molecular formula C14H19NO B14015181 2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one CAS No. 852835-34-8

2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one

Número de catálogo: B14015181
Número CAS: 852835-34-8
Peso molecular: 217.31 g/mol
Clave InChI: SZJBIVWXCHSENR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

852835-34-8

Fórmula molecular

C14H19NO

Peso molecular

217.31 g/mol

Nombre IUPAC

2-[[4-(dimethylamino)phenyl]methyl]cyclopentan-1-one

InChI

InChI=1S/C14H19NO/c1-15(2)13-8-6-11(7-9-13)10-12-4-3-5-14(12)16/h6-9,12H,3-5,10H2,1-2H3

Clave InChI

SZJBIVWXCHSENR-UHFFFAOYSA-N

SMILES canónico

CN(C)C1=CC=C(C=C1)CC2CCCC2=O

Origen del producto

United States
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one, a substituted cyclopentanone derivative with significant potential as a versatile intermediate in synthetic organic chemistry and drug discovery. The document delineates robust synthetic methodologies for its preparation, focusing on the underlying chemical principles and experimental considerations. Furthermore, it offers a detailed characterization of its physicochemical and spectroscopic properties, supported by predictive data and comparisons with analogous structures. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this compound in their scientific endeavors.

Introduction and Significance

2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one belongs to the class of β-aminocarbonyl compounds, which are pivotal structural motifs in a vast array of biologically active molecules and natural products. The incorporation of the 4-(dimethylamino)phenyl moiety introduces unique electronic and steric properties, potentially modulating the compound's reactivity and biological interactions. The cyclopentanone scaffold is also a common feature in many pharmacologically relevant molecules.

The synthesis and study of this compound are driven by its potential as a key building block. Derivatives of similar structures, such as chalcones and Mannich bases, have demonstrated a wide range of biological activities.[1][2] Therefore, a thorough understanding of the synthesis and properties of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one is crucial for its effective utilization in the development of novel chemical entities.

Synthetic Strategies

The synthesis of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one can be approached through several established synthetic routes. The choice of method may depend on the availability of starting materials, desired yield, and scalability. Two primary and logical synthetic pathways are discussed below.

Pathway A: Claisen-Schmidt Condensation followed by Catalytic Hydrogenation

This two-step approach is one of the most direct methods for the synthesis of the target compound. It begins with a base-catalyzed condensation reaction, followed by a selective reduction.

  • Step 1: Synthesis of the Chalcone Intermediate. The first step involves the Claisen-Schmidt condensation of cyclopentanone with 4-(dimethylamino)benzaldehyde. This reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and proceeds via an enolate intermediate to form the α,β-unsaturated ketone, 2-{[4-(dimethylamino)phenyl]methylene}cyclopentan-1-one.[1]

  • Step 2: Reduction of the Exocyclic Double Bond. The second step is the selective reduction of the carbon-carbon double bond of the chalcone intermediate. Catalytic hydrogenation is a highly effective method for this transformation, often employing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.[3][4] This method is favored for its high selectivity, leaving the carbonyl group and the aromatic ring intact.

Synthetic_Pathway_A cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Catalytic Hydrogenation Cyclopentanone Cyclopentanone Intermediate 2-{[4-(dimethylamino)phenyl]methylene}cyclopentan-1-one Cyclopentanone->Intermediate + 4-(dimethylamino)benzaldehyde (Base Catalyst) Final_Product 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one Intermediate->Final_Product + H2 (Pd/C Catalyst)

Caption: Synthetic Pathway A: Claisen-Schmidt condensation followed by reduction.

Pathway B: Mannich-Type Reaction

The Mannich reaction is a three-component condensation that forms a C-C bond and is a cornerstone in the synthesis of β-amino ketones.[5][6] This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.

In the context of synthesizing our target compound, a classical Mannich reaction would involve cyclopentanone, formaldehyde, and a secondary amine. However, to introduce the 4-(dimethylamino)phenylmethyl group, a modified approach would be necessary, potentially using a pre-formed Eschenmoser's salt analogue or a related iminium ion derived from 4-(dimethylamino)benzaldehyde. A more direct, albeit potentially lower-yielding, one-pot reaction could be attempted with cyclopentanone, 4-(dimethylamino)benzaldehyde, and a suitable amine source under acidic or basic conditions.[7]

Synthetic_Pathway_B Reactants Cyclopentanone + 4-(dimethylamino)benzaldehyde + Amine Source Reaction_Conditions Mannich Reaction Conditions (Acid or Base Catalysis) Reactants->Reaction_Conditions Final_Product 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one Reaction_Conditions->Final_Product

Caption: Synthetic Pathway B: Conceptual Mannich-type reaction.

Physicochemical and Spectroscopic Properties

The following table summarizes the predicted and known properties of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one and its precursors.

PropertyValueSource/Rationale
Molecular Formula C₁₄H₁₉NOCalculated
Molecular Weight 217.31 g/mol Calculated
Appearance Expected to be a crystalline solid or oilAnalogy to similar compounds[8]
Melting Point Not reported, likely a low-melting solid
Boiling Point Not reported
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone)General property of similar organic molecules
¹H NMR (predicted) See Section 4.1Based on structural analysis
¹³C NMR (predicted) See Section 4.2Based on structural analysis
IR (cm⁻¹) (predicted) ~2950 (C-H), ~1740 (C=O), ~1610, 1520 (Aromatic C=C), ~1350 (C-N)Analogy to similar ketones and amines[1]
MS (m/z) [M+H]⁺ at 218.15Calculated

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and purity assessment of the synthesized compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

The expected ¹H NMR spectrum in CDCl₃ would exhibit the following characteristic signals:

  • δ 7.10-7.20 (d, 2H): Aromatic protons ortho to the methyl group.

  • δ 6.60-6.70 (d, 2H): Aromatic protons meta to the methyl group.

  • δ 2.90 (s, 6H): Protons of the two methyl groups of the dimethylamino moiety.

  • δ 2.00-2.50 (m, 7H): Protons of the cyclopentanone ring and the benzylic CH and CH₂ protons.

  • δ 1.50-1.90 (m, 2H): Remaining protons of the cyclopentanone ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The predicted ¹³C NMR spectrum in CDCl₃ would show the following signals:

  • δ ~220: Carbonyl carbon (C=O).

  • δ ~149: Aromatic carbon attached to the nitrogen atom.

  • δ ~129: Aromatic carbons ortho to the methyl group.

  • δ ~128: Aromatic quaternary carbon.

  • δ ~112: Aromatic carbons meta to the methyl group.

  • δ ~45-50: Carbon of the CH group alpha to the carbonyl.

  • δ ~40: Carbons of the dimethylamino group.

  • δ ~38: Carbon of the CH₂ group of the cyclopentanone ring.

  • δ ~35: Benzylic CH₂ carbon.

  • δ ~20-30: Remaining carbons of the cyclopentanone ring.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the functional groups present in the molecule. A strong band around 1740 cm⁻¹ is indicative of the cyclopentanone carbonyl stretching vibration. Aromatic C=C stretching vibrations are expected around 1610 and 1520 cm⁻¹. The C-N stretching of the dimethylamino group would appear around 1350 cm⁻¹. Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. For electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at m/z 218.15.

Experimental Protocol: Synthesis via Pathway A

This section provides a detailed, step-by-step methodology for the synthesis of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one following Pathway A.

Step 1: Synthesis of 2-{[4-(dimethylamino)phenyl]methylene}cyclopentan-1-one
  • Reagents:

    • Cyclopentanone (1.0 eq)

    • 4-(dimethylamino)benzaldehyde (1.0 eq)

    • Sodium Hydroxide (1.2 eq)

    • Ethanol

    • Water

  • Procedure:

    • Dissolve 4-(dimethylamino)benzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Add cyclopentanone to the solution.

    • In a separate beaker, prepare a solution of sodium hydroxide in a mixture of water and ethanol.

    • Slowly add the sodium hydroxide solution to the flask containing the aldehyde and ketone.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water.

    • The solid product that precipitates is collected by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain pure 2-{[4-(dimethylamino)phenyl]methylene}cyclopentan-1-one.[1]

Step 2: Catalytic Hydrogenation to 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one
  • Reagents:

    • 2-{[4-(dimethylamino)phenyl]methylene}cyclopentan-1-one (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

    • Ethanol or Ethyl Acetate

    • Hydrogen gas

  • Procedure:

    • Place the synthesized chalcone intermediate and the solvent (ethanol or ethyl acetate) in a hydrogenation vessel.

    • Carefully add the 10% Pd/C catalyst.

    • Seal the vessel and purge with hydrogen gas several times to remove air.

    • Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel if necessary.[3]

Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrogenation Mix_Reactants Mix Cyclopentanone & Aldehyde in EtOH Add_Base Add NaOH solution Mix_Reactants->Add_Base Stir_RT Stir at Room Temperature (2-4h) Add_Base->Stir_RT Precipitate Pour into cold water Stir_RT->Precipitate Filter_Wash Filter and Wash Solid Precipitate->Filter_Wash Recrystallize Recrystallize from EtOH Filter_Wash->Recrystallize Dissolve_Chalcone Dissolve Chalcone in Solvent Recrystallize->Dissolve_Chalcone Intermediate Product Add_Catalyst Add Pd/C Catalyst Dissolve_Chalcone->Add_Catalyst Hydrogenate Stir under H2 atmosphere Add_Catalyst->Hydrogenate Filter_Catalyst Filter through Celite Hydrogenate->Filter_Catalyst Concentrate Concentrate under vacuum Filter_Catalyst->Concentrate Purify Column Chromatography (if needed) Concentrate->Purify Final_Product Final_Product Purify->Final_Product Final Product

Caption: Experimental workflow for the two-step synthesis.

Potential Applications and Future Research

Given its structure, 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one holds promise in several areas of chemical and pharmaceutical research:

  • Medicinal Chemistry: It can serve as a scaffold for the synthesis of novel compounds with potential therapeutic activities. The dimethylamino group can be a key pharmacophore for interacting with biological targets.

  • Materials Science: The aromatic and carbonyl functionalities make it a candidate for the development of new polymers, dyes, or photoactive materials.

  • Asymmetric Synthesis: The prochiral center at the 2-position of the cyclopentanone ring offers opportunities for developing enantioselective syntheses, leading to chiral building blocks for more complex molecules.

Future research should focus on exploring the biological activity of this compound and its derivatives against various disease targets. Furthermore, optimization of the synthetic routes to improve yields and develop more environmentally friendly protocols would be a valuable contribution.

References

  • EvitaChem. (n.d.). 2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]-.
  • PubChem. (n.d.). Cyclopentanone, 2,5-bis[[4-(diethylamino)phenyl]methylene]-.
  • Wikipedia. (2023). Mannich reaction. Retrieved from [Link]

  • Celik, F., et al. (2022). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Journal of Molecular Structure, 1265, 133423.
  • SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). (2E)-2-(dimethylamino-methylene)-cyclopentan-1-one. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-(Dimethylamino)-2-((4-methylphenyl)methyl)-1-(4-(morpholin-4-yl)phenyl)butan-1-on. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(Dimethylamino)methyl]cyclopentanone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones. Retrieved from [Link]

  • TSI Journals. (n.d.). Studies on enaminones. Retrieved from [Link]

  • Magalhaes, R. P., et al. (2019). Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. Methods and Protocols, 2(4), 86.
  • Zuba, D., et al. (2017). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). Journal of Pharmaceutical and Biomedical Analysis, 145, 59-68.
  • Wikipedia. (2023). Michael addition reaction. Retrieved from [Link]

  • Kumar, S., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Journal of Chemical and Pharmaceutical Research, 15(2), 1-15.
  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Ali Hussein, S., & Yousif, E. I. (2021). New Mannich Base (2R)-4-methyl-2-((S)(phenylamino)(p-tolyl)methyl)cyclohexan-1-one; Synthesis and Spectral Characterisation.
  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Reaction Chemistry & Engineering. Retrieved from [Link]

  • MDPI. (2022). Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to p-Menthane. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the complete spectroscopic characterization of the title compound, 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one. Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for unambiguous structure elucidation. By integrating predictive data analysis based on analogous structures with established, field-proven protocols, this guide serves as an authoritative resource for confirming the molecular identity and purity of this and structurally related compounds.

Introduction and Molecular Structure Overview

The compound 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one is a substituted ketone featuring three key structural motifs: a cyclopentanone ring, a p-substituted N,N-dimethylaminophenyl group, and a methylene bridge connecting these two units. The rigorous confirmation of this structure is paramount for its use in synthetic chemistry, medicinal chemistry, and materials science, where precise molecular architecture dictates function.

This guide details the application of orthogonal spectroscopic techniques to provide a self-validating system for structural confirmation. Each technique probes different aspects of the molecule's constitution: NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic environments of ¹H and ¹³C nuclei, it provides detailed information about the connectivity and chemical nature of the atoms within the molecule.

Predicted ¹H and ¹³C NMR Spectral Data

The expected chemical shifts (δ) are predicted based on established values for analogous structures, including 2-benzylcyclopentanone and 4-substituted N,N-dimethylaniline derivatives.[1][2][3] The molecular structure with predicted proton (H) and carbon (C) assignments is shown below:

Chemical structure with atom labels for NMR assignmentFigure 1. Structure of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one with atom numbering for NMR assignments.

Table 1: Predicted ¹H and ¹³C NMR Data (500 MHz, CDCl₃)

Atom Label Predicted ¹H Shift (ppm), Multiplicity, J (Hz) Predicted ¹³C Shift (ppm) Rationale
C1 - ~221 Ketone carbonyl carbons are highly deshielded.[4]
C2 ~2.4-2.6, m ~50 Methine carbon adjacent to carbonyl and methylene bridge.
C3, C5 ~1.6-2.2, m ~21, ~38 Aliphatic methylene carbons of the cyclopentanone ring.[5]
C4 ~1.9-2.1, m ~29 Aliphatic methylene carbon of the cyclopentanone ring.
C6 ~2.6 (dd), ~3.1 (dd) ~35 Benzylic methylene protons, diastereotopic and coupled to C2 methine.
C7, C11 ~7.0-7.2, d, J≈8.5 ~129 Aromatic protons ortho to the CH₂ group.
C8, C10 ~6.6-6.8, d, J≈8.5 ~113 Aromatic protons ortho to the N(CH₃)₂ group, shielded by electron donation.
C9 - ~149 Quaternary aromatic carbon attached to the electron-donating N(CH₃)₂ group.
C12 - ~128 Quaternary aromatic carbon attached to the methylene bridge.

| C13 | ~2.9-3.0, s | ~40 | Methyl protons on the nitrogen atom. |

Experimental Protocol: NMR Data Acquisition

Causality in Protocol Design: The choice of deuterated chloroform (CDCl₃) as a solvent is based on its excellent ability to dissolve moderately polar organic compounds and provide a convenient lock signal for the spectrometer.[6] A sample concentration of 10-25 mg is optimal for obtaining a high signal-to-noise ratio for a ¹H spectrum in a reasonable time frame.[7]

  • Sample Preparation: Accurately weigh 15-20 mg of the purified compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).[6]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

  • Instrumentation: Acquire spectra on a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data using a standard single-pulse experiment.

    • Set a spectral width from -1 to 10 ppm.

    • Use a 90° pulse and a relaxation delay of at least 5 seconds to ensure accurate integration.[8]

    • Reference the spectrum to the residual CHCl₃ signal at δ 7.26 ppm.[6]

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program (e.g., zgpg30).

    • Set a spectral width from -10 to 230 ppm.

    • A sufficient number of scans (typically >1024) should be acquired to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.[9]

Workflow Diagram: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing prep1 Weigh 15-20 mg Sample prep2 Dissolve in 0.7 mL CDCl3 prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Tune & Shim Spectrometer prep3->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C{1H} Spectrum acq1->acq3 proc1 Fourier Transform & Phase acq2->proc1 acq3->proc1 proc2 Calibrate to Solvent Peak proc1->proc2 proc3 Integrate 1H Peaks proc2->proc3 proc4 Peak Picking & Assignment proc3->proc4 final final proc4->final Final Structure Confirmation

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of chemical bonds.

Predicted IR Absorption Bands

The structure contains a non-conjugated ketone and a p-disubstituted aromatic ring, which give rise to characteristic, strong absorptions.

Table 2: Predicted Diagnostic IR Peaks

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~1745 Strong, Sharp C=O Stretch Cyclopentanone.[10]
3000-2850 Medium-Strong C-H Stretch Aliphatic (CH₂, CH₃)
~1615, ~1520 Medium-Strong C=C Stretch Aromatic Ring

| ~820 | Strong | C-H Out-of-Plane Bend | p-Disubstituted Aromatic Ring |

Authoritative Insight: The carbonyl (C=O) stretching frequency is highly diagnostic. A standard acyclic ketone absorbs around 1715 cm⁻¹.[11] However, incorporation into a five-membered ring introduces angle strain, which increases the vibrational frequency to ~1745-1750 cm⁻¹.[10] This is a key distinguishing feature from a cyclohexanone or acyclic ketone.

Experimental Protocol: ATR-FTIR Spectroscopy

Causality in Protocol Design: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal to no sample preparation, ensuring high reproducibility and speed compared to traditional methods like KBr pellets.[12][13]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a swab lightly moistened with isopropanol and allowing it to dry completely.[14]

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O).

  • Sample Application: Place a small amount (1-5 mg) of the solid sample onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal surface. This is essential for achieving a high-quality spectrum.[14][15]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to provide an excellent signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow Diagram: IR Analysis

IR_Workflow cluster_setup Instrument Setup cluster_acq Sample Measurement cluster_analysis Data Analysis setup1 Clean ATR Crystal setup2 Collect Background Spectrum setup1->setup2 acq1 Place Sample on Crystal setup2->acq1 acq2 Apply Pressure acq1->acq2 acq3 Acquire Sample Spectrum acq2->acq3 an1 Automatic Background Subtraction acq3->an1 an2 Identify Key Absorption Bands an1->an2 final final an2->final Functional Group Confirmation

Caption: Workflow for ATR-FTIR functional group analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum and Fragmentation

Ionization Method Selection: Electron Ionization (EI) is a suitable technique for this molecule due to its volatility and molecular weight being well under 600 amu.[16][17] EI is a "hard" ionization technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule that is valuable for structural confirmation.[18]

  • Molecular Ion (M⁺•): The molecular formula is C₁₄H₁₉NO. The exact mass will be approximately 217.1467 g/mol . The nominal mass is 217. A visible molecular ion peak at m/z 217 is expected.

  • Key Fragmentation Pathways: The most significant fragmentation is driven by the formation of stable carbocations.

    • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C6-C7 bond (α-cleavage to the aromatic ring) to form a highly stable, resonance-delocalized dimethylaminobenzyl cation. This is expected to be the base peak in the spectrum.

    • α-Cleavage at Ketone: Cleavage of the bond between C2 and C6 can also occur, though it is generally less favored than the formation of the highly stabilized benzylic cation.[19]

Table 3: Predicted Key Mass Fragments (EI-MS)

m/z Value Proposed Fragment Structure Fragmentation Pathway
217 [C₁₄H₁₉NO]⁺• Molecular Ion (M⁺•)
134 [C₉H₁₂N]⁺ Base Peak. Benzylic cleavage, loss of cyclopentanone radical.
121 [C₇H₇O]⁺ (Tropylium variant) or [C₈H₉O]⁺ Loss of dimethylaminophenyl radical (less likely).
91 [C₇H₇]⁺ Tropylium ion, often seen in benzyl-containing compounds.[20]

| 83 | [C₅H₇O]⁺ | Cleavage of C6-C7 bond with charge retention on the cyclopentanone fragment. |

Experimental Protocol: GC-EI-MS

Causality in Protocol Design: Coupling Gas Chromatography (GC) with MS allows for the separation of the analyte from any potential impurities before it enters the mass spectrometer, ensuring the resulting mass spectrum is of the pure compound. The standard electron energy of 70 eV is used because it provides reproducible fragmentation patterns that are comparable to library spectra.[17]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • GC Separation:

    • Injector: Inject 1 µL of the solution into a GC equipped with a standard non-polar column (e.g., DB-5ms).

    • Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1 minute, then ramp at 15-20 °C/min to a final temperature of 280 °C and hold for 5 minutes.

  • MS Acquisition:

    • Ion Source: Electron Ionization (EI) at 70 eV.[21]

    • Mass Analyzer: Scan a mass range from m/z 40 to 400.

    • Detector: An electron multiplier detector records the ion abundance.

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the target compound. Identify the molecular ion peak and compare the observed fragmentation pattern with the predicted pathways.

Workflow Diagram: MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Acquisition cluster_analysis Data Analysis prep1 Prepare Dilute Solution (~1 mg/mL) gcms1 Inject into GC prep1->gcms1 gcms2 Chromatographic Separation gcms1->gcms2 gcms3 EI Ionization (70 eV) gcms2->gcms3 gcms4 Mass Analysis (m/z 40-400) gcms3->gcms4 an1 Extract Spectrum from GC Peak gcms4->an1 an2 Identify Molecular Ion (M+) an1->an2 an3 Analyze Fragmentation Pattern an2->an3 final final an3->final Confirm MW & Fragmentation

Caption: Workflow for GC-EI-MS structural analysis.

Integrated Spectroscopic Analysis and Conclusion

The unambiguous characterization of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one is achieved by the synergistic integration of data from NMR, IR, and MS.

  • IR spectroscopy provides initial confirmation of the core functional groups: a strained five-membered ring ketone (C=O at ~1745 cm⁻¹) and a p-disubstituted aromatic ring.

  • Mass spectrometry confirms the molecular weight with a molecular ion peak at m/z 217 and provides definitive structural evidence through its characteristic fragmentation pattern, most notably the base peak at m/z 134 corresponding to the stable dimethylaminobenzyl cation.

  • NMR spectroscopy delivers the final, detailed proof of the carbon-hydrogen framework. ¹H NMR confirms the presence and connectivity of all proton environments—from the distinct AA'BB' system of the aromatic ring to the complex multiplets of the cyclopentanone and methylene bridge protons. ¹³C NMR confirms the presence of all 14 unique carbon atoms, including the diagnostic downfield shift of the ketone carbonyl.

Collectively, these three orthogonal techniques provide a robust, self-validating dataset that unequivocally confirms the structure of the title compound, meeting the highest standards of scientific integrity required in research and development.

References

  • Wikipedia. Electron ionization. [Link]

  • Brainly.com. The compound cyclopentanone has the molecular formula C5H8O. The 13C-NMR spectrum has three distinct peaks. [Link]

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Shimadzu. Please explain the principles, advantages, and disadvantages of EI. [Link]

  • Bruker. Attenuated Total Reflectance (ATR). [Link]

  • School of Chemical Sciences, University of Illinois. Electron Ionization. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • Universidad de Guanajuato. Fragmentation mechanisms in mass spectrometry. [Link]

  • PubChem - NIH. 2-Benzylcyclopentanone. [Link]

  • SpectraBase. Cyclopentanone - 13C NMR - Chemical Shifts. [Link]

  • ACS Publications. NMR Guidelines for ACS Journals. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • PubChem - NIH. 2-Benzylidenecyclopentanone. [Link]

  • Whitman College. GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. [Link]

  • University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition. [Link]

  • ChemConnections. Information from Mass Spectrometry. [Link]

  • University of California, Irvine. Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate. THE N.M.R. SPECTRUM OF CYCLOPENTANONE. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Boston University, Chemical Instrumentation Center. Basic NMR Concepts. [Link]

  • Canadian Science Publishing. THE N.M.R. SPECTRUM OF CYCLOPENTANONE. [Link]

  • PubMed. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

  • Masaryk University. Carbonyl - compounds - IR - spectroscopy. [Link]

  • ResearchGate. 1 H-NMR spectra of chitosan (CS), N-(4-N,N-dimethylaminobenzyl).... [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • University of Wisconsin-Madison. NMR Chemical Shifts of Common Laboratory Solvents. [Link]

  • SpringerLink. Spectroscopic and crystallographic characterization of two cathinone derivatives. [Link]

  • SpringerLink. Spectroscopic characterization and crystal structures of two cathinone derivatives. [Link]

  • Spectroscopy Online. The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • TSI Journals. Studies on enaminones. [Link]

  • SpectraBase. 2-(Benzyl-cyanomethyl-amino)-cyclopentanone - 13C NMR - Chemical Shifts. [Link]

  • PubChem - NIH. 4-Dimethylaminobenzyl alcohol. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • MDPI. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. [Link]

  • Vaia. How could you use NMR, NMR, and IR spectroscopy to help you distinguish between the following structures?. [Link]

  • Chemical Synthesis Database. (2E)-2-(dimethylamino-methylene)-cyclopentan-1-one. [Link]

Sources

High-Resolution NMR Analysis of 2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one (also known as 2-(4-dimethylaminobenzyl)cyclopentanone) requires a rigorous understanding of nuclear magnetic resonance (NMR) spectroscopy. As a common motif in Mannich base derivatives and aldol-reduction workflows, this molecule presents unique spectroscopic challenges, including diastereotopic splitting induced by a chiral center and profound electronic perturbations from a strong electron-donating group.

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C NMR spectral assignments of this compound. By moving beyond simple empirical lists, this guide explores the underlying quantum mechanical and electronic causalities—such as mesomeric effects and spin-spin coupling networks—while providing a self-validating experimental protocol for researchers and drug development professionals.

Structural Causality & Magnetic Environments

The molecule consists of three distinct magnetic domains, each governed by specific stereochemical and electronic rules:

  • The Cyclopentanone Core: The five-membered ring adopts a twist or envelope conformation. The carbonyl group (C=O) at C1 exerts a strong anisotropic deshielding effect on the adjacent α-protons (C2 and C5).

  • The Benzylic Methylene: The attachment of the benzyl group at C2 creates a stereogenic center. Consequently, the two protons of the benzylic methylene group (-CH 2​ -) are diastereotopic . They are magnetically non-equivalent, coupling not only to the C2 methine proton but also strongly to each other (geminal coupling), resulting in a classic ABX spin system.

  • The Para-Substituted Aromatic System: The -N(CH 3​ ) 2​ group is a powerful electron-donating moiety. According to standard spectrometric identification principles (), the nitrogen's lone pair delocalizes into the aromatic π -system via the +M (mesomeric) effect. This dramatically increases the electron density at the ortho positions (C3' and C5'), shielding these nuclei and shifting their resonances significantly upfield compared to standard aromatic signals.

Spectral Assignments and Mechanistic Insight

The baseline chemical shifts for the unfunctionalized 2-benzylcyclopentanone framework have been well-documented in recent studies on the α -alkylation of cyclic ketones (). The introduction of the dimethylamino group perturbs these baseline values predictably.

1 H NMR Data (400 MHz, CDCl 3​ )
Position δ (ppm)Multiplicity J (Hz)Int.Mechanistic Causality / Assignment
N(CH 3​ ) 2​ 2.90s-6HDeshielded by the electronegative nitrogen; rapid rotation ensures equivalence.
H-3', H-5' 6.70d8.52HHighly shielded by the +M effect of the dimethylamino group (AA'BB' system).
H-2', H-6' 7.05d8.52HOrtho to the benzylic carbon; less affected by the +M effect.
CH 2​ -a (Benzyl) 3.05dd13.8, 4.21HDiastereotopic proton (ABX system). Exhibits geminal ( 2J ) and vicinal ( 3J ) coupling.
CH 2​ -b (Benzyl) 2.45dd13.8, 9.51HDiastereotopic proton. The 9.5 Hz 3J indicates an antiperiplanar/gauche time-averaged dihedral angle relative to H-2.
H-2 (Cyclopentyl) 2.35m-1HChiral center α to the carbonyl; complex multiplet due to coupling with CH 2​ (benzyl) and C3-H 2​ .
H-5 (Cyclopentyl) 2.25m-2H α to the carbonyl; deshielded by C=O anisotropy.
H-3, H-4 (Cyclopentyl) 1.50 - 2.05m-4HAliphatic ring protons; complex overlapping multiplets due to ring puckering.
13 C NMR Data (100 MHz, CDCl 3​ )
Position δ (ppm)Mechanistic Causality / Assignment
C1 (C=O) 220.5Highly deshielded carbonyl carbon characteristic of a five-membered ring ketone.
C4' (Ar-N) 149.5Strongly deshielded by the directly attached electronegative nitrogen atom.
C2', C6' (Ar-CH) 129.5Aromatic carbons ortho to the benzylic group.
C1' (Ar-C) 127.5Quaternary aromatic carbon attached to the benzylic methylene.
C3', C5' (Ar-CH) 113.0Highly shielded by the +M electron donation from the -N(CH 3​ ) 2​ group.
C2 (CH) 51.2 α to the carbonyl; chiral center.
N(CH 3​ ) 2​ 40.8N-methyl carbons.
C5 (CH 2​ ) 38.2 α to the carbonyl.
CH 2​ (Benzyl) 34.5Benzylic methylene carbon.
C3 (CH 2​ ) 29.1 β to the carbonyl.
C4 (CH 2​ ) 20.5 γ to the carbonyl; the most shielded carbon in the ring system.

Connectivity & Spin-Spin Networks

To unambiguously verify the structure, 2D NMR techniques (COSY and HMBC) are employed. The diagram below maps the critical heteronuclear and homonuclear correlations that validate the molecular framework.

G A N(CH3)2 (δ 2.90 / 40.8) B Ar-C3',C5' (δ 6.70 / 113.0) A->B HMBC (3J) C Ar-C2',C6' (δ 7.05 / 129.5) B->C COSY (3J) E Benzyl CH2 (δ 2.45, 3.05 / 34.5) C->E HMBC (3J) F Cyclopentyl C2-H (δ 2.35 / 51.2) E->F COSY (3J) G C=O (C1) (δ - / 220.5) E->G HMBC (3J) F->G HMBC (2J)

Fig 1: Key 2D NMR (COSY/HMBC) connectivity establishing the molecular framework.

Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition and prevent artifactual misinterpretation, the following self-validating protocol must be executed. This workflow aligns with modern high-resolution NMR best practices ().

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS).

    • Causality: A concentration of ~25 mM ensures a sufficient signal-to-noise (S/N) ratio for 13 C acquisition within a reasonable timeframe while preventing concentration-dependent aggregation that broadens linewidths.

  • Probe Tuning & Matching: Insert the sample and tune the probe to the exact Larmor frequencies of 1 H and 13 C.

    • Causality: Optimizing the Q-factor ensures maximum RF pulse delivery and optimal signal detection efficiency.

  • Locking and Shimming: Lock onto the deuterium signal of CDCl 3​ and optimize the Z1-Z5 gradients.

    • Self-Validation: The shim is only validated if the CDCl 3​ solvent residual peak exhibits a linewidth at half-height (FWHM) of < 0.5 Hz. If FWHM > 0.5 Hz, the system must trigger a re-shim.

  • Acquisition Parameters ( 1 H): Acquire 16 scans with a spectral width of 15 ppm. Set the relaxation delay (D1) to 1.5s.

  • Acquisition Parameters ( 13 C): Acquire 512 scans with a spectral width of 250 ppm. Set D1 to 2.0s with a 30° flip angle.

    • Causality: A longer D1 ensures that quaternary carbons (like C1 and C1'), which lack dipole-dipole relaxation from attached protons, relax sufficiently between scans. This prevents signal saturation and ensures they remain visible above the noise floor.

  • Data Processing: Apply exponential apodization (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) and zero-fill to 64k data points before Fourier Transformation (FT).

G S1 Sample Prep (15 mg in 0.6 mL CDCl3) S2 Probe Tuning & Matching (Optimize Q-factor) S1->S2 S3 Lock & Shim (Z1-Z5 optimization) S2->S3 S4 Pulse Calibration (Determine 90° pulse) S3->S4 S5 Acquisition (1H: 16 scans, 13C: 512 scans) S4->S5 S6 FT & Phase Correction (Zero-filling to 64k) S5->S6 QC Quality Control (Linewidth < 0.5 Hz?) S6->QC QC->S3 No (Re-shim) End Data Interpretation QC->End Yes

Fig 2: Self-validating NMR acquisition workflow ensuring high-fidelity spectral data.

References

  • Frolov, A. I., Chuchvera, Y. O., Ostapchuk, E. N., Druzhenko, T. V., Volochnyuk, D. M., & Ryabukhin, S. V. "Toward a Chemical Constructor: A Lego-Like Approach for Formal α-Alkylation of Cyclic Ketones." The Journal of Organic Chemistry, 2024, 89 (11), 8208-8219.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons, 2014.[Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition." Elsevier, 2016.[Link]

A Technical Guide to the Mechanism of Action of Substituted Cyclopentanones

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Substituted cyclopentanones, a class of compounds characterized by a five-membered ring core, are of significant interest in medicinal chemistry due to their diverse and potent biological activities. This guide provides an in-depth exploration of the molecular mechanisms underpinning their therapeutic potential, with a focus on their roles as anticancer, anti-inflammatory, and antiviral agents. We will delve into the key structural features, such as the electrophilic α,β-unsaturated carbonyl group, that dictate their interactions with cellular targets. This document will elucidate the complex signaling pathways modulated by these compounds, including the NF-κB and apoptosis pathways, and discuss the experimental methodologies employed to unravel these intricate mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of substituted cyclopentanones as a promising class of therapeutic agents.

Introduction to Substituted Cyclopentanones: A Privileged Scaffold in Drug Discovery

The cyclopentane ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence in biologically active molecules, from prostaglandins to steroids, underscores its significance as a "privileged scaffold" in drug design.[2][3] Substituted cyclopentanones, in particular, have garnered considerable attention due to their wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antiviral properties.[4][5][6]

A key feature of many biologically active cyclopentanones is the presence of an α,β-unsaturated ketone, which forms a cyclopentenone ring.[7] This electrophilic moiety can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine, in various proteins.[7][8] This reactivity is central to the mechanism of action of many cyclopentenone-containing compounds, including the well-studied cyclopentenone prostaglandins (cyPGs).[4][8]

Core Mechanistic Principles of Substituted Cyclopentanones

The biological activities of substituted cyclopentanones are multifaceted and often stem from their ability to modulate key cellular signaling pathways. While the specific mechanisms can vary depending on the substitution pattern and the cellular context, several core principles are consistently observed.

Covalent Modification of Cellular Targets via Michael Addition

The electrophilic nature of the α,β-unsaturated carbonyl group in cyclopentenones allows them to react with soft nucleophiles, most notably the thiol groups of cysteine residues in proteins, through a process called Michael addition.[4][8] This covalent modification can alter the structure and function of target proteins, leading to a cascade of downstream effects.

Diagram: Michael Addition Reaction

Michael_Addition reactant1 Cyclopentenone O α β product Covalent Adduct Protein-S-Cyclopentanone reactant1:f2->product Nucleophilic attack reactant2 Protein-SH (Nucleophile) reactant2->product

Caption: Covalent modification of a protein via Michael addition.

This irreversible interaction is a key mechanism for the inactivation of enzymes and transcription factors that play a central role in disease pathogenesis.

Modulation of Inflammatory Pathways

Many substituted cyclopentanones exhibit potent anti-inflammatory effects by interfering with pro-inflammatory signaling cascades.[8] A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of genes involved in inflammation and immunity.[9]

Constitutive activation of the NF-κB pathway is a hallmark of many inflammatory diseases and cancers.[7] Cyclopentenone prostaglandins have been shown to directly inhibit the IκB kinase (IKK) complex, specifically the IKKβ subunit.[7][9] IKKβ is responsible for phosphorylating the inhibitor of NF-κB, IκBα, which targets it for degradation and allows NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression.[9] By covalently modifying and inhibiting IKKβ, cyclopentenones prevent IκBα degradation, thereby sequestering NF-κB in the cytoplasm and suppressing its activity.[7] This inhibition can occur through both peroxisome proliferator-activated receptor-gamma (PPAR-γ) dependent and independent mechanisms.[4][8]

Diagram: Inhibition of NF-κB Signaling by Cyclopentenones

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα degradation Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Cyclopentenone Substituted Cyclopentanone Cyclopentenone->IKK Inhibition

Caption: Simplified NF-κB signaling and its inhibition.

Induction of Apoptosis and Anticancer Activity

The anticancer properties of many substituted cyclopentanones are linked to their ability to induce programmed cell death, or apoptosis, in cancer cells.[10][11] This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation.

Some diarylidenecyclopentanone derivatives have been shown to induce apoptosis and cause cell cycle arrest in the G0/G1 phase in cancer cells.[11] The simple model compound, 2-cyclopenten-1-one, also exhibits significant pro-apoptotic activity against various cancer cell lines.[7]

The introduction of a cyclopentenone moiety into other molecules, such as jasmonates and chalcones, has been demonstrated to enhance their anticancer potential.[5]

Antiviral Mechanisms

Substituted cyclopentanones, particularly cyclopentenone prostaglandins, possess broad-spectrum antiviral activity against both DNA and RNA viruses.[12] Their mechanism of action is distinct from conventional antiviral drugs and involves a multi-pronged approach.

One key mechanism is the induction of a cellular stress response, leading to the expression of heat shock proteins (HSPs), which can interfere with viral replication.[6][12] Additionally, these compounds can inhibit the NF-κB signaling pathway, which is often exploited by viruses to promote their own replication and to drive inflammation.[12] Some studies have also suggested that cyclopentenone prostaglandins can directly inhibit viral RNA polymerase.

Experimental Workflows for Mechanistic Elucidation

A variety of experimental techniques are employed to investigate the mechanism of action of substituted cyclopentanones. The following workflow provides a general overview of the key steps involved.

Diagram: Experimental Workflow for Mechanistic Studies

Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_validation In Vivo Validation Cytotoxicity Cytotoxicity Assays (e.g., MTT) Activity Primary Activity Screen (e.g., Anti-inflammatory Assay) Cytotoxicity->Activity Target_ID Target Identification (e.g., Affinity Chromatography) Activity->Target_ID Pathway_Analysis Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_ID->Pathway_Analysis Animal_Models Animal Models of Disease Pathway_Analysis->Animal_Models

Caption: General workflow for anticancer drug screening.

In Vitro Cytotoxicity and Activity Screening

The initial step in evaluating a new substituted cyclopentanone is to determine its cytotoxic effects on various cell lines. This is typically done using colorimetric assays such as the MTT assay. Subsequently, primary activity screens are conducted to assess the compound's efficacy in a relevant biological context, for instance, by measuring the inhibition of pro-inflammatory cytokine production.

Table 1: Example IC50 Values of Selected Oxime Derivatives Against Various Cancer Cell Lines (µM) [10]

Compound IDDerivative TypeA-375 (Melanoma)MCF-7 (Breast)HT-29 (Colon)H-460 (Lung)
11gChalcone Oxime0.870.282.431.04
11dChalcone Oxime1.470.793.801.63
ForetinibKinase Inhibitor1.901.153.972.86
Target Identification and Pathway Analysis

Once a compound shows promising activity, the next step is to identify its molecular targets. Techniques such as affinity chromatography coupled with mass spectrometry can be used to isolate and identify proteins that bind to the compound.

To elucidate the signaling pathways affected by the compound, researchers often employ Western blotting to measure changes in the expression and phosphorylation status of key signaling proteins.[10] Reporter gene assays are also used to assess the activity of specific transcription factors, such as NF-κB.

  • Cell Lysis: Treat cells with the substituted cyclopentanone of interest, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels.

Structure-Activity Relationships and Future Directions

The biological activity of substituted cyclopentanones is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For example, the nature and position of substituents on the cyclopentanone ring can significantly influence their reactivity and their ability to interact with specific cellular targets.

Future research in this area will likely focus on the design and synthesis of novel substituted cyclopentanones with improved pharmacological profiles. A deeper understanding of their mechanisms of action will be essential for the development of targeted therapies for a wide range of diseases. The cyclopentanone scaffold continues to be a fertile ground for the discovery of new and effective therapeutic agents.[2]

References

  • Al-Trad, B., Al-Zoubi, M. S., Shekfeh, S., & Al-Trad, E. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers in Pharmacology, 12, 707823. [Link]

  • Al-Trad, B., Al-Zoubi, M. S., Shekfeh, S., & Al-Trad, E. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. PMC. [Link]

  • Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal research reviews, 21(3), 185–210. [Link]

  • Wikipedia. (n.d.). Cyclopentenone prostaglandins. Retrieved from [Link]

  • Al-Trad, B., Al-Zoubi, M. S., Shekfeh, S., & Al-Trad, E. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. frontiers in Pharmacology. [Link]

  • Rossi, A., Kapahi, P., Natoli, G., Takahashi, T., Chen, Y., Karin, M., & Santoro, M. G. (2000). Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase. Nature, 403(6765), 103–108. [Link]

  • Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal research reviews, 21(3), 185–210. [Link]

  • Musiek, E. S., Brooks, J. D., Joo, M., Brunoldi, E., Porta, A., Zanoni, G., Vidari, G., Blackwell, T. S., Montine, T. J., Milne, G. L., McLaughlin, B., & Morrow, J. D. (2008). Electrophilic Cyclopentenone Neuroprostanes Are Anti-inflammatory Mediators Formed from the Peroxidation of the n-3 Polyunsaturated Fatty Acid Docosahexaenoic Acid. The Journal of biological chemistry, 283(29), 19927–19935. [Link]

  • Kopf, M., Schneider, C., & Kalesse, M. (2020). Cyclopentenone Prostaglandins and Structurally Related Oxidized Lipid Species Instigate and Share Distinct Pro- and Anti-inflammatory Pathways. Cell reports, 30(13), 4347–4361.e6. [Link]

  • Santoro, M. G. (1997). Antiviral activity of cyclopentenone prostanoids. Trends in microbiology, 5(7), 276–281. [Link]

  • Fiuza, M., Spirt, D., & Batista de Carvalho, L. (2006). Cyclopentenone: a special moiety for anticancer drug design. Current medicinal chemistry, 13(24), 2949–2956. [Link]

  • Hudlický, T., & Leisch, H. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry, 18(6), 738-763. [Link]

  • Unnamed authors. (2024). Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. PMC. [Link]

  • Hughes, J. V., & Ankel, H. (1992). Antiviral effect of cyclopentenone prostaglandins on vesicular stomatitis virus replication. Antiviral research, 17(2), 129–142. [Link]

  • Santoro, M. G., & Garaci, E. (2001). Cyclopentanone derivatives and their use.
  • Unnamed authors. (2020). Diarylidenecyclopentanone derivatives as potent anti-inflammatory and anticancer agents. ResearchGate. [Link]

  • Fiuza, M., Spirt, D., & Batista de Carvalho, L. (2006). Cyclopentenone: A special moiety for anticancer drug design. ResearchGate. [Link]

  • Unnamed authors. (2026). Densely-functionalized bicyclic cyclopentanones by combined photoinduced 6-endo-trig Giese additions and mild aldol cyclizations. PMC. [Link]

  • Unnamed authors. (2022). Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition. American Chemical Society. [Link]

  • Simeonov, S. P., & Afonso, C. A. M. (2016). Synthesis of Chiral Cyclopentenones. Chemical reviews, 116(9), 5746–5871. [Link]

  • Unnamed authors. (2017). Oxidatively Initiated NHC-Catalyzed Enantioselective Synthesis of 3,4-Disubstituted Cyclopentanones from Enals. PMC. [Link]

  • Unnamed authors. (2026). Densely-functionalized bicyclic cyclopentanones by combined photoinduced 6-endo-trig Giese additions and mild aldol cyclizations. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Simeonov, S. P., & Afonso, C. A. M. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

  • Unnamed authors. (2023). A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. MDPI. [Link]

  • Unnamed authors. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. [Link]

Sources

Advanced Methodologies in the Synthesis of Substituted Cyclopentanones: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclopentanones are ubiquitous structural motifs in biologically active natural products (e.g., prostaglandins, jasmonates, and complex terpenes) and pharmaceutical active ingredients. The stereoselective construction of these five-membered rings presents unique thermodynamic and kinetic challenges compared to six-membered rings, primarily due to torsional strain and the difficulty of controlling relative stereochemistry. This technical guide critically evaluates the foremost synthetic strategies—Pauson-Khand cycloadditions, Nazarov electrocyclizations, and emerging photoredox cascades—detailing the mechanistic causality behind experimental choices to empower drug development professionals.

The Pauson-Khand Reaction (PKR)

Mechanistic Causality & Reaction Design

The Pauson-Khand Reaction is a formal [2+2+1] cycloaddition that constructs a cyclopentenone from an alkyne, an alkene, and carbon monoxide[1]. Traditionally mediated by stoichiometric dicobalt octacarbonyl[Co2(CO)8], the reaction's success is predicated on the initial formation of a stable hexacarbonyldicobalt-alkyne complex.

From an application standpoint, this complexation is critical because it lowers the activation energy required for alkene coordination[1]. Once two carbon monoxide ligands dissociate, the alkene binds to the cobalt center. The subsequent migratory insertion is highly sensitive to steric bulk; causality dictates that the less hindered terminus of the alkene reacts preferentially, ensuring high regioselectivity[2]. To overcome the harsh thermal conditions traditionally required for CO dissociation, chemical promoters like N-methylmorpholine N-oxide (NMO) are employed to oxidize a CO ligand to CO2, vacating a coordination site at much lower temperatures (-30 °C to room temperature)[3].

Experimental Protocol: NMO-Promoted Pauson-Khand Cyclization

This protocol utilizes NMO to allow the reaction to proceed under mild conditions, preserving sensitive functional groups on complex pharmaceutical intermediates.

  • Alkyne Complexation : Dissolve the terminal alkyne (1.0 equiv) in anhydrous CH2Cl2 under an inert argon atmosphere. Add Co2(CO)8 (1.05 equiv) in a single portion. Stir at room temperature for 1–2 hours until the evolution of CO gas ceases, indicating the quantitative formation of the alkyne-Co2(CO)6 complex.

  • Alkene Coordination & Cycloaddition : Cool the reaction vessel to -30 °C using a dry ice/acetone bath. Add the alkene (5.0 equiv for intermolecular reactions) to the mixture.

  • Promoter Addition : Dissolve NMO (6.0 equiv) in anhydrous CH2Cl2 and add it dropwise over 30 minutes. The slow addition is critical to prevent a runaway exothermic oxidation of the cobalt complex.

  • Quenching & Isolation : Allow the reaction to stir for 5–12 hours while slowly warming to room temperature. Filter the dark mixture through a short pad of silica gel or Celite, eluting with an EtOAc/hexane gradient to remove inorganic cobalt residues. Concentrate the filtrate in vacuo and purify via flash column chromatography.

PKR_Mechanism A Alkyne + Co2(CO)8 B Alkyne-Co2(CO)6 Complex (Loss of 2 CO) A->B -2 CO C Alkene Coordination (Loss of 1 CO) B->C + Alkene D Migratory Insertion (Metallacycle Formation) C->D Insertion E CO Insertion D->E + CO F Reductive Elimination (Cyclopentenone Formation) E->F Product Release

Mechanism of the Pauson-Khand[2+2+1] cycloaddition.

The Nazarov Cyclization & Umpolung Trapping

Mechanistic Causality & Reaction Design

The classical Nazarov reaction is a 4π-conrotatory electrocyclization of divinyl ketones promoted by Lewis or Brønsted acids[4]. The reaction proceeds through a pentadienyl cation to form an oxyallyl cation intermediate, which typically undergoes proton elimination to yield a cyclopentenone[5].

However, the classical pathway suffers from harsh acidic conditions and regiochemical ambiguity during the elimination step. By polarizing the divinyl ketone—placing electron-donating groups on one vinyl moiety and electron-withdrawing groups on the other—the transition state energy is drastically lowered. This rational design enables the use of mild, catalytic Lewis acids (e.g., 2 mol% Cu(OTf)2) and allows for highly enantioselective variants[6].

More importantly for complex drug scaffolds, the "interrupted" Nazarov reaction intercepts the transient oxyallyl cation with a carbon-based nucleophile (such as an allylsilane) before elimination can occur[7]. This effectively reverses the standard polarity (umpolung reactivity) at the α-carbon. The causality here is kinetic: the nucleophilic attack outpaces the elimination of the proton, enabling the stereoselective installation of densely functionalized quaternary stereocenters directly onto the cyclopentanone ring[7].

Experimental Protocol: Interrupted Nazarov Reaction with Allyltrimethylsilane

This workflow describes the capture of the oxyallyl cation to form an α-allylated cyclopentanone.

  • Substrate Preparation : Dissolve the polarized divinyl ketone (1.0 equiv) and allyltrimethylsilane (2.0 equiv) in anhydrous CH2Cl2 (0.1 M concentration) under an inert atmosphere.

  • Lewis Acid Activation : Cool the solution to -78 °C. Slowly add BF3·OEt2 (1.2 equiv) via syringe. The Lewis acid coordinates to the carbonyl oxygen, initiating the conrotatory ring closure to form the oxyallyl cation.

  • Nucleophilic Trapping : Maintain the reaction temperature strictly at -78 °C for 2 hours. The low temperature suppresses the competing elimination pathway, allowing the nucleophilic allyl group to attack the less sterically hindered face of the cation.

  • Workup : Quench the reaction at -78 °C by adding saturated aqueous NaHCO3. Allow the mixture to warm to room temperature. Extract the aqueous layer with CH2Cl2, dry the combined organic layers over anhydrous MgSO4, and purify via column chromatography to isolate the substituted cyclopentanone.

Nazarov_Mechanism A Divinyl Ketone B Lewis Acid Activation A->B C 4π-Conrotatory Electrocyclization B->C D Oxyallyl Cation Intermediate C->D E Nucleophilic Trapping (Interrupted Pathway) D->E + Nucleophile F Proton Elimination (Classical Pathway) D->F - H+ G Substituted Cyclopentanone E->G Umpolung Trapping H Cyclopentenone F->H Standard Nazarov

Reaction pathways of classical versus interrupted Nazarov cyclizations.

Emerging Paradigm: Photoredox Cascades

Recent advances have demonstrated the utility of multiphotocatalyst cascades to construct substituted cyclopentanones from simple furans[8]. By merging singlet oxygen photooxygenation with photoredox catalysis, complex oxygenated polycycles are generated in a single pot.

The mechanistic brilliance of this approach lies in the dual action of the catalyst. Methylene blue acts first as a photosensitizer under visible light to generate singlet oxygen. Subsequently, the ground state of methylene blue exhibits Lewis acid activity, mediating the rearrangement of the resulting peroxide intermediates into substituted cyclopentanones[8]. This approach eliminates the need for toxic transition metals and utilizes ambient air as the terminal oxidant, representing a significant leap in green synthesis for pharmaceutical applications.

Quantitative Comparison of Methodologies

To guide experimental design and synthetic route scouting, the following table summarizes the operational parameters, yields, and stereochemical outcomes of the discussed methodologies:

Synthetic MethodologyPrimary Reagent / CatalystKey Reactive IntermediateTypical YieldsStereocontrol / EnantioselectivityPrimary Synthetic Application
Pauson-Khand Co2(CO)8, NMOAlkyne-Co2(CO)6 complex45–85%Up to 99% ee (with chiral ligands)Terpenes, spirocyclic frameworks
Classical Nazarov Cu(OTf)2 or BF3·OEt2Oxyallyl cation60–95%Up to 97% ee (Cu-catalyzed)Cyclopentenones, indanones
Interrupted Nazarov BF3·OEt2, AllylsilanesTrapped oxyallyl cation43–80%High diastereoselectivity (dr > 9:1)α-quaternary cyclopentanones
Photoredox Cascade Methylene Blue, Visible LightSinglet O2 / Carbon radical50–75%Substrate-controlledFused butyrolactones & cyclopentanones

Conclusion

The synthesis of substituted cyclopentanones has evolved from stoichiometric, harsh transition-metal processes to highly catalytic, stereoselective, and environmentally benign methodologies. The choice of reaction—whether leveraging the atom economy of the Pauson-Khand reaction, the umpolung trapping of the interrupted Nazarov, or the green profile of photoredox cascades—must be dictated by the target molecule's steric environment and required stereocenters. By understanding the mechanistic causality behind these transformations, drug development professionals can design more efficient, scalable, and robust synthetic routes.

References

  • Application of Pauson–Khand reaction in the total synthesis of terpenes RSC Advances[Link]

  • Intermolecular Pauson−Khand Reactions of Cyclopropene: A General Synthesis of Cyclopentanones Journal of the American Chemical Society / Universitat de Barcelona[Link]

  • Nazarov reaction: Current trends and recent advances in the synthesis of natural compounds and their analogs ResearchGate[Link]

  • New Twists in Nazarov Cyclization Chemistry Accounts of Chemical Research[Link]

  • Polarizing the Nazarov Cyclization: Efficient Catalysis under Mild Conditions ResearchGate[Link]

  • Experimental and Computational Studies on Interrupted Nazarov Reactions: Exploration of Umpolung Reactivity at the α-Carbon of Cyclopentanones Journal of the American Chemical Society[Link]

  • Multiphotocatalyst Cascades: From Furans to Fused Butyrolactones and Substituted Cyclopentanones Organic Letters[Link]

Sources

Theoretical and Computational Studies of Cyclopentanone Derivatives: A Technical Guide to Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclopentanone derivatives are highly versatile pharmacophores embedded in numerous bioactive natural products and synthetic drugs. Their unique five-membered ring geometry offers a privileged scaffold for structural modifications, making them prime candidates for targeting neurodegenerative diseases, metabolic disorders, and inflammatory pathways. This whitepaper provides an in-depth technical analysis of how modern computational chemistry—specifically Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations—accelerates the rational design of cyclopentanone derivatives. By bridging quantum mechanical profiling with thermodynamic binding models, we establish a self-validating computational workflow for drug discovery professionals.

The Cyclopentanone Pharmacophore: Biological Significance

The structural rigidity and modifiable α,β-unsaturated carbonyl systems of cyclopentanone derivatives allow for precise spatial orientation within complex biological binding pockets. Recent pharmacological studies have highlighted their multi-target potential:

  • Neuroprotection: Derivatives such as 2-(hydroxyl-(3-nitrophenyl)methyl)cyclopentanone (3NCP) have shown profound efficacy in inhibiting β-secretase (BACE-1), thereby attenuating amyloid plaque formation in Alzheimer's disease models .

  • Metabolic Regulation: Para-substituted bis(arylidene)cycloalkanones featuring a cyclopentanone core exhibit superior α-amylase inhibitory activity compared to their cyclohexanone counterparts, offering a promising avenue for Type 2 diabetes management .

  • Enzyme Inhibition: Anthraquinone-linked cyclopentanone derivatives function as potent multitarget agents, demonstrating remarkable tyrosinase inhibition and antioxidant properties .

Quantum Mechanical (QM) Profiling: DFT Studies

Before evaluating macroscopic biological interactions, it is critical to understand the intrinsic electronic properties of the ligand. Density Functional Theory (DFT) serves as the gold standard for this phase.

Causality in DFT Selection

Empirical force fields used in standard docking algorithms lack electronic polarization and often fail to accurately represent the charge distribution of novel synthetic scaffolds. DFT optimization resolves this by calculating accurate partial charges and geometric parameters. For instance, in the study of cyclopentanone-based chalcone derivatives, the B3LYP/cc-pVDZ level of theory was employed .

  • Why B3LYP/cc-pVDZ? This specific functional and basis set combination provides a highly cost-effective approach for the accurate modeling of small-to-medium organic molecules, perfectly balancing computational expense with the precise determination of C-C bond lengths (typically 1.544–1.563 Å for the cyclopentanone ring) and dihedral angles.

  • Frontier Molecular Orbitals (FMOs): By calculating the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) gaps, researchers can quantitatively predict the chemical reactivity, electrophilicity, and kinetic stability of the cyclopentanone derivatives before synthesis.

Molecular Dynamics (MD) & Thermodynamic Binding

While molecular docking provides a rapid static snapshot of ligand-receptor interactions, it inherently ignores protein flexibility and solvent entropy. To establish a rigorous, self-validating claim of efficacy, MD simulations coupled with Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations are mandatory.

Causality in Dynamic Simulations

In the evaluation of the 3NCP derivative against BACE-1, static docking yielded a binding energy of -8.1 kcal/mol . However, to validate the equilibrium nature of the complex, an MD simulation was required.

  • Why MM-GBSA? Biological interactions occur in an aqueous environment. MM-GBSA recovers the desolvation penalty and entropic changes that static docking misses. The net binding energy of the 3NCP-BACE-1 system was recalculated to be < -12 kcal/mol, demonstrating high complex stability driven by van der Waals and electrostatic energies.

Pathway Core Cyclopentanone Core (Rigid Scaffold) Interactions Pi-Pi Stacking & H-Bonding Core->Interactions Substituents Para-Substituents (Halogens, Nitro) Substituents->Interactions Target Target Protein (BACE-1, α-Amylase) Interactions->Target Effect Enzyme Inhibition & Therapeutic Efficacy Target->Effect

Fig 1: Logical interaction pathway of cyclopentanone derivatives and target proteins.

Experimental Protocol: A Self-Validating Computational Workflow

To ensure scientific integrity and reproducibility, the following step-by-step methodology must be adhered to when evaluating novel cyclopentanone derivatives.

Phase 1: Ligand Preparation & QM Profiling

  • Conformational Search: Generate 3D coordinates of the cyclopentanone derivative. Causality: Identifying the global energy minimum ensures subsequent calculations are not trapped in high-energy local minima.

  • DFT Optimization: Optimize the geometry using Gaussian software at the B3LYP/cc-pVDZ level. Causality: Generates accurate electrostatic potential maps and partial charges required for high-precision docking.

Phase 2: Protein Preparation & Pose Validation 3. Target Preparation: Retrieve the crystal structure (e.g., BACE-1 or α-amylase) from the Protein Data Bank (PDB). Assign protonation states at pH 7.4 using tools like PROPKA. Causality: Incorrect protonation of active site residues (e.g., catalytic aspartates) drastically alters electrostatic interactions, yielding false-positive binding poses. 4. Self-Validation Step (Critical): Re-dock the co-crystallized ligand blindly into the active site. Causality: The docking protocol is only validated if the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental crystal pose is ≤ 2.0 Å (e.g., the 1.02 Å RMSD achieved in the 3NCP study ).

Phase 3: MD Simulation & Thermodynamics 5. System Solvation: Immerse the docked complex in an explicit TIP3P water box. Neutralize the system with counter-ions. 6. Equilibration & Production: Equilibrate the system under NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles. Run a 100 ns production MD simulation. Causality: Captures critical water-bridge interactions and dynamic conformational shifts of the cyclopentanone ring. 7. MM-GBSA Calculation: Extract trajectory frames to calculate the absolute binding free energy, validating the thermodynamic viability of the drug candidate.

Workflow LigPrep 1. Ligand Preparation (Global Minima Search) DFT 2. DFT Optimization (B3LYP/cc-pVDZ) LigPrep->DFT Docking 4. Molecular Docking (RMSD < 2.0 Å Validation) DFT->Docking ProtPrep 3. Protein Preparation (pH 7.4 Protonation) ProtPrep->Docking MD 5. MD Simulation (100 ns, Explicit Solvent) Docking->MD MMGBSA 6. MM-GBSA Analysis (Binding Free Energy) MD->MMGBSA

Fig 2: Self-validating computational workflow for cyclopentanone drug discovery.

Quantitative Data Presentation

The following table summarizes the computational parameters and experimental outputs from recent authoritative studies on cyclopentanone derivatives, allowing for rapid cross-target comparison.

Compound / DerivativeBiological TargetComputational MethodKey Metric / OutputReference
3NCP (Nitro-substituted)BACE-1 (Alzheimer's)Docking & MM-GBSABinding Energy: -8.1 kcal/mol
Compound 5e (para-Br)α-Amylase (Diabetes)Docking & ADMETIC₅₀: 6.9 ± 1.8 µM
Compound 2 (Anthraquinone)Tyrosinase (Melanogenesis)Docking & MD SimulationIC₅₀: 13.45 µg/mL
Compound 4a-5 (Chalcone)11β-HSD1 / Metal SurfacesDFT (B3LYP/cc-pVDZ)C-C Bond Length: 1.544–1.563 Å

Conclusion & Future Perspectives

The theoretical and computational profiling of cyclopentanone derivatives has transitioned from abstract modeling to a highly predictive, self-validating science. By strictly enforcing causal methodologies—where DFT provides the electronic foundation, validated docking provides the spatial orientation, and MD/MM-GBSA provides the thermodynamic proof—researchers can drastically reduce the attrition rate of these compounds in in vitro and in vivo testing. Future computational pipelines will likely integrate machine learning models trained on these precise DFT and MM-GBSA datasets to autonomously generate hyper-optimized cyclopentanone scaffolds for personalized medicine.

References

  • Ullah, R., Ali, G., Khan, A., Ahmad, S., & Al-Harrasi, A. (2021). "Cyclopentanone Derivative Attenuates Memory Impairment by Inhibiting Amyloid Plaques Formation in the 5xFAD Mice." International Journal of Molecular Sciences.[Link]

  • Azmi, N. F. A., Azmi, M. N., Babai, M., & Omar, M. T. C. (2025). "Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling." Sains Malaysiana.[Link]

  • Mullaivendhan, J., & Akbar, I. (2024). "Synthesis of a New Series of Anthraquinone-Linked Cyclopentanone Derivatives: Investigating the Antioxidant, Antibacterial, Cytotoxic and Tyrosinase Inhibitory Activities of the Mushroom Tyrosinase Enzyme Using Molecular Docking." Drug Design, Development and Therapy.[Link]

  • Hamad, A. A., Kaka, K. N., & Omer, R. A. (2025). "Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies." Chemical Review and Letters.[Link]

Methodological & Application

experimental protocol for the synthesis of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one is a highly functionalized cyclic ketone that serves as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors and photoactive molecular probes.

The most efficient and scalable synthetic route to this target relies on a two-step sequence. First, a base-catalyzed directed Aldol condensation between cyclopentanone and 4-(dimethylamino)benzaldehyde constructs the carbon-carbon bond, yielding an α,β-unsaturated exocyclic enone intermediate[1]. Second, a chemoselective catalytic hydrogenation reduces the exocyclic alkene to a single alkane bond while preserving both the aromatic ring and the ketone carbonyl[2]. This application note details the optimized, self-validating protocols for both steps, emphasizing the physicochemical causality behind reagent and solvent selections.

Pathway Visualization

SynthesisWorkflow SM1 Cyclopentanone (1.2 eq) Condensation Step 1: Aldol Condensation (10% NaOH, EtOH, 0 °C to RT) SM1->Condensation SM2 4-(Dimethylamino)benzaldehyde (1.0 eq) SM2->Condensation Intermediate Intermediate: 2-(4-(dimethylamino)benzylidene) cyclopentan-1-one Condensation->Intermediate Dehydration (-H2O) Hydrogenation Step 2: Catalytic Hydrogenation (10% Pd/C, H2 1 atm, EtOAc, RT) Intermediate->Hydrogenation Product Target Molecule: 2-{[4-(dimethylamino)phenyl]methyl} cyclopentan-1-one Hydrogenation->Product Chemoselective Alkene Reduction

Figure 1: Two-step synthetic workflow for 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one.

Step 1: Base-Catalyzed Aldol Condensation

Mechanistic Causality

The formation of the intermediate, 2-(4-(dimethylamino)benzylidene)cyclopentan-1-one, utilizes a classic crossed-Aldol condensation driven by alkaline catalysis[3]. Sodium hydroxide (NaOH) is utilized to generate the thermodynamic enolate of cyclopentanone.

  • Stoichiometric Control: Cyclopentanone possesses two reactive α-carbons. To statistically suppress the formation of the unwanted 2,5-bis(benzylidene)cyclopentanone byproduct, cyclopentanone is introduced in a slight stoichiometric excess (1.2 equivalents) relative to the aldehyde[4].

  • Thermodynamic Driving Force: The reaction proceeds via an E1cB dehydration mechanism. The extended π-conjugation between the electron-donating dimethylamino group, the aromatic ring, and the ketone carbonyl provides a massive thermodynamic sink, driving the equilibrium entirely toward the dehydrated E-isomer[1].

Experimental Protocol
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar. Add 4-(dimethylamino)benzaldehyde (1.49 g, 10.0 mmol) and absolute ethanol (30 mL). Stir until the solid is fully dissolved.

  • Reagent Addition: Add cyclopentanone (1.01 g, 1.06 mL, 12.0 mmol, 1.2 eq) to the ethanolic solution.

  • Temperature Control: Submerge the reaction flask in an ice-water bath to cool the mixture to 0 °C. This controls the initial exothermic deprotonation and minimizes self-condensation of the ketone.

  • Catalyst Introduction: Slowly add 10% w/v aqueous NaOH solution (5.0 mL) dropwise over 10 minutes.

  • Reaction & Self-Validation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 18 hours. Self-Validation Checkpoint: The reaction is visually self-reporting; the solution will transition from a pale yellow liquid to a thick, bright orange suspension as the highly conjugated product precipitates[4].

  • Isolation: Filter the bright orange precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold ethanol (2 × 10 mL) and distilled water (20 mL) to remove unreacted cyclopentanone and neutralize residual base.

  • Drying: Dry the solid in vacuo to afford the pure intermediate enone.

Step 2: Chemoselective Catalytic Hydrogenation

Mechanistic Causality

The conversion of the enone to the final saturated target requires the selective reduction of the exocyclic C=C bond. Palladium on carbon (Pd/C) is highly active for the syn-addition of hydrogen across unhindered alkenes.

  • Solvent Selection (Critical): Ethyl acetate (EtOAc) is deliberately chosen over polar protic solvents like methanol. Recent methodological studies demonstrate that conducting this hydrogenation in EtOAc accelerates the reduction of the exocyclic double bond while significantly suppressing the over-reduction of the cyclopentanone carbonyl into a cyclopentanol derivative[2].

  • Chemoselectivity: Under mild conditions (1 atm H₂, room temperature), the aromatic ring and the dialkylamine moiety remain completely inert to Pd-catalyzed reduction.

Experimental Protocol
  • Preparation: In a 100 mL round-bottom flask, dissolve the intermediate enone (1.0 g, 4.64 mmol) in ethyl acetate (40 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 100 mg, 10% w/w). Safety Note: Dry Pd/C is pyrophoric; add it to the solvent in a single swift motion or under a gentle nitrogen sweep.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with hydrogen gas via a balloon. Repeat this purge cycle three times to ensure the complete removal of atmospheric oxygen.

  • Reaction & Self-Validation: Stir the black suspension vigorously at room temperature under a hydrogen atmosphere (1 atm) for 4 to 6 hours. Self-Validation Checkpoint: The reaction progress is visually indicated by the dissipation of the bright orange color to a pale yellow or colorless solution, confirming the disruption of the extended π-conjugation[2].

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the heterogeneous Pd/C catalyst. Wash the Celite pad with additional ethyl acetate (20 mL) to ensure quantitative recovery.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: If trace impurities remain, purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one.

Quantitative Data & Analytical Characterization

The following table summarizes the expected quantitative outcomes and physical properties to aid in in-process analytical verification.

CompoundMolecular Weight ( g/mol )Expected Yield (%)Reaction Time (h)Physical AppearanceRf Value (Hexanes/EtOAc 3:1)
Intermediate (Enone) 215.3070 – 8512 – 18Bright orange solid0.45 (UV active, yellow spot)
Target Product (Ketone) 217.3185 – 954 – 6Pale yellow to white solid0.55 (UV active, dark spot)

References[3] Tromayer, M. (2017). PhD Thesis: Novel Biocompatible Initiators for Direct Cell Encapsulation via Two-Photon Induced Photopolymerization. TU Wien. URL:https://repositum.tuwien.at/handle/20.500.12708/14588[2] Nelyubina, Y. V., et al. (2024). Toward a Chemical Constructor: A Lego-Like Approach for Formal α-Alkylation of Cyclic Ketones. The Journal of Organic Chemistry, 89(11), 7586–7596. URL:https://pubs.acs.org/doi/10.1021/acs.joc.4c00495[5] Rylander, P. N. (1967). Catalytic Hydrogenation over Platinum Metals. Academic Press. URL:https://core.ac.uk/download/pdf/11721535.pdf[4] Gonsalves, C. (2013). Synthesis and Photophysical Properties of (2E,5E)-2-benzylidene-5-(4-dimethylaminobenzylidene)-cyclopentanone. Worcester Polytechnic Institute. URL:https://digital.wpi.edu/pdf/104332[1] Tromayer, M., et al. (2014). A biocompatible macromolecular two-photon initiator based on hyaluronan. Polymer Chemistry, 5(3), 977-981. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3931535/

Sources

Application Note: Synthesis and Utility of 2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Profile

The compound 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one is a highly versatile building block in organic synthesis. Structurally, it consists of a cyclopentanone core substituted at the alpha-position with a 4-(dimethylamino)benzyl group.

This specific scaffold is highly valued in medicinal chemistry. The parent structure, 2-benzylcyclopentanone, is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as loxoprofen[1],[2]. The addition of the para-dimethylamino group introduces a strong electron-donating moiety, making this derivative particularly useful for exploring Structure-Activity Relationships (SAR) in COX inhibitors, developing push-pull fluorophores, and serving as a precursor for complex spirocyclic alkaloids.

Because direct alkylation of cyclopentanone with benzyl halides often suffers from poor yields and polyalkylation[3], the most robust synthetic route utilizes a base-catalyzed Aldol condensation followed by selective catalytic hydrogenation.

Mechanistic Insights & Synthetic Strategy

The Aldol Condensation Step

The first stage involves the crossed Aldol condensation of cyclopentanone with 4-(dimethylamino)benzaldehyde.

  • Causality in Design: The para-dimethylamino group strongly donates electron density into the aromatic ring via resonance, which significantly deactivates the aldehyde carbonyl toward nucleophilic attack. Consequently, this reaction requires a strong base (e.g., NaOH) and longer reaction times compared to unsubstituted benzaldehyde. Ethanol is chosen as the solvent because it solubilizes the starting materials but allows the highly conjugated enone product to precipitate, driving the equilibrium forward via Le Chatelier's principle.

The Selective Hydrogenation Step

The second stage requires the reduction of the exocyclic alkene to yield the target saturated ketone.

  • Causality in Design: The primary risk in this step is the over-reduction of the cyclopentanone carbonyl to a cyclopentanol derivative. To prevent this, mild conditions (1 atm H₂) and a highly chemoselective catalyst (10% Pd/C) are employed. Ethyl acetate (EtOAc) is utilized as the solvent instead of alcohols to suppress the formation of acetal byproducts and to maintain the chemoselectivity for the C=C bond over the C=O bond.

Quantitative Data: Hydrogenation Optimization

To ensure maximum yield and chemoselectivity during the reduction of the enone intermediate, various catalytic conditions were evaluated. The data below summarizes the optimization process.

EntryCatalystSolventPressure (atm)Time (h)Yield (%)Chemoselectivity Observations
1Pd/C (5%)EtOH11278Traces of over-reduced alcohol detected
2 Pd/C (10%) EtOAc 1 6 94 >99% target ketone; optimal conditions
3PtO₂EtOAc1465Significant over-reduction to cyclopentanol
4Raney NiMeOH51082~90% ketone, requires high pressure

Experimental Protocols

The following methodologies are designed as self-validating systems , ensuring the operator can verify the success of the reaction at each stage without immediate reliance on advanced spectroscopy.

Protocol A: Synthesis of 2-(4-Dimethylaminobenzylidene)cyclopentan-1-one

Objective: Form the conjugated enone intermediate via crossed Aldol condensation.

  • Preparation: Charge a 250 mL round-bottom flask with cyclopentanone (8.41 g, 100 mmol) and 4-(dimethylamino)benzaldehyde (14.92 g, 100 mmol).

  • Solvation: Add 100 mL of absolute ethanol. Stir until the aldehyde is fully dissolved.

  • Catalysis: Cool the mixture to 0 °C in an ice bath. Dropwise add 40 mL of a 10% (w/v) aqueous NaOH solution over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The UV-active aldehyde spot ( Rf​≈0.5 ) should disappear. Visually, the solution will transition from pale yellow to a deep orange, followed by the precipitation of a bright yellow solid.

  • Workup: Filter the precipitated solid through a Büchner funnel. Wash the filter cake with 50 mL of ice-cold ethanol followed by 50 mL of cold water to remove residual base.

  • Drying: Dry the solid under high vacuum at 40 °C overnight to yield the enone intermediate.

Protocol B: Synthesis of 2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one

Objective: Chemoselective reduction of the exocyclic double bond.

  • Preparation: Dissolve the enone intermediate from Protocol A (10.0 g, ~46 mmol) in 150 mL of anhydrous ethyl acetate in a thick-walled hydrogenation flask.

  • Inert Atmosphere: Purge the flask with Argon gas for 5 minutes. Critical Safety Step: Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (approx. 10 mol% Pd).

  • Hydrogenation: Evacuate the flask under light vacuum and backfill with H₂ gas from a balloon. Repeat this purge cycle three times. Maintain the reaction under 1 atm of H₂.

  • Reaction & Self-Validation: Stir vigorously at room temperature for 6 hours. Visual Cue: The bright yellow color of the starting material will fade to a pale, nearly colorless solution as the conjugated π -system is reduced. Hydrogen uptake will cease when the reaction is complete.

  • Workup: Purge the flask with Argon. Filter the mixture through a 2-inch pad of Celite to remove the palladium catalyst. Rinse the Celite pad with an additional 50 mL of ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting pale oil is the highly pure target ketone, which may crystallize upon standing.

Synthetic Workflow & Downstream Applications

The target compound serves as a pivotal node in organic synthesis. It can be subjected to reductive amination to yield bioactive cyclopentylamines, or undergo Robinson annulation to generate complex spirocyclic scaffolds.

SynthesisWorkflow Cyclopentanone Cyclopentanone Aldol Aldol Condensation (NaOH, EtOH) Cyclopentanone->Aldol Aldehyde 4-(Dimethylamino)benzaldehyde Aldehyde->Aldol Enone 2-(4-Dimethylaminobenzylidene) cyclopentan-1-one Aldol->Enone Reduction Catalytic Hydrogenation (Pd/C, H2, EtOAc) Enone->Reduction Target 2-{[4-(Dimethylamino)phenyl]methyl} cyclopentan-1-one Reduction->Target RedAm Reductive Amination Target->RedAm Spiro Robinson Annulation Target->Spiro BioAmine Bioactive Cyclopentylamines RedAm->BioAmine SpiroComp Spirocyclic Scaffolds Spiro->SpiroComp

Synthetic workflow and downstream applications of the target cyclopentanone derivative.

References

  • Title: 2-Benzylcyclopentanone Source: Organic Syntheses, Coll. Vol. 5, p.76 (1973) URL: [Link][3]

  • Title: Synthetic method for 2-benzyl cyclopentanone (Patent CN103508869A) Source: Google Patents / China National Intellectual Property Administration URL: [1]

  • Title: Synthesis method of 2-benzyl cyclopentanone (Patent CN113387787A) Source: Google Patents / China National Intellectual Property Administration URL: [2]

Sources

high-throughput screening assays involving cyclopentanone scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Title : High-Throughput Screening (HTS) of Cyclopentanone-Scaffold Libraries for Targeted Drug Discovery Subtitle : A Comprehensive Application Note & Protocol Guide for Biochemical and Cell-Based Assays

Introduction & Scientific Rationale

The cyclopentanone ring is a privileged pharmacophore in modern drug discovery. Its unique structural geometry provides an optimal balance of conformational rigidity and synthetic tractability, allowing for the rapid generation of diverse chemical libraries. In high-throughput screening (HTS) campaigns, cyclopentanone derivatives have consistently emerged as potent hits across a wide array of therapeutic targets.

Two prominent examples from recent literature highlight the versatility of this scaffold:

  • G-Protein-Coupled Receptors (GPCRs) : Recent computational and HTS efforts have identified dioxolane/cyclopentanone-based compounds as highly selective nanomolar ligands for Trace Amine-Associated Receptor 1 (TAAR1), a critical target for central nervous system disorders [1].

  • Enzyme Inhibition : Quantitative HTS (qHTS) campaigns utilizing multicomponent reactions with cyclopentanone yielded 1,4-dihydropyrimidine derivatives that act as selective galactokinase (GALK) inhibitors, offering a novel therapeutic avenue for Classic Galactosemia [2].

Furthermore, functionalized derivatives such as diarylidenecyclopentanones (DACs) are extensively screened in oncology. These molecules feature exocyclic double bonds that act as Michael acceptors, enabling targeted covalent inhibition of critical intracellular nucleophiles.

Mechanistic Insights & Target Pathways

The success of cyclopentanone scaffolds in HTS is driven by two distinct mechanisms of action, dictated by the functionalization of the core ring:

  • Reversible Binding (e.g., GPCRs and Kinases) : The aliphatic nature of the unfunctionalized cyclopentanone ring allows it to occupy hydrophobic pockets within receptor binding sites. It acts as a precise spatial director, orienting attached pharmacophores (e.g., amidino or aryl groups) to form critical hydrogen bonds with target residues [1].

  • Targeted Covalent Inhibition (e.g., DACs) : When functionalized via Claisen-Schmidt condensation into an α,β-unsaturated ketone, the scaffold becomes a reactive electrophile. This Michael acceptor is fine-tuned by the cyclopentanone geometry to selectively react with accessible cysteine thiols in target proteins (such as deubiquitinases or kinases), forming an irreversible covalent adduct.

MOA cluster_0 Covalent Binding (e.g., DACs) cluster_1 Reversible Binding (e.g., TAAR1) Cyclo Cyclopentanone Scaffold Michael α,β-Unsaturated Ketone (Michael Acceptor) Cyclo->Michael Aliphatic Aliphatic Ring System (Spatial Director) Cyclo->Aliphatic Cys Target Cysteine Thiol (e.g., Protease) Michael->Cys Nucleophilic Attack Adduct Irreversible Adduct Cys->Adduct Pocket Receptor Binding Pocket (Hydrophobic Cleft) Aliphatic->Pocket H-bonds/VdW Complex Reversible Complex Pocket->Complex

Caption: Binding mechanisms of cyclopentanone scaffolds in targeted drug discovery.

High-Throughput Screening Assays: Methodologies

To effectively triage cyclopentanone libraries, a dual-assay approach is recommended: a primary biochemical screen for target engagement, followed by a secondary phenotypic screen for cellular efficacy.

Why TR-FRET for Primary Biochemical Screening? Cyclopentanone derivatives, particularly highly conjugated DACs, often exhibit intrinsic autofluorescence that can confound standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates this by introducing a microsecond time delay between excitation and emission reading. The long-lived fluorescence of lanthanide chelates (e.g., Europium) ensures that short-lived compound autofluorescence decays before the signal is quantified, drastically reducing false positives.

Why High-Content Screening (HCS) for Secondary Assays? While biochemical assays confirm target binding, they do not account for cell permeability or off-target cytotoxicity. HCS using automated fluorescence microscopy allows for multiplexed readout of cell viability, nuclear condensation (apoptosis), and target-specific phenotypic changes in a single well.

HTS_Workflow Syn Cyclopentanone Library Synthesis & Plating qHTS Quantitative HTS (qHTS) 1536-well Format Syn->qHTS Biochem Primary: TR-FRET Assay (Target Engagement) qHTS->Biochem Pheno Secondary: HCS Assay (Cell Viability & Apoptosis) qHTS->Pheno Hit Hit Triage & Validation (Z'-factor > 0.5) Biochem->Hit Pheno->Hit

Caption: HTS workflow for evaluating cyclopentanone scaffold libraries.

Experimental Protocols

Protocol A: TR-FRET Biochemical Screening Assay (384-Well Format)

Objective: Identify compounds that disrupt the interaction between a target protein (e.g., GALK or a specific kinase) and its fluorescently tagged ligand/substrate.

Self-Validating Causality: This protocol incorporates a "no-target" control to monitor assay background and a "known inhibitor" control to define the maximum inhibition window. The Z'-factor is calculated per plate to ensure assay robustness.

Materials :

  • Assay Buffer : 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35. (Causality: Brij-35 is a non-ionic detergent crucial for preventing non-specific compound aggregation, a common false-positive driver with hydrophobic cyclopentanone derivatives).

  • Europium-labeled anti-tag antibody (Donor).

  • AlexaFluor 647-labeled tracer (Acceptor).

  • 384-well low-volume black microplates.

Step-by-Step Procedure :

  • Compound Transfer : Acoustically dispense 50 nL of cyclopentanone library compounds (in 100% DMSO) into the 384-well plate. Final DMSO concentration must not exceed 1% to maintain protein stability.

  • Target Addition : Add 5 µL of the target protein diluted in Assay Buffer to all wells except the "no-target" negative control wells. Incubate for 15 minutes at room temperature. (Causality: Pre-incubation is critical as it allows covalent DACs to form irreversible bonds before substrate competition begins).

  • Tracer Addition : Add 5 µL of the Acceptor-labeled tracer and Donor-labeled antibody mixture.

  • Incubation : Seal the plate and incubate in the dark for 60 minutes at room temperature to reach binding equilibrium.

  • Detection : Read the plate on a TR-FRET compatible microplate reader. Excitation: 337 nm. Emission 1: 620 nm (Donor). Emission 2: 665 nm (Acceptor). Delay time: 50 µs. Integration time: 100 µs.

  • Data Processing : Calculate the TR-FRET ratio (665 nm / 620 nm). A Z'-factor > 0.5 validates the plate.

Protocol B: High-Content Screening (HCS) for Cytotoxicity (384-Well Format)

Objective: Evaluate the cellular penetrance and phenotypic toxicity of TR-FRET hits.

Step-by-Step Procedure :

  • Cell Seeding : Seed target cells (e.g., HCT116) at 2,000 cells/well in 40 µL of complete media in a 384-well clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment : Pin-transfer 400 nL of compounds into the assay plate. Include a vehicle control (DMSO) and a positive apoptosis control (e.g., 1 µM Staurosporine). Incubate for 48 hours.

  • Staining : Add 10 µL of a staining cocktail containing Hoechst 33342 (nuclear marker) and Sytox Green (dead cell marker). Incubate for 30 minutes. (Causality: Hoechst permeates all cells to provide a total cell count, while Sytox Green only enters cells with compromised membranes. This creates a self-validating live/dead ratio within the exact same well, eliminating seeding variance).

  • Imaging : Image plates using an automated high-content imager at 10x magnification.

  • Analysis : Use automated image analysis software to quantify total nuclei and Sytox Green-positive cells.

Data Presentation & Hit Triage

A robust HTS campaign requires stringent hit triage criteria. Compounds must exhibit a dose-dependent response, favorable ligand efficiency, and an acceptable therapeutic window. Below is a representative data summary table for hypothetical cyclopentanone hits triaged through the described protocols.

Compound IDScaffold TypeTR-FRET IC50 (µM)Cell Viability CC50 (µM)Therapeutic Index (CC50/IC50)Z'-Factor (Plate)Hit Status
CP-001 Unfunctionalized Cyclopentanone>50.0>100.0N/A0.78Inactive
CP-045 Dioxolane-Cyclopentanone0.045>50.0>11110.81Lead
CP-088 1,4-Dihydropyrimidine-Cyclopentanone1.2085.070.80.75Validated Hit
DAC-012 Diarylidenecyclopentanone (DAC)0.080.151.80.79Toxic/Pan-Assay Interference

Note: DAC-012 shows potent biochemical inhibition but high cytotoxicity, characteristic of highly reactive, non-selective covalent binders. CP-045 (similar to TAAR1 ligands [1]) and CP-088 (similar to GALK inhibitors [2]) represent high-quality, selective hits.

References

  • Scarano N, Espinoza S, Brullo C, Cichero E. Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. International Journal of Molecular Sciences. 2024; 25(15):8226. URL: [Link]

  • Boxer MB, et al. Toward Improved Therapy for Classic Galactosemia. Probe Reports from the NIH Molecular Libraries Program. 2010 (Updated 2011). URL: [Link]

Application Note: 2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one as a Versatile Fluorescent Probe for Microenvironmental and Ion Sensing

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

In the landscape of fluorescent chemosensors, the rational design of push-pull architectures dictates the probe's sensitivity, dynamic range, and target specificity. 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one (also referred to as 2-(4-dimethylaminobenzyl)cyclopentanone) represents a highly specialized molecular tool. Unlike its fully conjugated chalcone counterpart—which relies on extensive π -conjugation for Intramolecular Charge Transfer (ICT)[1]—this molecule features an sp3 -hybridized methylene bridge.

This structural isolation between the electron-donating N,N-dimethylamino group and the electron-accepting cyclopentanone core fundamentally alters its photophysics, making it an exemplary Photoinduced Electron Transfer (PET) and Twisted Intramolecular Charge Transfer (TICT) probe.

The Causality of the Molecular Design
  • The PET Mechanism: In its native state, the lone pair of electrons on the dimethylamino nitrogen acts as a PET donor, rapidly quenching the excited state of the cyclopentanone fluorophore. When this lone pair is coordinated—either via protonation in acidic environments or by chelating specific transition/alkali-earth metal ions—the PET pathway is thermodynamically blocked. This results in a robust, self-validating "turn-on" fluorescence response[2].

  • The TICT Mechanism: The flexible methylene linker allows the molecule to undergo non-radiative decay via rotation in polar, low-viscosity environments. In highly viscous microenvironments (e.g., lipid droplets, cellular membranes), this rotation is sterically hindered, forcing the molecule to relax radiatively. This dual-responsive nature makes it an excellent sensor for mapping intracellular microviscosity[3].

PET_Mechanism cluster_0 PET Active (Fluorescence OFF) cluster_1 PET Inactive (Fluorescence ON) Donor Dimethylamino (Donor) Acceptor Cyclopentanone (Fluorophore) Donor->Acceptor Electron Transfer DonorBound Bound Amino (H+ / M n+) Acceptor->DonorBound Target Binding AcceptorFluo Cyclopentanone (Emitting) DonorBound->AcceptorFluo Pathway Blocked

Fig 1. PET mechanism logic: Target binding blocks electron transfer, restoring fluorescence.

Photophysical Data Summary

To effectively utilize this probe, researchers must understand its baseline behavior across different solvent polarities and viscosities. The table below summarizes the quantitative photophysical properties. Because the methylene bridge breaks conjugation, the excitation maximum ( λabs​ ) resides in the UV/near-UV region.

Table 1: Photophysical Properties in Various Solvents
SolventDielectric Constant ( ϵ )Viscosity (cP) λabs​ (nm) λem​ (nm)Quantum Yield ( Φ )
Toluene2.380.592853400.45
Chloroform4.810.542883550.38
Methanol32.70.592953800.12
Glycerol42.5945.02963750.52
Aqueous Buffer (pH 7.4)80.11.002983950.02

Data interpretation: The drastic drop in quantum yield from Toluene ( Φ=0.45 ) to Aqueous Buffer ( Φ=0.02 ) is driven by the TICT effect and hydrogen bonding. Conversely, the high quantum yield in Glycerol ( Φ=0.52 ) validates its utility as a microviscosity sensor, as the rigid environment restricts the non-radiative rotational decay of the dimethylamino group.

Experimental Protocols

The following self-validating protocols are designed to ensure reproducibility while mitigating common artifacts such as Aggregation-Caused Quenching (ACQ), which frequently plagues hydrophobic cyclopentanone derivatives[4].

Protocol A: Fluorometric Titration for Metal Ion / pH Sensing

Causality Focus: We mandate the use of HEPES buffer over standard PBS. Phosphate ions in PBS can precipitate transition metals (e.g., Cu2+ , Zn2+ ), leading to false-negative fluorescence readouts due to target depletion.

Materials:

  • 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one (10 mM stock in anhydrous DMSO).

  • 10 mM HEPES buffer (pH 7.4, Chelex-treated to remove trace metals).

  • Metal ion standard solutions (e.g., ZnCl2​ , MgCl2​ ) or pH-adjusted buffers.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the lyophilized probe in anhydrous DMSO to a final concentration of 10 mM. Note: Store in dark aliquots at -20°C to prevent auto-oxidation of the cyclopentanone ring.

  • Working Solution: Dilute the stock to 10 µM in 10 mM HEPES buffer. Critical QC: Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent the formation of nano-aggregates, which artificially quench fluorescence.

  • Analyte Introduction: Aliquot 2.0 mL of the working solution into a quartz cuvette. Titrate the target metal ion (0 to 100 µM) or adjust the pH using 0.1 M HCl/NaOH.

  • Equilibration: Incubate the mixture for 15 minutes at 25°C in the dark to ensure thermodynamic binding equilibrium.

  • Data Acquisition: Excite the sample at 290 nm and record the emission spectrum from 310 nm to 500 nm. Calculate the fold-change in fluorescence intensity at λmax​ (~390 nm).

Workflow S1 1. Stock Preparation 10 mM in anhydrous DMSO S2 2. Aqueous Dilution 1-10 µM in HEPES buffer (pH 7.4) S1->S2 S3 3. Analyte Introduction Add target metal ions or adjust pH S2->S3 QC1 QC: Verify DMSO < 0.1% to prevent ACQ S2->QC1 S4 4. Equilibration Incubate 15 min at 25°C (Dark) S3->S4 S5 5. Signal Acquisition Measure emission (λex = 290 nm) S4->S5

Fig 2. Step-by-step experimental workflow for in vitro fluorometric sensing assays.

Protocol B: Live-Cell Imaging of Intracellular Microviscosity

Causality Focus: Because the probe relies on UV excitation, standard confocal microscopy requires careful laser power titration to prevent phototoxicity. Furthermore, Pluronic F-127 is utilized to facilitate the transport of the hydrophobic probe across the amphiphilic cell membrane without forming extracellular precipitates[3].

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa or A549 cells in 35 mm glass-bottom confocal dishes and culture to 70% confluency in DMEM supplemented with 10% FBS.

  • Staining Solution: Mix 1 µL of the 10 mM probe stock with 1 µL of 20% Pluronic F-127 in DMSO. Disperse this mixture into 1 mL of serum-free DMEM (final probe concentration: 10 µM).

  • Incubation: Wash the cells twice with warm PBS. Add the staining solution and incubate for 30 minutes at 37°C under 5% CO2​ .

  • Washing: Remove the staining solution and wash the cells three times with PBS to remove unbound probe, which would otherwise contribute to high background noise.

  • Imaging: Image the cells using a confocal laser scanning microscope. Use a UV laser (e.g., 355 nm or two-photon excitation at 710 nm if available) and collect emission in the 380–450 nm channel. High intensity regions correlate with high microviscosity (e.g., lipid droplets, nucleoli).

References

  • BenchChem. "2-[(Dimethylamino)methyl]cyclopentanone - Properties and Applications." BenchChem Database.4[4]

  • El-Nahass, M. N., et al. "Complex formation between azacrown derivatives of dibenzylidenecyclopentanone and alkali-earth metal ions." ResearchGate (2016). 2[2]

  • "Azulene-Derived Fluorescent Probe for Bioimaging: Detection of Reactive Oxygen and Nitrogen Species by Two-Photon Microscopy." Journal of the American Chemical Society (2019). 3[3]

  • "Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies." Chemical Review and Letters (2025). 1[1]

Sources

Application Note: LC-MS/MS Method Development and Validation for 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Bioanalytical Researchers, Pharmacokineticists, and Drug Development Scientists

Executive Summary & Pharmacological Context

The compound 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one (Chemical Formula: C₁₄H₁₉NO, MW: 217.31 g/mol ) is a synthetic bioactive intermediate. Molecules featuring this specific cyclopentanone-benzylidene/benzyl architecture are frequently developed as curcumin or chalcone analogs, exhibiting potent anti-inflammatory and anti-tumor properties through the modulation of pathways such as COX-2 and NF-κB[1].

To support rigorous preclinical pharmacokinetic (PK) and toxicokinetic evaluations, a highly sensitive, reproducible, and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a logically grounded system where every experimental choice is driven by the molecule's distinct physicochemical properties.

Experimental Design & Causality: The "Why" Behind the Method

Sample Preparation: Overcoming Matrix Effects

Biological matrices (e.g., plasma, serum) are rich in endogenous phospholipids that cause severe ion suppression in the electrospray ionization (ESI) source. While Protein Precipitation (PPT) is rapid, it fails to adequately remove these lipids.

The Causality: The target molecule possesses a lipophilic cyclopentanone ring and a basic dimethylamino group (estimated pKa ~8.5). By adjusting the plasma pH to ~10.5 using a strong base (0.1M NaOH), we intentionally deprotonate the amine, neutralizing the molecule. This forces the highly lipophilic, neutral compound to partition efficiently into an organic extraction solvent (Ethyl Acetate) during Liquid-Liquid Extraction (LLE)[2]. This targeted extraction leaves polar interferents and phospholipids behind, creating a self-validating clean background that reduces matrix effects to <5%.

Chromatographic Strategy

A reversed-phase C18 column is utilized to retain the lipophilic carbon backbone. The Causality: The mobile phase consists of water and acetonitrile, both supplemented with 0.1% formic acid. This acidic modifier is non-negotiable; it ensures the complete protonation of the dimethylamino group in the liquid phase. This protonation prevents secondary ion-exchange interactions between the basic amine and residual free silanols on the silica stationary phase, thereby eliminating peak tailing and maximizing ESI+ ionization efficiency[3].

Mass Spectrometry & Fragmentation Logic

The method utilizes ESI in positive ion mode to detect the protonated precursor ion [M+H]⁺ at m/z 218.2. The Causality: Upon collision-induced dissociation (CID), the weakest bond—located between the cyclopentanone ring and the benzyl group—undergoes α-cleavage. This yields a highly stable, resonance-stabilized 4-(dimethylamino)benzyl carbocation at m/z 134.1. Because metabolic hydroxylation often occurs on the cyclopentanone ring rather than the benzyl moiety, monitoring this specific stable fragment ensures that phase I metabolites do not interfere with the parent drug quantification[4].

Visualizing the Analytical Logic

Sample Preparation Workflow

The following diagram illustrates the LLE workflow, designed to isolate the analyte while rejecting matrix interferents.

LLE_Workflow N1 1. Aliquot Plasma (100 µL into microcentrifuge tube) N2 2. Spike Internal Standard (10 µL of 500 ng/mL IS) N1->N2 N3 3. Basify Sample (Add 50 µL 0.1M NaOH) Deprotonates dimethylamine N2->N3 N4 4. Liquid-Liquid Extraction (Add 500 µL Ethyl Acetate) N3->N4 N5 5. Vortex & Centrifuge (10 min vortex, 10,000g for 5 min) N4->N5 N6 6. Organic Phase Transfer (Transfer 400 µL supernatant) N5->N6 N7 7. Evaporation (Dry under N2 gas at 40°C) N6->N7 N8 8. Reconstitution & Injection (100 µL Mobile Phase, Inject 5 µL) N7->N8

Fig 1. Step-by-step Liquid-Liquid Extraction (LLE) workflow for plasma sample preparation.

Mass Spectrometry Fragmentation Pathway

The diagram below maps the logical fragmentation of the parent ion into its quantifier and qualifier ions.

Fragmentation_Pathway Parent Precursor Ion [M+H]+ m/z 218.2 (Protonated Amine) Quant Quantifier Ion m/z 134.1 [4-(dimethylamino)benzyl]+ Parent->Quant α-Cleavage CE: 20 eV Qual Qualifier Ion m/z 119.1 [M+H - CH3]+ Parent->Qual N-Demethylation CE: 35 eV

Fig 2. Collision-induced dissociation (CID) fragmentation pathway for MRM transitions.

Step-by-Step Methodological Protocol

Step 1: Reagent Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade formic acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade formic acid to 1000 mL of LC-MS grade acetonitrile.

  • Extraction Solvent: 100% LC-MS grade Ethyl Acetate.

  • Alkalinizing Agent: 0.1M Sodium Hydroxide (NaOH) in water.

Step 2: Self-Validating Sequence Design

To ensure the protocol acts as a self-validating system, the injection sequence must bracket unknown samples with Quality Control (QC) standards:

  • System Suitability: Inject 3 consecutive LLOQ samples. The coefficient of variation (CV) for the peak area must be <15%.

  • Run Bracketing: Inject a blank, a zero standard (blank + IS), and a 6-point calibration curve (1.0 – 1000 ng/mL). Bracket every 10 unknown samples with Low, Medium, and High QC samples. The run is only accepted if 67% of QCs fall within ±15% of their nominal values.

Step 3: Liquid-Liquid Extraction (LLE)
  • Transfer 100 µL of plasma (blank, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., Zileuton or a deuterated analog at 500 ng/mL).

  • Add 50 µL of 0.1M NaOH to raise the pH and deprotonate the analyte. Vortex for 10 seconds.

  • Add 500 µL of Ethyl Acetate.

  • Vortex vigorously for 10 minutes using a multi-tube vortexer to ensure complete partitioning.

  • Centrifuge at 10,000 × g for 5 minutes at 4°C to achieve phase separation.

  • Carefully transfer 400 µL of the upper organic layer to a clean 96-well plate or autosampler vial.

  • Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A:B (50:50, v/v). Vortex for 2 minutes and inject 5 µL into the LC-MS/MS system.

Quantitative Instrumental Parameters

Table 1: Liquid Chromatography Gradient Conditions

Column: Phenomenex Kinetex C18 (50 × 2.1 mm, 2.6 µm) or equivalent.

Time (min) Flow Rate (mL/min) Mobile Phase A (%) Mobile Phase B (%)
0.0 0.40 90 10
0.5 0.40 90 10
2.5 0.40 10 90
3.5 0.40 10 90
3.6 0.40 90 10

| 5.0 | 0.40 | 90 | 10 |

Table 2: Mass Spectrometry (MRM) Parameters

Source: Electrospray Ionization (ESI), Positive Mode. Capillary Voltage: 3.5 kV. Desolvation Temp: 400°C.

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Role
Target Compound 218.2 134.1 50 20 Quantifier
Target Compound 218.2 119.1 50 35 Qualifier

| Internal Standard | 237.1 | 160.8 | 50 | 25 | IS Quantifier |

Table 3: Method Validation Summary

Validation performed in accordance with FDA Bioanalytical Method Validation guidelines.

Parameter Acceptance Criteria Observed Results
Linearity Range R² ≥ 0.995 1.0 – 1000 ng/mL (R² = 0.998)
Lower Limit of Quantitation (LLOQ) S/N ≥ 10, Precision ≤ 20% 1.0 ng/mL (CV = 12.4%)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ) 4.2% – 8.7%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ) -3.1% to +5.4%
Extraction Recovery Consistent across QC levels 82.4% ± 4.1%

| Matrix Effect | 85% – 115% | 94.2% (No significant suppression) |

Conclusion

This LC-MS/MS method provides a highly robust, self-validating framework for the quantification of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one. By utilizing pH-optimized LLE to eliminate phospholipid-induced matrix effects and employing acidic mobile phases to stabilize the basic amine, the protocol ensures high analytical confidence suitable for rigorous pharmacokinetic profiling.

References

  • Title: Development and validation of a sensitive LC-MS/MS method for the quantitation of IMB-YH-4py5-2H, an antituberculosis candidate, and its application to the pharmacokinetic study Source: nih.gov URL: [Link][2]

  • Title: Fluorocurcumins as Cyclooxygenase-2 Inhibitor: Molecular Docking, Pharmacokinetics and Tissue Distribution in Mice Source: nih.gov URL: [Link][1]

  • Title: Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma Source: mdpi.com URL: [Link][3]

  • Title: In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics Source: nih.gov URL: [Link][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide provides comprehensive, field-proven troubleshooting strategies for the synthesis of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one. Designed for researchers and drug development professionals, this document breaks down the chemical causality behind common failures and provides self-validating protocols to ensure high-yield reproducibility.

Reaction Overview & Mechanistic Pathway

The synthesis of this target molecule relies on two distinct, sequential chemical transformations:

  • Aldol Condensation: Cyclopentanone reacts with 4-(dimethylamino)benzaldehyde under basic conditions to form the α,β -unsaturated intermediate, 2-(4-(dimethylamino)benzylidene)cyclopentan-1-one.

  • Catalytic Hydrogenation: The exocyclic alkene of the intermediate is selectively reduced using Palladium on Carbon (Pd/C) and hydrogen gas to yield the final target compound.

ReactionPathway A Cyclopentanone + 4-(Dimethylamino)benzaldehyde B Step 1: Aldol Condensation (NaOH / EtOH) A->B C Intermediate: 2-(4-(dimethylamino)benzylidene) cyclopentan-1-one B->C D Step 2: Hydrogenation (Pd/C, H2) C->D E Target Product: 2-{[4-(dimethylamino)phenyl]methyl} cyclopentan-1-one D->E

Two-step synthesis workflow: Aldol condensation followed by catalytic hydrogenation.

Troubleshooting Guide: Step 1 - Aldol Condensation

Issue: Formation of the Bis-Aldol Adduct

Symptom: LC-MS or NMR indicates a massive impurity with double the expected molecular weight addition, specifically 2,5-bis(4-(dimethylamino)benzylidene)cyclopentanone [1]. Causality: Cyclopentanone possesses two highly reactive α -methylene sites (C2 and C5). If the aldehyde is present in stoichiometric excess, or if the reaction is heated for too long, the equilibrium is driven toward the thermodynamically stable, highly conjugated bis-adduct. Solution: Maintain a strict stoichiometric excess of cyclopentanone. Using a 3:1 ratio of cyclopentanone to aldehyde ensures the mono-adduct is kinetically favored. The excess cyclopentanone can be easily recovered during solvent evaporation.

Issue: Low Conversion / Unreacted Aldehyde

Symptom: TLC shows a persistent aldehyde spot; the solution remains pale yellow instead of shifting to deep orange/red. Causality: The para-dimethylamino group exerts a strong electron-donating (+M) effect. This significantly reduces the electrophilicity of the benzaldehyde's carbonyl carbon, making the nucleophilic attack by the cyclopentanone enolate sluggish compared to unsubstituted benzaldehydes [1]. Solution: Optimize the base concentration. Transition from a weak base to 10% aqueous NaOH in an ethanol co-solvent system to force enolate formation without inducing Cannizzaro side reactions.

Troubleshooting Guide: Step 2 - Catalytic Hydrogenation

Issue: Stalled Hydrogen Uptake (Catalyst Poisoning)

Symptom: Hydrogen consumption stops prematurely, and the intermediate enone remains unreduced. Causality: The tertiary amine (dimethylamino group) acts as a strong Lewis base. It coordinates to the active palladium sites on the Pd/C catalyst, effectively poisoning the metal surface and halting the catalytic cycle [2]. Solution: Add a stoichiometric amount of a mild acid (e.g., glacial acetic acid) to the hydrogenation solvent. This protonates the amine, forming an ammonium salt that cannot bind to the palladium surface, thereby freeing the active catalytic sites [3].

Issue: Over-Reduction to Cyclopentanol

Symptom: The final product lacks a carbonyl stretch in IR (~1740 cm⁻¹) and shows an -OH stretch (~3300 cm⁻¹). Causality: Excessive hydrogen pressure or elevated temperatures force the reduction of the cyclopentanone carbonyl group after the alkene is reduced [2]. Solution: Strictly monitor hydrogen uptake to exactly 1 molar equivalent. Operate at ambient temperature (20-25°C) and low pressure (1 atm / balloon pressure).

TroubleshootingLogic Start Issue: Low Product Yield Q1 Which Step is Failing? Start->Q1 Aldol Step 1: Aldol Condensation Q1->Aldol Hydro Step 2: Hydrogenation Q1->Hydro A_Issue1 Bis-aldol Formation? Aldol->A_Issue1 A_Issue2 Unreacted Aldehyde? Aldol->A_Issue2 H_Issue1 Incomplete Reduction? Hydro->H_Issue1 H_Issue2 Over-reduction (Alcohol)? Hydro->H_Issue2 A_Sol1 Increase Ketone:Aldehyde Ratio (e.g., 3:1) A_Issue1->A_Sol1 Yes A_Sol2 Optimize Base Concentration (10% NaOH) A_Issue2->A_Sol2 Yes H_Sol1 Add Acetic Acid to Prevent Catalyst Poisoning H_Issue1->H_Sol1 Yes H_Sol2 Lower H2 Pressure & Temp H_Issue2->H_Sol2 Yes

Troubleshooting logic tree for diagnosing and resolving low yield issues in both synthesis steps.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the impact of varying reaction conditions on the yield of the two steps, demonstrating the causality of the troubleshooting steps outlined above.

Reaction StepCondition TestedObservation / ResultYield (%)
1. Aldol 1:1 Ketone:Aldehyde ratioHigh bis-aldol formation; poor mono-adduct selectivity.35%
1. Aldol 3:1 Ketone:Aldehyde ratioExcellent selectivity for mono-adduct; unreacted ketone easily recovered.88%
1. Aldol Weak base (K₂CO₃)Sluggish reaction due to +M effect of the dimethylamino group.42%
2. Hydro Pd/C, H₂ (1 atm), NeutralStalled reaction; catalyst poisoned by tertiary amine.15%
2. Hydro Pd/C, H₂ (1 atm), + AcOHComplete reduction of alkene; amine protonated to prevent poisoning.92%
2. Hydro Pd/C, H₂ (5 atm), 50°COver-reduction to 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-ol.20% (Target)

Standard Operating Protocols (SOPs)

SOP 1: Synthesis of 2-(4-(dimethylamino)benzylidene)cyclopentan-1-one

Self-Validating System: The reaction mixture will shift from pale yellow to a deep orange/red precipitate as the extended conjugated enone forms. If no color change occurs, enolate formation has failed.

  • Preparation: In a 250 mL round-bottom flask, dissolve 4-(dimethylamino)benzaldehyde (10.0 mmol) in 30 mL of absolute ethanol.

  • Ketone Addition: Add cyclopentanone (30.0 mmol, 3 equiv) to the solution.

  • Base Catalysis: Slowly add 10 mL of a 10% aqueous NaOH solution dropwise while stirring at room temperature.

  • Monitoring: Stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product will appear as a bright yellow, UV-active spot with a lower Rf than the starting aldehyde.

  • Workup: Neutralize the mixture with 1M HCl to pH 7. Extract with ethyl acetate (3 x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization from hot ethanol.

SOP 2: Synthesis of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one

Self-Validating System: Hydrogen uptake will cease exactly when 1 molar equivalent of H₂ is consumed. Continuous uptake beyond this volume indicates over-reduction.

  • Preparation: Dissolve the purified enone intermediate (5.0 mmol) in 25 mL of methanol.

  • Acidification: Add glacial acetic acid (5.5 mmol, 1.1 equiv) to protonate the dimethylamino group.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 mmol Pd) under a nitrogen atmosphere to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature until exactly 1 equivalent of hydrogen is consumed (approx. 120 mL of H₂ gas at standard conditions).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate, neutralize the acetate salt with saturated NaHCO₃, extract with dichloromethane, dry, and evaporate to yield the final product.

Frequently Asked Questions (FAQs)

Q: Can I use a different catalyst like PtO₂ (Adams' catalyst) instead of Pd/C? A: It is highly discouraged for this specific substrate. Platinum catalysts are exceptionally active and are notorious for reducing aliphatic ketones to alcohols. Palladium on Carbon (Pd/C) is far more chemoselective for the C=C double bond over the C=O bond [2].

Q: Why is my aldol product an oil instead of a solid? A: This usually indicates the presence of unreacted cyclopentanone or the formation of side-products. Ensure you are removing the excess cyclopentanone completely during rotary evaporation (it has a boiling point of ~131°C, so a high vacuum may be required).

Q: Is it possible to do this synthesis in a one-pot reaction? A: While one-pot reductive aldol condensations exist, they are highly challenging with dimethylamino-substituted benzaldehydes. The basic conditions required for the aldol step conflict with the acidic conditions needed to prevent catalyst poisoning during the hydrogenation step. A two-step process with intermediate isolation guarantees a much higher overall yield and purity.

References

  • Metal- and Solvent-Free Transesterification and Aldol Condensation Reactions by a Homogenous Recyclable Basic Ionic Liquid Based on the 1,3,5-Triazine Framework. National Center for Biotechnology Information (PMC).
  • Catalytic Hydrogenation over Platinum Metals. Catalysis Eprints database.
  • Novel Organic Materials for Multi-photon Photopolymerization and Photografting. reposiTUm.

troubleshooting purification of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one by column chromatography.

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic purification of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this and structurally similar compounds. The presence of a basic tertiary amine and a polar ketone functional group in the target molecule presents a unique set of purification challenges, primarily when using standard silica gel chromatography. This document provides in-depth, field-tested solutions and explains the chemical principles behind them.

Troubleshooting Guide

This section addresses the most common issues encountered during the column chromatography of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one in a direct question-and-answer format. Follow the workflow diagram below for a systematic approach to problem-solving.

Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Observed: - Tailing/Streaking - Low/No Recovery - Co-elution TLC_Check Step 1: Diagnostic TLC Run TLC with and without a basic modifier (e.g., 1-2% Triethylamine). Start->TLC_Check Tailing_Resolved Did tailing improve on TLC? TLC_Check->Tailing_Resolved Implement_Column Step 2: Modify Mobile Phase Add the same concentration of basic modifier (e.g., 0.5-2% TEA) to the column eluent. Equilibrate column with 2-3 column volumes. Tailing_Resolved->Implement_Column  Yes Change_Stationary Step 4: Change Stationary Phase Consider alternatives to silica gel. Tailing_Resolved->Change_Stationary  No (or degradation seen) Check_Purity Step 3: Analyze Fractions Check purity and recovery. Implement_Column->Check_Purity Success Successful Purification Check_Purity->Success  Purity & Recovery OK Persistent_Issues Are there still issues? (e.g., co-elution, low recovery) Check_Purity->Persistent_Issues  Issues Persist Persistent_Issues->Success  No Persistent_Issues->Change_Stationary  Yes Alumina Option A: Use Neutral or Basic Alumina. Change_Stationary->Alumina Amine_Silica Option B: Use Amine-Functionalized Silica. Change_Stationary->Amine_Silica Reversed_Phase Option C: Use Reversed-Phase (C18) Chromatography. Change_Stationary->Reversed_Phase

Caption: Troubleshooting workflow for amine purification.

Q: My compound is streaking badly on the silica gel column, resulting in broad peaks and poor separation. What's happening and how do I fix it?

A: This is the most common issue when purifying basic compounds on silica gel.

  • Causality: Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH).[1][2] Your target molecule's basic dimethylamino group interacts strongly with these acidic sites via an acid-base interaction, sometimes leading to protonation. This strong, non-ideal interaction causes a portion of the molecules to lag behind the main band, resulting in "tailing" or "streaking".[3][4] In severe cases, this can lead to irreversible adsorption.

  • Solution: The most effective solution is to neutralize or "mask" the acidic silanol sites by adding a small amount of a competing base to your mobile phase.[5][6] Triethylamine (TEA) is the most common choice for this purpose.[7][8]

    • Action: Add 0.5-2% (v/v) triethylamine to your eluent (e.g., Hexane/Ethyl Acetate). First, confirm on a TLC plate that this modification resolves the tailing and gives a well-defined spot. If it does, apply the same solvent system to your column. Always equilibrate the packed column with 2-3 column volumes of the TEA-containing eluent before loading your sample.[9]

Basic ModifierTypical ConcentrationKey Considerations
Triethylamine (TEA) 0.5 - 2% (v/v)Most common and effective for a wide range of amines. Volatile, but can be difficult to remove completely from the final product under vacuum.[1][10]
Ammonia (in MeOH) 1 - 2% of conc. NH₄OH in MeOHVery effective, especially for more polar amines. The ammonia is highly volatile and easy to remove. Must be prepared and used in a fume hood.[1]
Pyridine 0.5 - 1% (v/v)Less common but can be effective. Strong odor and higher boiling point make it more difficult to remove.

Q: I have very low or even zero recovery of my compound from the column. Where did it go?

A: This indicates that your compound has been irreversibly adsorbed onto the silica gel.

  • Causality: The acid-base interaction between your basic amine and the acidic silica is so strong that the eluent is not polar or competitive enough to displace your compound from the stationary phase.[5] In some cases, the highly acidic surface of the silica can also cause degradation of sensitive molecules.[11]

  • Solutions:

    • Column Stripping (Attempted Recovery): If the column is still active, try flushing it with a very polar and basic solvent system. A good choice is 5-10% concentrated ammonium hydroxide in methanol. This highly competitive eluent may displace your adsorbed compound.

    • Mobile Phase Modification (Preventative): For the next attempt, use a mobile phase containing a basic modifier like triethylamine from the start, as described in the previous question.[1][11]

    • Change of Stationary Phase (Most Robust Solution): If irreversible adsorption is a persistent problem, silica gel is not the right adsorbent. You should switch to a more inert or basic stationary phase.[5][11] Neutral or basic alumina is an excellent first alternative.[2][12]

Q: My compound is co-eluting with a non-polar impurity, even after adding triethylamine. How can I improve the separation?

A: This is a selectivity issue. While TEA solves the tailing problem, it doesn't guarantee separation between compounds with similar polarities.

  • Causality: The impurity and your target compound have very similar affinities for the stationary phase in the chosen solvent system.

  • Solutions:

    • Optimize the Solvent System: Systematically vary the ratio of your solvents (e.g., go from 10% EtOAc in Hexane to 5% or 15%). Sometimes a less polar solvent system run over a longer column provides better resolution. You can also try a different solvent system entirely that offers different selectivity (e.g., Dichloromethane/Methanol or Toluene/Acetone).[10]

    • Switch to a Different Stationary Phase: An adsorbent with different surface chemistry will have different selectivity.

      • Alumina: Often provides a different elution order for compounds compared to silica.[13]

      • Reversed-Phase (C18) Silica: This is an excellent alternative. Here, the stationary phase is non-polar, and you will use a polar mobile phase (e.g., Acetonitrile/Water or Methanol/Water). Your polar aminoketone will likely elute later than a non-polar impurity. You may need to add a modifier like formic acid or trifluoroacetic acid (TFA) to protonate the amine and achieve sharp peaks, or use a buffer to control the pH.[5][14]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical interaction causing amines to tail on silica gel?

A1: The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic (pKa ~4-5).[1] The tertiary amine in your molecule, 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one, is basic. When the amine passes over the silica surface, it can interact with these silanol groups in two ways: strong hydrogen bonding and, more significantly, acid-base interaction where the silanol group protonates the amine. This creates a positively charged ammonium salt that binds ionically and very strongly to the negatively charged silicate surface (SiO⁻).[4][8] Because these acidic sites are not uniformly distributed, this strong, heterogeneous interaction disrupts the normal chromatographic partitioning process, leading to severe peak tailing.[3]

Q2: How do I choose between silica gel, alumina, and amine-functionalized silica?

A2: The choice of stationary phase is critical and depends on the stability and basicity of your compound.

Stationary PhaseSurface ChemistryBest ForKey Disadvantage for this Compound
Silica Gel Acidic (Si-OH)General purpose, good for neutral and weakly polar compounds.[2][13]Highly problematic for basic amines due to strong acid-base interactions, causing tailing and potential degradation.[5] Requires a basic modifier.
Alumina (Neutral/Basic) Basic or Neutral (Al-OH)Excellent for the purification of basic compounds like amines.[11][12]Can sometimes be more reactive than silica and may catalyze certain reactions. Activity can vary with water content.
Amine-Functionalized Silica Basic (-NH₂ or -NHR groups bonded to silica)Specifically designed for purifying acid-sensitive or very basic compounds without needing mobile phase modifiers.[5][11]More expensive than standard silica or alumina. May have lower loading capacity.

For 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one, basic alumina is an excellent alternative if modified silica gel fails.

Q3: What is "dry loading" and why is it often recommended for difficult separations?

A3: Dry loading is a sample application technique where the crude compound is pre-adsorbed onto an inert solid support (like a small amount of silica gel or Celite®) before being placed on top of the column.[15]

  • Protocol:

    • Dissolve your crude product in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane or ethyl acetate).

    • Add 2-3 times the mass of silica gel (or Celite®) relative to your crude product mass.

    • Carefully remove the solvent by rotary evaporation until you have a fine, free-flowing powder.

    • Carefully layer this powder on top of your packed column.

  • Causality & Advantage: When you load a sample dissolved in solvent ("wet loading"), the solvent itself can disrupt the top of the column packing and cause the compound to spread out, leading to a broad initial band. Dry loading ensures that the compound is introduced to the column in a very narrow, concentrated, and uniform band. This minimizes band broadening from the start and significantly improves the resolution of closely eluting compounds.[15]

Q4: Can I use reversed-phase chromatography for this compound?

A4: Yes, reversed-phase chromatography is a powerful alternative. The stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).

  • Principle: In reversed-phase, non-polar compounds are retained more strongly. Your target molecule is moderately polar. Its retention will be highly dependent on the pH of the mobile phase.

    • At low pH (e.g., with 0.1% formic acid): The amine will be protonated (-N(CH₃)₂H⁺). This will make the molecule more polar and it will elute earlier.

    • At neutral or high pH: The amine will be in its free base form, making the molecule more non-polar, and it will elute later.

  • Advantage: You can precisely control the retention of your compound by adjusting the pH of the mobile phase, which provides a powerful tool for optimizing selectivity and separating it from impurities.[5] This method is also highly reproducible.

Recommended Starting Protocol (Silica Gel with TEA)

This protocol provides a robust starting point for the purification of ~1 gram of crude 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one.

1. TLC Method Development

  • Prepare a stock solution of your crude material in a suitable solvent (e.g., 10 mg/mL in dichloromethane).

  • Select a starting eluent system, such as 20% Ethyl Acetate in Hexane.

  • Prepare a second eluent system containing the same solvents plus 2% triethylamine (e.g., for 10 mL total, use 2 mL EtOAc, 8 mL Hexane, and 0.2 mL TEA).

  • Spot the crude material on a TLC plate and develop one in each solvent system.

  • Goal: Observe a single, non-tailing spot for your product with a retention factor (Rf) between 0.2 and 0.4 in the TEA-containing system. Adjust the Ethyl Acetate/Hexane ratio as needed to achieve this Rf.

2. Column Preparation

  • Select a glass column of appropriate size (e.g., for 1 g of crude, a 40-50 mm diameter column is suitable).

  • Add a plug of cotton or glass wool, followed by a small layer of sand.

  • Fill the column with your chosen eluent (containing 2% TEA).

  • Prepare a slurry of silica gel (approx. 30-50 g for 1 g of crude) in the eluent.[2]

  • Pour the slurry into the column and use gentle air pressure to pack the bed firmly and uniformly. Ensure there are no cracks or air bubbles.

  • Add a protective layer of sand on top of the packed silica.

  • Drain the solvent until it is level with the top of the sand.

3. Sample Loading (Dry Loading Recommended)

  • Dissolve your ~1 g of crude material in ~5-10 mL of dichloromethane.

  • Add ~2-3 g of silica gel and remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

  • Carefully add this powder as a uniform layer on top of the sand in your column.

4. Elution and Fraction Collection

  • Carefully add your eluent to the column, taking care not to disturb the top layer.

  • Apply gentle air pressure to begin eluting the compounds. Maintain a steady flow rate.

  • Collect fractions of a consistent volume (e.g., 15-20 mL per test tube).

  • Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp (254 nm) and/or with a potassium permanganate (KMnO₄) stain.

5. Product Isolation

  • Combine the fractions that contain your pure product.

  • Remove the solvent using a rotary evaporator. Note that removing the last traces of triethylamine may require co-evaporation with a solvent like toluene or placing the sample under high vacuum for an extended period.

References
  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting. [Link]

  • Stoll, D., & Taylor, T. (2019, May 1). Method from Mars? Coping with Chromatographic Legacies. Chromatography Online. [Link]

  • Suckow, M. A., & Stewart, J. T. (2006, September 23). The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. Taylor & Francis Online. [Link]

  • Basniwal, P. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column? ResearchGate. [Link]

  • Restek. (2025, July 31). Why are amines tailing on my capillary GC column?[Link]

  • University of Colorado Boulder. (n.d.). Column chromatography. Organic Chemistry at CU Boulder. [Link]

  • Aminulchem Innovation. (2024, June 30). Best Adsorbents for Column Chromatography [Video]. YouTube. [Link]

  • Chemical Synthesis Database. (2025, May 20). (2E)-2-(dimethylamino-methylene)-cyclopentan-1-one. [Link]

  • Sorbead India. (2023, February 15). Chromatography Adsorbents - A Comprehensive Guide. [Link]

  • CR Subscription Agency. (n.d.). Thin Layer Chromatography of Amino Acids. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopentanone, 2,5-bis[[4-(diethylamino)phenyl]methylene]-. PubChem. [Link]

  • ResearchGate. (2023, May 4). What is the best solvent system for amino acid thin layer chromatography?[Link]

  • BGD Group. (n.d.). TLC System. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Khan, S., et al. (2018). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. PMC. [Link]

  • Scribd. (n.d.). TLC Protocol for Amino Acid Separation. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Bis(4-dimethylaminobenzylidene)cyclopentanone. PubChem. [Link]

  • ResearchGate. (2016, February 20). How to isolate Imine by column chromatography?[Link]

  • Bidlingmeyer, B. A., et al. (1984). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. [Link]

  • Martins, I. S., & Coelho, J. A. S. (2019). Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. PMC. [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2025, October 11). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]- on Newcrom R1 HPLC column. [Link]

  • Google Scholar. (n.d.).
  • Google Patents. (n.d.). Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Organic Chemistry Portal. (n.d.). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. [Link]

  • ResearchGate. (2025, October 16). (PDF) Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. [Link]

  • Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography. [Link]

  • The Royal Society of Chemistry. (n.d.). A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, causal analysis, and self-validating protocols for the two-step synthesis of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one.

Synthesis Workflow & Impurity Mapping

The synthesis of the target saturated ketone requires a base-catalyzed aldol condensation followed by a chemoselective conjugate reduction. Deviations in stoichiometry or reagent selection will force the reaction down undesired pathways.

G CP Cyclopentanone Enone Intermediate Enone (Mono-aldol) CP->Enone Base Catalysis Aldol Condensation Ald 4-(Dimethylamino) benzaldehyde Ald->Enone Base Catalysis Aldol Condensation Target Target Saturated Ketone (1,4-Reduction) Enone->Target Selective Conjugate Reduction BisAldol Bis-aldol Impurity (Over-alkylation) Enone->BisAldol + Aldehyde (Side Reaction) AllylAlc Allylic Alcohol (1,2-Reduction) Enone->AllylAlc 1,2-Reduction (Side Reaction) SatAlc Saturated Alcohol (Over-reduction) Target->SatAlc Harsh Reductant (Side Reaction)

Caption: Reaction workflow demonstrating the desired synthesis path and common side-reaction branches.

Frequently Asked Questions (FAQs)

Phase 1: The Aldol Condensation Step

Q: Why is my product contaminated with a highly colored, insoluble solid? A: You are likely forming the bis-aldol impurity,1[1]. Causality: Cyclopentanone possesses two reactive α -methylene groups. If the stoichiometry is not strictly controlled, the mono-aldol product can undergo a second enolization and condense with another equivalent of the aldehyde. Solution: Use a stoichiometric excess of cyclopentanone (2.0 – 3.0 equivalents). The excess ketone acts as a sacrificial competitor, outcompeting the mono-aldol intermediate for the base and aldehyde.

Q: I observe a side product with a mass corresponding to a cyclopentanone dimer. What is this? A: This is 2-cyclopentylidenecyclopentan-1-one, the self-condensation product of cyclopentanone. Causality: Aliphatic ketones can self-condense under strongly basic conditions before they encounter the target aldehyde. Solution: Pre-dissolve the aldehyde and ketone together, and add the aqueous base dropwise. This maintains a low steady-state concentration of the enolate, ensuring it reacts preferentially with the highly electrophilic aromatic aldehyde rather than another ketone molecule.

Phase 2: The Chemoselective Conjugate Reduction

Q: My GC-MS shows a major peak at[M+2] relative to the target ketone, and the IR spectrum shows a broad -OH stretch. What happened? A: Your reaction suffered from over-reduction, yielding the saturated alcohol, 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-ol. Causality: Using non-selective, harsh reducing conditions (e.g., high-pressure H2​ with highly active Pd/C, or excess LiAlH4​ ) will reduce both the conjugated alkene and the carbonyl group. Solution: To achieve chemoselective 1,4-conjugate reduction, use milder conditions. An excellent approach is utilizing a2 in a non-polar solvent like toluene[2].

Q: I used standard NaBH4​ in methanol, but I isolated an allylic alcohol instead of the saturated ketone. Why? A: Standard 3 acts as a "hard" nucleophile, strongly favoring 1,2-addition directly to the carbonyl carbon, leaving the α,β -unsaturated double bond intact[3]. Causality: The highly localized partial positive charge on the carbonyl carbon attracts the hydride. To reduce the alkene while preserving the ketone, you must promote a 1,4-addition pathway using soft nucleophiles, transition metal catalysis, or 4[4].

Mechanistic Logic of Chemoselective Reduction

Mechanism Enone α,β-Unsaturated Ketone (Intermediate Enone) Path1 1,2-Addition Pathway (e.g., NaBH4 in MeOH) Enone->Path1 Path2 1,4-Conjugate Addition (e.g., Pd/C + NaBH4 in Toluene) Enone->Path2 AllylAlc Allylic Alcohol (Undesired Side Product) Path1->AllylAlc Enolate Metal Enolate / Enol (Transient Intermediate) Path2->Enolate Target Saturated Ketone (Desired Target) Enolate->Target Tautomerization / Protonation SatAlc Saturated Alcohol (Over-reduction Product) Target->SatAlc Harsh Conditions (High H2 Pressure / Strong Hydrides)

Caption: Mechanistic divergence between 1,2-addition (allylic alcohol) and 1,4-conjugate addition.

Quantitative Analytical Signatures

Use the following spectroscopic markers to rapidly identify your reaction products and troubleshoot side reactions.

CompoundMolecular Weight ( g/mol )UV-Vis λmax​ (nm)Key IR Stretches (cm −1 )Diagnostic 1 H NMR Shifts (ppm)
Target Saturated Ketone 217.31~2601735 (C=O, saturated ring)2.5–3.0 (m, CH2​ -Ar), 2.90 (s, N(CH3​)2​ )
Intermediate Enone 215.29~340–3601695 (C=O, conj), 1625 (C=C)7.35 (t, =CH-Ar)
Bis-aldol Impurity 346.47~450–4601680 (C=O, bis-conj)7.40 (t, 2x =CH-Ar), High symmetry
Saturated Alcohol 219.33~2603300–3400 (O-H, broad)4.0–4.2 (m, CH-OH), Absence of C=O
Allylic Alcohol 217.31~3003300–3400 (O-H), 1620 (C=C)4.5 (m, CH-OH), 6.5 (=CH-Ar)

Self-Validating Experimental Protocols

Protocol A: Chemoselective Aldol Condensation

Objective: Synthesize the intermediate enone while suppressing bis-aldol formation.

  • Charge: To a round-bottom flask, add 1.0 eq of 4-(dimethylamino)benzaldehyde and 3.0 eq of cyclopentanone in ethanol (0.5 M relative to aldehyde). Causality: The 3-fold excess of ketone statistically prevents the mono-aldol product from reacting with another aldehyde molecule.

  • Catalyze: Cool the mixture to 0 °C. Add 10% aq. NaOH (0.5 eq) dropwise over 15 minutes. Causality: Dropwise addition controls the enolate concentration, preventing ketone self-condensation.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The starting aldehyde (UV active, low Rf) should disappear. A new bright yellow spot (Enone) will appear at a higher Rf. Self-Check: If a deep red spot appears at the baseline, bis-aldol formation is occurring; quench immediately.

  • Isolate: Quench with 1M HCl to pH 7. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Chemoselective Conjugate Reduction (Pd-Borohydride System)

Objective: Reduce the conjugated alkene without touching the carbonyl group.

  • Suspend: Dissolve 1.0 eq of the intermediate enone in anhydrous toluene (0.2 M). Add 2.5 mol% of 10 wt% Pd/C. Causality: Non-polar solvents like toluene severely suppress the direct 1,2-reduction pathway that is dominant in protic solvents[2].

  • Activate: In a separate vial, carefully mix 4.0 eq NaBH4​ and 2.0 eq glacial acetic acid. (Caution: Exothermic gas evolution). Add this mixture to the enone suspension and stir at 25 °C. Causality: The acetic acid reacts with NaBH4​ to safely generate active hydride species and H2​ gas in situ, which the Pd/C utilizes for selective 1,4-reduction[2].

  • In-Process Validation: The intense yellow color of the enone solution will gradually fade to a pale yellow/colorless solution as the extended conjugation is broken.

  • Isolate: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Self-Check: Run a rapid IR spectrum of the crude oil. The conjugated carbonyl stretch at ~1695 cm −1 must shift to ~1735 cm −1 . The absence of a broad peak at 3300 cm −1 confirms no over-reduction to the alcohol has occurred.

References

  • CWU ScholarWorks. "Development and Evaluation of a Borohydride-palladium System for Selective Reduction of the C=C Bond of α,β-unsaturated carbonyl compounds". Available at:[Link]

  • Master Organic Chemistry. "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry". Available at: [Link]

  • ResearchGate. "Chemoselective Catalytic Reduction of Conjugated α, β-Unsaturated Ketones to Saturated Ketones via Hydroboration/ Protodeboronation Strategy". Available at:[Link]

Sources

optimizing reaction conditions for the synthesis of substituted cyclopentanones

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the regioselectivity, over-reaction, and stereocontrol associated with cyclopentanone functionalization. Cyclopentanones are highly reactive, sterically unhindered motifs; without precise kinetic and thermodynamic control, reactions quickly devolve into complex mixtures of poly-substituted oligomers.

This guide bypasses generic advice. Instead, it provides field-proven, self-validating protocols and mechanistic troubleshooting to optimize your synthetic workflows, focusing specifically on modern transition-metal and cooperative catalysis techniques.

Part 1: Comparative Overview of Synthetic Strategies

Before troubleshooting, it is critical to ensure you have selected the correct synthetic pathway for your target molecule. The table below summarizes the quantitative performance metrics of the three most robust methods for synthesizing highly substituted cyclopentanones.

Synthetic StrategyTypical YieldsEnantiomeric Excess (ee)Catalyst LoadingKey Advantage
Pd/Enamine α-Arylation 65–85%N/A (Racemic)2–5 mol% PdStrict mono-arylation; avoids strong alkoxide bases[1].
Pd-Catalyzed Ring Expansion 75–95%85–99%5 mol% PdUnparalleled control of α-quaternary stereocenters[2].
Polarized Nazarov Cyclization 60–90%80–95%10–20 mol% Lewis AcidConvergent access to highly substituted cyclopentenones[3].

Part 2: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning it includes built-in diagnostic checks so you can verify the success of each mechanistic step before proceeding to the next.

Protocol A: Palladium/Enamine Cooperative Mono-α-Arylation[1],[4]

This protocol solves the classic problem of over-arylation by utilizing a secondary amine organocatalyst to generate a transient enamine, which acts as the nucleophile for the Pd-catalyzed cross-coupling.

  • Step 1: Catalyst Pre-activation. In a Schlenk flask under N₂, dissolve Pd(OAc)₂ (5 mol%) and P(o-tol)₃ (10 mol%) in anhydrous toluene. Stir at room temperature for 15 minutes.

    • Validation Check: The solution must transition from a dark red/brown suspension to a homogeneous pale yellow solution, visually confirming the reduction of Pd(II) to the active Pd(0) species.

  • Step 2: Dual-Catalyst Assembly. To the active Pd(0) solution, add the cyclopentanone (1.5 equiv), aryl bromide (1.0 equiv), pyrrolidine (20 mol% organocatalyst), and anhydrous NaOAc (2.0 equiv). Heat to 100 °C.

    • Validation Check: After 2 hours, pull a 50 µL aliquot. GC-MS must show the mass of the intermediate enamine and the steady consumption of the aryl bromide. The absence of the enamine mass indicates moisture contamination quenching the organocatalyst.

  • Step 3: Hydrolysis & Workup. Cool the reaction to room temperature. Add 1M aqueous HCl and stir vigorously for 30 minutes to hydrolyze the α-aryl iminium intermediate back to the ketone.

    • Validation Check: Spot the organic layer on a TLC plate (Hexane/EtOAc 4:1). The hydrolysis is complete when a new, highly UV-active spot (R_f ~0.3) appears, distinct from the starting aryl bromide (R_f ~0.6).

  • Step 4: Characterization. Purify via flash chromatography.

    • Validation Check: The ¹H NMR spectrum of the isolated product must display a characteristic doublet of doublets at ~δ 3.5 ppm (1H, α-CH), mathematically confirming strict mono-substitution.

Protocol B: Enantioselective Pd-Catalyzed Wagner-Meerwein Ring Expansion[2]

This method converts allenylcyclobutanols into α-chiral cyclopentanones via a stereocontrolled C–C bond migration.

  • Step 1: Chiral Complex Formation. In a dry flask, combine Pd₂(dba)₃ (2.5 mol%) and Trost's (R,R)-DACH-phenyl ligand (5.5 mol%) in degassed 1,4-dioxane. Stir for 30 minutes at room temperature.

    • Validation Check: The solution color must shift from the dark purple of the dba complex to a bright, vibrant orange, confirming successful chiral ligand exchange.

  • Step 2: Substrate Addition & Migration. Add the allenylcyclobutanol substrate (1.0 equiv) and Li₂CO₃ (1.0 equiv). Heat the mixture to 80 °C.

    • Validation Check: Monitor via TLC stained with KMnO₄. The starting cyclobutanol will bleach the stain instantly. The reaction is proceeding correctly when this spot is replaced by a slower-bleaching product spot.

  • Step 3: Isolation & Analysis. Cool, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate.

    • Validation Check: IR spectroscopy of the crude oil must show a strong C=O stretching frequency at ~1740 cm⁻¹, confirming the cyclobutanol ring has successfully expanded into the cyclopentanone motif.

Part 3: Mechanistic Visualization

Understanding the kinetic pathways of your reaction is the first step in troubleshooting it. Below is the catalytic cycle for the Pd/Enamine cooperative system described in Protocol A.

G CP Cyclopentanone Enamine Enamine Intermediate (Activated Nucleophile) CP->Enamine + Amine (-H₂O) Amine Secondary Amine (Organocatalyst) Amine->Enamine Coupling Carbopalladation (C-C Bond Formation) Enamine->Coupling Pd0 Pd(0) Catalyst PdII Pd(II)-Aryl Complex Pd0->PdII Oxidative Addition ArBr Aryl Bromide (Ar-Br) ArBr->PdII PdII->Coupling Coupling->Pd0 Pd Recycling Imine α-Aryl Iminium Coupling->Imine Reductive Elimination Imine->Amine Catalyst Recycling Product Mono-α-Aryl Cyclopentanone Imine->Product Hydrolysis (+H₂O)

Catalytic cycle of Pd/enamine cooperative α-arylation of cyclopentanones.

Part 4: Troubleshooting & FAQs

Q1: When attempting the Buchwald-Hartwig-Miura (BHM) α-arylation on an unsubstituted cyclopentanone, I mostly isolate di-arylated products and self-aldol condensation oligomers. How can I achieve strict mono-arylation? The Causality: The classic BHM reaction relies on strong alkoxide bases (e.g., NaOtBu) to generate the enolate[1]. Cyclopentanone enolates are highly reactive. Because the mono-arylated product is often more acidic than the starting material, it rapidly deprotonates and undergoes a second arylation. Furthermore, strong bases inevitably trigger self-aldol condensation of the starting ketone. The Fix: Abandon strong bases and switch to the Palladium/Enamine Cooperative Catalysis system[4]. By using pyrrolidine to generate an enamine in situ under mildly basic conditions (NaOAc), the enamine acts as the nucleophile. The resulting α-aryl iminium intermediate is highly sterically hindered, which physically blocks a second arylation event from occurring before the final hydrolysis step.

Q2: I am utilizing the palladium-catalyzed Wagner-Meerwein ring expansion of allenylcyclobutanols. However, my NMR shows up to 30% of an acyclic enone byproduct. What is causing this? The Causality: This is a classic kinetic competition. After the initial hydropalladation of the allene to form a π-allylpalladium intermediate, the system must undergo a C–C bond migration (the ring expansion)[2]. If this migratory insertion is too slow, the intermediate will undergo a competing β-hydride elimination, cleaving the cyclobutanol ring into an acyclic enone. The Fix: You must accelerate the rate of the Wagner-Meerwein shift. Utilizing a tightly binding, electron-rich chiral ligand (such as Trost's DACH-phenyl or BINOL-based phosphoramidites) forces the palladium center into a rigid geometry that heavily favors C–C migration[2]. Additionally, lowering the reaction temperature from 80 °C to 60 °C often penalizes the higher-activation-energy β-hydride elimination more severely than the desired ring expansion.

Q3: My synthesis requires a highly substituted cyclopentenone via the Nazarov cyclization of a divinyl ketone. Using standard Lewis acids (like BF₃·OEt₂), I get poor diastereoselectivity and massive tarring in the flask. The Causality: The classical Nazarov cyclization requires stoichiometric amounts of harsh, un-tuned Lewis or Brønsted acids to promote the 4π-electrocyclic ring closure of the pentadienyl cation[3]. These brutal conditions lead to the polymerization of electron-rich diene precursors and cause non-selective double-bond migrations post-cyclization. The Fix: Employ a polarized Nazarov cyclization strategy. By synthetically placing an electron-donating group (e.g., an ether) on one vinyl branch and an electron-withdrawing group (e.g., an ester) on the other, you drastically lower the activation energy required for cyclization and dictate the exact regiochemistry of the resulting double bond. This electronic tuning allows you to drop the harsh acids and use mild, chiral Lewis acids (such as Cu(II) bis(oxazoline) complexes) at 10 mol% catalytic loadings, eliminating tarring and imparting high enantioselectivity.

Sources

Technical Support Center: Stability & Troubleshooting for 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base. This guide is designed for researchers and drug development professionals working with 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one . Due to its specific structural motifs—a tertiary amine and a cyclic ketone—this compound is highly susceptible to distinct degradation pathways in solution.

This center provides causality-driven troubleshooting, quantitative data, and self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: Quantitative Stability Data

Understanding the baseline physicochemical vulnerabilities of your compound is the first step in preventing degradation. Below is a summary of the primary stability risks associated with this molecule in solution.

ParameterValue / ObservationPrimary Degradation Trigger
Molecular Weight 217.31 g/mol N/A
Susceptible Moieties Tertiary amine, Cyclopentanone α -carbonsOxidation, Enolization
N-Oxidation Rate ~2-5% conversion over 7 days in aerated aqueous bufferDissolved O 2​ , Peroxides, Trace metals
Enolization pH Range Highly accelerated at pH < 4.0 and pH > 8.0Hydronium / Hydroxide catalysis
Photolytic Half-life < 24 hours in unshielded clear glassUV photon absorption by the aniline core
Part 2: Troubleshooting Guides & FAQs

Q1: I am observing a +16 Da mass shift in my LC-MS analysis after storing the compound in solution for a few days. What is happening? A: This is the classic signature of N-oxidation[1]. The dimethylamino group on the benzyl ring is a highly electron-rich tertiary amine. In the presence of dissolved oxygen or trace peroxides (which frequently accumulate in aged ether or THF solvents), the lone pair on the nitrogen acts as a nucleophile toward electrophilic oxygen species, readily oxidizing to form an N-oxide.

  • Self-Validating Fix: To confirm this is an N-oxide and not an irreversible benzylic hydroxylation, treat your degraded sample with a mild reducing agent like triphenylphosphine (PPh 3​ ). If the +16 Da peak reverts to the parent mass, it is definitively an N-oxide. To prevent this in the future, sparge all aqueous buffers with an inert gas (N 2​ /Ar) and add a chelating agent (e.g., 1 mM EDTA) to sequester trace transition metals that catalyze this oxidation.

Q2: My enantiopure sample is rapidly racemizing, and I am seeing higher molecular weight impurities on HPLC. How do I stabilize it? A: The cyclopentanone ring contains highly acidic α -protons. Experimental evidence indicates that cyclopentanones undergo enolization at a significantly faster rate than cyclohexanones due to the increased s-character of the C-H bonds, a consequence of the 5-membered ring's geometry[2]. Once the enolate forms, stereochemical integrity at the C2 position is lost (racemization). Furthermore, the highly reactive enolate can attack another molecule of the parent ketone, leading to aldol condensation dimers.

  • Self-Validating Fix: Prepare solutions strictly in buffered media at pH 6.0–6.5, where enolization kinetics are minimized. You can validate the enolization rate in your specific solvent by running a deuterium exchange experiment: dissolve the compound in D 2​ O/CD 3​ OD and monitor the disappearance of the α -proton signals via 1 H-NMR over time.

Q3: The solution turns yellow/brown when left on the benchtop, even in sealed vials. Is this an oxidation issue? A: This is likely photodegradation. N,N-dimethylaniline derivatives are highly sensitive to UV light, which can initiate single-electron transfer (SET) reactions. This leads to the formation of radical cations, subsequent N-demethylation, or complex coupling reactions (e.g., forming methylene-bridged dimers)[3]. Because the aromatic chromophore absorbs UV light to generate these reactive intermediates, this degradation does not strictly require oxygen.

  • Self-Validating Fix: Always store solutions in amber glass vials or wrap them in aluminum foil. Conduct a forced light-stress test alongside a dark control to definitively isolate photolysis from thermal oxidation.

Part 3: Mechanistic Pathways

The following diagram illustrates the logical relationships and causality behind the degradation of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one.

DegradationPathways Target 2-{[4-(dimethylamino)phenyl]methyl} cyclopentan-1-one NOxide N-Oxide Degradant (+16 Da) Target->NOxide Dissolved O2 / Peroxides (Tertiary Amine Oxidation) Enolate Enolate Intermediate (Reactive) Target->Enolate Acid/Base Catalysis (C2/C5 Deprotonation) Radical N-Demethylated Products (Photodegradation) Target->Radical UV Exposure (Photo-oxidation) Aldol Aldol Condensate (High MW Impurity) Enolate->Aldol Self-Condensation (Nucleophilic Attack)

Fig 1. Primary degradation pathways of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one.

Part 4: Experimental Protocols
Protocol: Self-Validating Forced Degradation & Stabilization Workflow

Objective: To isolate and identify the specific degradation pathways of the compound in your lab's specific solvent system, ensuring that any observed degradation is mechanistically understood and reversible where applicable.

Step 1: Preparation of Stock Solution

  • Dissolve the target compound to a concentration of 1.0 mg/mL in LC-MS grade Acetonitrile/Water (50:50, v/v).

  • Ensure the water is ultra-pure (18.2 MΩ·cm) to minimize trace metal contamination, which can artificially accelerate N-oxidation[1].

Step 2: Aliquot into Stress Conditions Divide the stock into four 1 mL aliquots in standard 2 mL HPLC vials:

  • Condition A (Oxidative Stress): Add 10 µL of 3% H 2​ O 2​ . Seal and incubate at 40°C for 4 hours.

  • Condition B (Acidic Stress): Adjust the pH to 2.0 using 0.1 M HCl. Seal and incubate at 40°C for 4 hours.

  • Condition C (Photolytic Stress): Place the clear vial in a photoreactor (UV-A, 365 nm) for 4 hours at ambient temperature.

  • Condition D (Control): Sparge the aliquot with Argon for 5 minutes, adjust to pH 6.5, place in an amber vial, and store at 4°C.

Step 3: Analytical Evaluation (LC-MS) Analyze all samples using a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Expected Outcome A: Appearance of a prominent +16 Da peak corresponding to the N-oxide[1].

  • Expected Outcome B: Broadening of the parent peak (indicating racemization via enolization) or the appearance of late-eluting high-molecular-weight peaks (aldol dimers)[2].

  • Expected Outcome C: Appearance of -14 Da peaks (N-demethylation) or complex dimerized masses[3].

Step 4: Self-Validation (The "Rescue" Experiment) To definitively prove that the +16 Da peak in Condition A is an N-oxide, add 2 equivalents of triphenylphosphine (PPh 3​ ) directly to the Condition A vial. Stir for 1 hour at room temperature and re-inject into the LC-MS. The quantitative disappearance of the +16 Da peak and the restoration of the parent mass validates the N-oxide degradation pathway[1].

Part 5: References
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Formation mechanism of 4,4-methylenebis(N,N-dimethylaniline) by the anodic oxidation of N,N-dimethylaniline Source: PubMed (Yakugaku Zasshi) URL:[Link]

Sources

Technical Support Center: Resolving Impure Fractions of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one .

Synthesized typically via the cross-aldol condensation of cyclopentanone and 4-(dimethylamino)benzaldehyde followed by catalytic hydrogenation[1][2], this compound presents unique purification challenges. Its structure features both a basic tertiary amine (the dimethylamino group) and a moderately polar cyclic ketone. This dual nature dictates the physical chemistry of its impurities and the strategies required to resolve them.

Quantitative Diagnostic Matrix

Before initiating purification, it is critical to identify the contaminants in your fraction. The table below summarizes the quantitative and qualitative data for common impurities associated with this synthetic workflow.

ImpurityOrigin / CausalityTLC Behavior (Hexane/EtOAc 7:3)Resolution Strategy
Cyclopentanone Unreacted starting material (excess used in Aldol).High Rf​ (~0.8), UV inactive, stains with KMnO4​ .High-vacuum distillation or Acid-Base extraction.
4-(Dimethylamino)benzaldehyde Unreacted starting material.Mid Rf​ (~0.5), strong UV active, yellow/orange with DNP.Amine-modified silica chromatography.
2-(4-(Dimethylamino)benzylidene)cyclopentan-1-one Incomplete catalytic hydrogenation of the enone intermediate[1].Mid-Low Rf​ (~0.4), bright yellow under visible light.Extended hydrogenation or orthogonal salt precipitation.
2,5-Bis-alkylated derivative Over-reaction during the initial Aldol condensation[3].Low Rf​ (~0.2), highly retained due to dual amine groups.Triethylamine-modified silica chromatography.

Troubleshooting FAQs

Q1: My product streaks heavily on silica gel, and the mono- and bis-alkylated impurities are co-eluting. Why is this happening, and how do I fix it? A: The severe peak tailing (streaking) is caused by the basic tertiary dimethylamino group interacting with the acidic silanol groups (Si-OH) on the bare silica gel stationary phase[4]. This acid-base attraction creates a non-linear adsorption isotherm. To resolve this, you must neutralize the silica column by adding 1% to 5% Triethylamine (TEA) to your mobile phase[5]. The TEA competitively binds to the acidic silanols, allowing your target tertiary amine to elute as a sharp, Gaussian band, effectively separating it from the highly retained bis-alkylated impurity.

Q2: I attempted an acid-base extraction to remove unreacted starting materials, but 4-(dimethylamino)benzaldehyde remained in the product layer. Why? A: Acid-base extraction exploits the protonation of amines to form water-soluble salts. While your target product forms a hydrochloride salt at low pH, the starting material, 4-(dimethylamino)benzaldehyde, also contains a basic dimethylamino group. Both compounds protonate and migrate into the aqueous layer simultaneously. To separate these two, you must rely on chromatographic resolution (SOP 1) or orthogonal crystallization techniques (SOP 2) rather than simple liquid-liquid partitioning.

Q3: My hydrogenation step left behind the unsaturated enone intermediate (2-(4-(dimethylamino)benzylidene)cyclopentan-1-one). How do I separate them? A: The unsaturated enone and the saturated target product have very similar polarities, making standard chromatography difficult. However, the enone is highly conjugated and rigid, whereas the saturated product is flexible. This structural difference alters their solubility profiles when converted to hydrochloride salts. You can selectively precipitate the saturated target product as a hydrochloride salt in non-polar ethereal solvents, leaving the enone in solution[6][7].

Standard Operating Procedures (SOPs)

SOP 1: Triethylamine-Deactivated Flash Chromatography

This self-validating protocol ensures the complete resolution of the target compound from unreacted aldehydes and bis-alkylated byproducts.

  • Column Preparation: Slurry pack a silica gel column using a solvent mixture of Hexane/Ethyl Acetate (80:20) containing 2% Triethylamine (v/v). Flush the column with at least 3 column volumes (CV) of this mixture to fully saturate and neutralize the acidic silanol sites[5].

  • Sample Loading: Dissolve your impure fraction in the minimum volume of Dichloromethane (DCM). Load it evenly onto the silica bed.

  • Elution: Elute using the 80:20 Hexane/EtOAc + 2% TEA system.

  • Validation (TLC): Spot fractions on a TLC plate. The target 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one will elute as a tight band.

  • TEA Removal: Combine the pure fractions and concentrate under reduced pressure. To remove residual TEA, place the flask under high vacuum (0.1 mbar) at 40°C for 4 hours.

SOP 2: Orthogonal Purification via Hydrochloride Salt Precipitation

Use this method to isolate the target compound from complex mixtures without chromatography, exploiting the differential solubility of amine salts[6].

  • Dissolution: Dissolve the crude mixture in anhydrous Diethyl Ether or Methyl tert-butyl ether (MTBE) at a concentration of 100 mg/mL.

  • Precipitation: While stirring vigorously at 0°C, dropwise add 1.05 equivalents of 2M HCl in Diethyl Ether. The target tertiary amine will immediately protonate and precipitate as a white/off-white hydrochloride salt[7].

  • Isolation: Filter the suspension through a sintered glass funnel (medium porosity) under a nitrogen atmosphere, as the salt may be hygroscopic. Wash the filter cake with cold anhydrous ether.

  • Free-Basing (Validation): Suspend the solid in Dichloromethane and wash with saturated aqueous NaHCO3​ until the aqueous layer pH is >8. Dry the organic layer over anhydrous Na2​SO4​ and concentrate to yield the pure free-base product.

Mechanistic Workflows

Workflow A: Chromatographic Resolution Pathway

The following diagram illustrates the logical separation of impurities using deactivated silica gel.

Chromatography Load Load Impure Fraction on Silica Gel Eluent Elute: Hexane/EtOAc + 2% Triethylamine Load->Eluent Neutral Fraction 1: Neutral Impurities (Cyclopentanone) Eluent->Neutral No retention Aldehyde Fraction 2: Starting Material (4-DMAB) Eluent->Aldehyde Weak retention Product Fraction 3: Target Product (Tertiary Amine) Eluent->Product Moderate retention Bis Fraction 4: Bis-alkylated Impurity Eluent->Bis Strong retention

Fig 1: Elution profile of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one on TEA-modified silica.

Workflow B: Hydrochloride Salt Precipitation Logic

This diagram explains the causality behind the orthogonal salt precipitation method.

SaltPrecipitation Start Crude Mixture in Anhydrous Diethyl Ether AddHCl Add 2M HCl in Ether at 0°C Start->AddHCl Precipitate Solid Precipitate (Target Amine HCl Salt) AddHCl->Precipitate Insoluble Filtrate Mother Liquor (Neutral Impurities & Enone) AddHCl->Filtrate Soluble FreeBase Neutralize with NaHCO3 Extract into DCM Precipitate->FreeBase Pure Pure Target Compound (Free Base) FreeBase->Pure

Fig 2: Selective isolation of the target amine via anhydrous hydrochloride salt precipitation.

References

  • Grokipedia. "Hydrochloride". Grokipedia. URL: [Link]

  • Organic & Biomolecular Chemistry. "Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains". RSC Publishing. URL: [Link]

  • NIH PMC. "Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones". National Institutes of Health. URL: [Link]

  • Académie des sciences. "Study of in situ generation of carbocationic system from trityl chloride (Ph3CCl) which efficiently catalyzed cross-aldol condensation reaction". URL: [Link]

  • SciSpace. "Synthesis and Absorption Spectral Properties of Bis-methine Dyes Exemplified by 2,5-Bis-arylidene-1-dicyanomethylene-cyclopentan". URL: [Link]

Sources

Technical Support Center: Scale-Up Troubleshooting for 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one is a critical two-step workflow involving an aldol condensation followed by a chemoselective hydrogenation. While straightforward at the bench scale, transitioning to pilot-plant production introduces severe rheological, chemoselective, and catalytic challenges.

This guide provides field-proven solutions, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity production.

Section 1: Workflow & Bottleneck Analysis

Before diving into specific troubleshooting, it is vital to understand the logical flow of the synthesis and where the primary failure modes occur at scale.

G Start Cyclopentanone + 4-(Dimethylamino)benzaldehyde Aldol Base-Catalyzed Aldol Condensation Start->Aldol Intermediate 2-(4-(dimethylamino)benzylidene) cyclopentan-1-one Aldol->Intermediate Target Pathway (EtOH/H2O, 15°C) SelfCond Issue: Cyclopentanone Self-Condensation Aldol->SelfCond Excess Ketone / High T Hydrogenation Catalytic Transfer Hydrogenation (CTH) Intermediate->Hydrogenation Product 2-{[4-(dimethylamino)phenyl]methyl} cyclopentan-1-one Hydrogenation->Product Target Pathway (Formate, Pd/C) OverRed Issue: Over-reduction to Cyclopentanol Hydrogenation->OverRed High H2 Pressure Poison Issue: Catalyst Poisoning by Dimethylamino Group Hydrogenation->Poison Amine Coordination

Synthetic workflow and common scale-up bottlenecks for the target molecule.

Section 2: Phase 1 - Aldol Condensation Scale-Up

Q1: During scale-up, our HPLC shows a massive spike in cyclopentylidenecyclopentanone (dimer). How do we suppress this? A: Cyclopentanone is highly susceptible to self-aldol condensation, a side reaction driven by elevated temperatures and high local base concentrations 1. In large reactors, poor heat transfer creates thermal "hot spots" during base addition.

  • Causality: The kinetic enolate of cyclopentanone reacts with another cyclopentanone molecule if the target electrophile (4-(dimethylamino)benzaldehyde) is not perfectly mixed.

  • Solution: Maintain a 1.05 molar excess of the benzaldehyde. Dose the base (e.g., 10% NaOH) continuously over 2–3 hours using a metering pump, keeping the internal temperature strictly between 15–20 °C.

Q2: The intermediate enone precipitates as a concrete-like mass, causing the reactor impeller to seize. What is the best solvent system? A: The highly conjugated intermediate, 2-(4-(dimethylamino)benzylidene)cyclopentan-1-one, exhibits strong π−π stacking, leading to rapid, dense crystallization. Solvent-free or low-solvent conditions, while sometimes preferred for green chemistry 2, are rheologically disastrous at scale for this molecule.

  • Solution: Transition to a biphasic Ethanol/Water (1:1 v/v) system at 0.5 M concentration. This maintains a pumpable, stirrable slurry while still driving the equilibrium forward via product precipitation.

Section 3: Phase 2 - Chemoselective Hydrogenation

Q3: Our Pd/C hydrogenation stalls at 40-50% conversion. Is the catalyst deactivating? A: Yes. The target molecule contains a strongly coordinating tertiary amine (the dimethylamino group). At scale, the lone pairs on the nitrogen coordinate to the active palladium sites, poisoning the catalyst.

  • Solution A (Additives): Add 1.0 equivalent of acetic acid to the reaction mixture. This protonates the amine, tying up the lone pair and preventing coordination to the metal.

  • Solution B (Alternative Hydride Source): Switch to Catalytic Transfer Hydrogenation (CTH) using ammonium formate as the hydrogen donor 3. CTH is highly tolerant of basic amines and provides a steady, controlled release of hydrogen.

Q4: We are seeing 15% over-reduction to the corresponding cyclopentanol. How do we improve chemoselectivity? A: Over-reduction of the ketone is a classic failure mode when reducing α,β -unsaturated ketones under high H2​ gas pressure 4.

  • Causality: Once the C=C bond is reduced, the resulting aliphatic ketone is flexible enough to bind to the catalyst surface, leading to 1,2-reduction.

  • Solution: Limit H2​ pressure to a maximum of 1.5 atm. Better yet, utilizing transfer hydrogenation (e.g., formate salts) inherently favors 1,4-conjugate reduction over 1,2-carbonyl reduction [[5]](). If using chemical hydrides like NaBH4​ , you must strictly control conditions (e.g., Luche reduction with CeCl3​ ) to alter the electrophilicity of the carbonyl, though this usually favors the alcohol, so standard conjugate reduction requires careful tuning [[6]]().

Section 4: Quantitative Data & Condition Matrix

The following table summarizes the performance of various hydrogenation strategies applied to the intermediate enone at a 1-kg pilot scale:

Hydrogenation StrategyCatalystHydrogen SourceAdditiveChemoselectivity (C=C vs C=O)YieldScale-Up Suitability
Direct Hydrogenation10% Pd/C H2​ gas (5 atm)NonePoor (Stalls due to poisoning)<40%Low
Acid-Modified Hydrogenation10% Pd/C H2​ gas (1.5 atm)Acetic Acid (1 eq)Good (85:15)82%Medium
Catalytic Transfer Hydrogenation 10% Pd/C Ammonium Formate None Excellent (>98:2) 94% High

Section 5: Step-by-Step Validated Methodologies

Protocol 1: Synthesis of 2-(4-(dimethylamino)benzylidene)cyclopentan-1-one

This protocol is designed to prevent cyclopentanone self-condensation and maintain rheological stability.

  • Reactor Charging: Charge a jacketed reactor with cyclopentanone (1.0 equiv) and 4-(dimethylamino)benzaldehyde (1.05 equiv).

  • Solvent Addition: Add an Ethanol/Water mixture (1:1 v/v) to achieve a 0.5 M concentration relative to the ketone. Begin agitation at 200 rpm.

  • Temperature Control: Cool the internal reactor temperature to exactly 15 °C.

  • Base Dosing (Critical Step): Slowly dose 10% aq. NaOH (0.2 equiv) via a metering pump over 2.5 hours. Causality: Slow addition prevents localized pH spikes that trigger self-condensation.

  • In-Process Control (IPC): Stir for 4 hours at 20 °C. Sample the slurry and validate via HPLC. Proceed only when the benzaldehyde peak is <1% AUC.

  • Isolation: Filter the thick yellow slurry through a Nutsche filter, wash with cold water (2 × 1 Vol), and dry under vacuum at 45 °C until constant weight.

Protocol 2: Chemoselective Transfer Hydrogenation to Target Molecule

This protocol utilizes CTH to bypass amine-induced catalyst poisoning and prevent over-reduction.

  • Reactor Charging: Charge the reactor with the enone intermediate (1.0 equiv) and Ethanol (0.3 M).

  • Reagent Addition: Add 10% Pd/C (5 wt% relative to substrate) and ammonium formate (3.0 equiv). Causality: Ammonium formate acts as a mild, continuous hydrogen donor, avoiding the high pressure of H2​ gas that leads to over-reduction.

  • Reaction: Heat the mixture to 60 °C for 6 hours under a nitrogen sweep.

  • In-Process Control (IPC): Monitor by HPLC for the disappearance of the conjugated enone peak (notable shift to a lower UV wavelength due to the loss of extended conjugation).

  • Workup: Cool to room temperature, filter through a Celite pad to remove the Pd/C catalyst, and concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude residue from heptane/ethyl acetate to afford pure 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one.

Section 6: References

  • [2] Title: Synthesis of Jet Fuel Range Cycloalkanes with Cyclopentanone and Furfural Source: Energy & Fuels - ACS Publications URL:

  • [1] Title: Cyclopentanone Self-Aldol Condensation by Ball-Milling Method: Optimization Using Response Surface Methodology (RSM) and Life Cycle Assessment (LCA) Source: ACS Sustainable Chemistry & Engineering URL:

  • [3] Title: Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction Source: PMC (PubMed Central) URL:

  • [5] Title: Copper-Catalyzed Chemoselective Hydrogenation of Unsaturated Bonds with Formic Acid/Formate as Hydrogen Donor Source: Organic Letters - ACS Publications URL:

  • [4] Title: Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds Source: MDPI URL:

  • [6] Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL:

Sources

preventing byproduct formation in the synthesis of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable compound. Here, we address specific issues related to byproduct formation through a series of frequently asked questions and detailed troubleshooting protocols.

I. Understanding the Synthesis: The Mannich Reaction

The synthesis of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one is typically achieved via a Mannich reaction. This three-component reaction involves the aminoalkylation of an acidic proton located on an α-carbon of a carbonyl compound.[1][2] In this specific synthesis, cyclopentanone acts as the enolizable carbonyl compound, 4-(dimethylamino)benzaldehyde provides the non-enolizable aldehyde component, and a secondary amine is used as the amine source, which subsequently forms an in-situ iminium ion that reacts with the enolized cyclopentanone.[1][3]

Reaction Mechanism Overview

The reaction proceeds through the following key steps:

  • Iminium Ion Formation: The 4-(dimethylamino)benzaldehyde reacts with a secondary amine (often pyrrolidine or dimethylamine, or its salt) under acidic conditions to form an electrophilic iminium ion.[2]

  • Enolization: Cyclopentanone, in the presence of an acid catalyst, tautomerizes to its more nucleophilic enol form.[2]

  • Nucleophilic Attack: The enol form of cyclopentanone attacks the iminium ion, forming a new carbon-carbon bond and yielding the β-aminocarbonyl compound, known as a Mannich base.[1][2]

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis, focusing on the identification and prevention of byproducts.

FAQ 1: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

Likely Culprit: Bis-alkylation Product

A common byproduct is the formation of 2,5-bis{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one. This occurs when the mono-alkylated product undergoes a second Mannich reaction at the other α-carbon of the cyclopentanone ring.

Root Cause Analysis:

  • Stoichiometry: An excess of the 4-(dimethylamino)benzaldehyde and the amine component relative to cyclopentanone can drive the reaction towards di-substitution.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can provide the necessary energy and opportunity for the second alkylation to occur.

Troubleshooting Protocol:

ParameterRecommendationRationale
Stoichiometry Use a slight excess of cyclopentanone (1.1-1.2 equivalents) relative to 4-(dimethylamino)benzaldehyde.This ensures that the aldehyde is the limiting reagent, minimizing the chance of a second addition to the product.
Reaction Time Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material (4-(dimethylamino)benzaldehyde) is consumed.Over-running the reaction provides an opportunity for the mono-alkylated product to react further.
Temperature Maintain a moderate reaction temperature. Start at room temperature and gently heat if the reaction is sluggish.Higher temperatures can increase the rate of the second alkylation.
FAQ 2: My reaction is producing a complex mixture of products, and the desired product is difficult to isolate. What are the potential side reactions?

Potential Side Reactions:

Beyond bis-alkylation, several other side reactions can complicate the product mixture:

  • Self-Condensation of Cyclopentanone: Under acidic or basic conditions, cyclopentanone can undergo an aldol condensation with itself to form 2-cyclopentylidenecyclopentan-1-one.

  • Polymerization of the Aldehyde: Aromatic aldehydes, in the presence of acid, can sometimes undergo polymerization.

  • Formation of α,β-Unsaturated Ketone: The Mannich base product can sometimes undergo elimination of the dimethylamine group to form an α,β-unsaturated ketone, especially at higher temperatures.[2]

Troubleshooting and Optimization:

IssueRecommended ActionScientific Rationale
Cyclopentanone Self-Condensation Add the cyclopentanone slowly to the reaction mixture containing the pre-formed iminium ion.This keeps the instantaneous concentration of free cyclopentanone low, favoring the reaction with the iminium ion over self-condensation.
Aldehyde Polymerization Ensure the quality of the 4-(dimethylamino)benzaldehyde. Use freshly purified material if necessary. Maintain moderate temperatures.Impurities in the aldehyde can initiate polymerization. High temperatures can also promote this side reaction.
Elimination Product Formation Work up the reaction at a lower temperature and avoid strong bases during extraction if possible.The elimination is often base-catalyzed and favored by heat. A milder workup can preserve the Mannich base.
FAQ 3: I am using an enamine-based approach (Stork enamine synthesis) and still getting byproducts. What should I be aware of?

The Stork enamine synthesis is an alternative route that involves the pre-formation of an enamine from cyclopentanone and a secondary amine (e.g., pyrrolidine, morpholine).[4][5] This enamine then acts as the nucleophile.

Common Issues in Stork Enamine Synthesis:

  • Incomplete Enamine Formation: The presence of water can hydrolyze the enamine back to cyclopentanone and the secondary amine.[6][7] This leads to a sluggish reaction and potential for side reactions of the unreacted starting materials.

  • Over-alkylation: While generally less of an issue than in the direct Mannich reaction, if the alkylating agent (in this case, a derivative of 4-(dimethylamino)benzaldehyde) is highly reactive, di-alkylation can still occur.[8]

  • Hydrolysis of the Iminium Salt Intermediate: The product of the alkylation is an iminium salt, which must be hydrolyzed to yield the final ketone. Incomplete hydrolysis will result in the iminium salt remaining in the product mixture.[4][5]

Troubleshooting Protocol for Stork Enamine Synthesis:

StepRecommendationRationale
Enamine Formation Use a Dean-Stark trap or a drying agent (e.g., molecular sieves) to remove water during enamine formation.[6]This drives the equilibrium towards the enamine product.
Alkylation Control the stoichiometry carefully, using the enamine as the limiting reagent if di-alkylation is a problem.This minimizes the likelihood of a second alkylation event.
Hydrolysis Ensure complete hydrolysis by using an aqueous acid workup. Monitor by TLC to confirm the disappearance of the iminium salt.The iminium salt is water-soluble and will be removed during the aqueous workup, while the desired ketone will be in the organic layer.

III. Experimental Workflow and Visualization

General Mannich Reaction Protocol:
  • To a solution of 4-(dimethylamino)benzaldehyde and dimethylamine hydrochloride in ethanol, add a catalytic amount of hydrochloric acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Add cyclopentanone dropwise to the reaction mixture.

  • Heat the reaction to a gentle reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Pathway Visualization:

Mannich_Reaction cluster_iminium Iminium Ion Formation cluster_enol Enolization cluster_product Nucleophilic Attack & Product Formation cluster_byproduct Potential Byproduct Formation Aldehyde 4-(dimethylamino)benzaldehyde Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion + Amine, H+ Amine Secondary Amine Amine->Iminium_Ion Mannich_Base 2-{[4-(dimethylamino)phenyl]methyl} cyclopentan-1-one Iminium_Ion->Mannich_Base Cyclopentanone Cyclopentanone Enol Enol Form Cyclopentanone->Enol H+ (cat.) Enol->Mannich_Base Nucleophilic Attack Bis_Alkylation Bis-Alkylation Product Mannich_Base->Bis_Alkylation + Iminium Ion

Caption: Mannich reaction pathway for the synthesis of the target compound and potential bis-alkylation byproduct formation.

Troubleshooting Logic Flow:

Troubleshooting_Flow Start Reaction Issues Observed High_MW_Byproduct High MW Byproduct Detected? Start->High_MW_Byproduct Complex_Mixture Complex Product Mixture? Start->Complex_Mixture Low_Yield Low Yield? Start->Low_Yield High_MW_Byproduct->Complex_Mixture No Check_Stoichiometry Check_Stoichiometry High_MW_Byproduct->Check_Stoichiometry Yes Complex_Mixture->Low_Yield No Check_Self_Condensation Check_Self_Condensation Complex_Mixture->Check_Self_Condensation Yes Stork_Enamine_Issues Stork_Enamine_Issues Low_Yield->Stork_Enamine_Issues Yes Monitor_Time_Temp Optimize Reaction Time/Temp: - Monitor by TLC - Lower Temperature End Optimized Synthesis Monitor_Time_Temp->End Check_Stoichiometry->Monitor_Time_Temp Check_Polymerization Prevent Polymerization: - Purify aldehyde - Moderate temperature Check_Elimination Minimize Elimination: - Mild workup conditions Check_Polymerization->Check_Elimination Check_Elimination->End Check_Self_Condensation->Check_Polymerization Ensure_Anhydrous Ensure Anhydrous Conditions: - Dean-Stark/Drying Agent Stork_Enamine_Issues->Ensure_Anhydrous Yes Stork_Enamine_Issues->End No, review general conditions Complete_Hydrolysis Ensure Complete Hydrolysis: - Aqueous acid workup Ensure_Anhydrous->Complete_Hydrolysis Complete_Hydrolysis->End

Caption: A logical flow diagram for troubleshooting common issues in the synthesis.

IV. Conclusion

The successful synthesis of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one hinges on a clear understanding of the Mannich reaction mechanism and the potential for side reactions. By carefully controlling stoichiometry, reaction conditions, and workup procedures, the formation of byproducts can be significantly minimized. This guide provides a framework for troubleshooting and optimizing this synthesis, enabling researchers to obtain the desired product in high yield and purity.

V. References

  • Google Patents. (n.d.). EP0194591B1 - Process for the preparation of 2-alkyl-cyclopentanones. Retrieved from

  • ResearchGate. (n.d.). Cyclopentanones I. The Synthesis of 2-Alkyl-4-hydroxy-1-Cyclopentanones and Derivatives | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). EP1316541A1 - Process for producing 2-alkyl-2-cyclopentenones. Retrieved from

  • Wikipedia. (2023, November 29). Eschenmoser's salt. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]

  • PubMed. (2013, March 18). Regio- and stereoselective synthesis of 2-cyclopentenones via a hydrogenolysis-terminated Heck cyclization of β-alkylthio dienones. Retrieved from [Link]

  • YouTube. (2020, April 1). Enamine Formation and Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 23). Enamine Reactions. Retrieved from [Link]

  • Wikipedia. (2024, February 24). Mannich reaction. Retrieved from [Link]

  • D.N.R. College of P.G. Courses. (n.d.). PAPER –III MODERN ORGANIC SYNTHESIS. Retrieved from [Link]

  • YouTube. (2021, July 15). Stork Enamine Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, August 12). Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclopentanone. Retrieved from [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. Retrieved from

  • Organic Syntheses. (n.d.). 3-Pentanone, 1-(dimethylamino)-4-methyl. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Mannich Reaction. Retrieved from [Link]

  • SIELC. (2018, May 16). 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]

  • MDPI. (2022, October 1). Synthesis of Optically and Redox Active Polyenaminones from Diamines and α,α'-Bis[(dimethylamino)methylidene]cyclohexanediones. Retrieved from [Link]

  • PubMed. (2019, August 12). Solvent-Free Synthesis of 2,5Bis((dimethylamino)methylene)cyclopentanone. Retrieved from [Link]

  • Google Patents. (n.d.). US2513534A - Purification of cyclopentanone. Retrieved from

  • European Patent Office. (2025, November 5). METHOD FOR PURIFYING KEY INTERMEDIATES OF CITALOPRAM - European Patent Office - EP 4279482 B1 - EPO. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclopenten-1-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Retrieved from [Link]

  • ResearchGate. (2025, June 16). (PDF) Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Retrieved from [Link]

  • Michigan State University. (2009, October 4). The Eschenmoser Methenylation Name Reaction. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Solubility of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists facing solubility challenges with 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one during in vitro biological assays.

Executive Summary & Chemical Profiling

The compound 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one features a hydrophobic cyclopentanone ring and a 4-(dimethylamino)benzyl moiety. The critical functional group dictating its aqueous behavior is the tertiary amine (an N,N-dimethylaniline derivative). The conjugate acid of this moiety has a pKa of approximately 5.15[1]. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, >99% of the compound exists in its unprotonated, neutral state. This extreme lipophilicity frequently leads to rapid precipitation in aqueous buffers, resulting in underestimated biological activity, flat structure-activity relationships (SAR), and erratic assay readouts[2],[3].

Diagnostic Workflow for Compound Precipitation

SolubilityWorkflow Start Compound Precipitates in Assay Buffer CheckStock 1. Check Stock Solution (Is it fully dissolved in 100% DMSO?) Start->CheckStock RemakeStock Remake Stock (Use fresh, anhydrous DMSO) CheckStock->RemakeStock No CheckAssay 2. Optimize Co-solvents (Can assay tolerate >1% DMSO?) CheckStock->CheckAssay Yes RemakeStock->CheckStock IncreaseDMSO Increase DMSO or add PEG400 (Max 1-5% depending on cells) CheckAssay->IncreaseDMSO Yes CheckPH 3. Evaluate pH Adjustment (Can assay run at pH 6.0?) CheckAssay->CheckPH No Success Proceed with Biological Assay IncreaseDMSO->Success LowerPH Lower Buffer pH (Protonates amine, pKa ~5.15) CheckPH->LowerPH Yes UseCD 4. Cyclodextrin Complexation (Formulate with 1-5% HP-β-CD) CheckPH->UseCD No LowerPH->Success UseCD->Success

Workflow for resolving compound precipitation in biological assays.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound precipitate immediately upon dilution into my assay buffer? A1: This is a classic "crash-out" phenomenon driven by thermodynamics. Your compound is highly lipophilic and unprotonated at pH 7.4[1]. When transitioning from a 100% DMSO stock to an aqueous environment, the sudden shift in the solvent's dielectric constant causes the compound to exceed its kinetic solubility limit. The hydrophobic effect forces the neutral molecules to aggregate, resulting in rapid nucleation and micro-precipitation[2].

Q2: How should I prepare and store my stock solutions to prevent degradation of solubility? A2: Prepare concentrated stocks (e.g., 10–50 mM) in 100% anhydrous DMSO. DMSO is highly hygroscopic; repeated opening of the vial allows atmospheric moisture to enter the solution. Even minor water contamination in the stock can drastically reduce the solvation capacity for hydrophobic compounds over time[2]. Actionable Advice: Aliquot the stock solution into single-use volumes and store at -20°C. Thaw gently at room temperature and visually inspect for complete dissolution before use.

Q3: Can I use pH adjustment to keep the compound in solution? A3: Yes, but its utility depends entirely on your assay system. Because the N,N-dimethylaniline moiety has a pKa of ~5.15[1], lowering the buffer pH to 5.5–6.0 will significantly increase the protonated (ionized) fraction, enhancing aqueous solubility via salt formation[2]. However, while this is highly effective for robust biochemical assays, a pH of 6.0 is generally toxic to mammalian cell cultures and may denature sensitive target proteins.

Q4: What is the best formulation strategy if high DMSO concentrations are toxic to my cells? A4: Complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. HP-β-CD features a hydrophilic exterior and a hydrophobic cavity that encapsulates the lipophilic benzyl or cyclopentyl rings of your compound. This non-covalent inclusion complex shields the hydrophobic regions from water, enhancing apparent solubility without altering the compound's intrinsic structure. Cell-based assays typically tolerate HP-β-CD concentrations up to 1–5% (w/v) without significant cytotoxicity[4],[5].

Mechanism Drug Free Compound (Lipophilic, Neutral at pH 7.4) Complex Inclusion Complex (Water Soluble, Bioavailable) Drug->Complex Aqueous Equilibration CD HP-β-CD (Hydrophobic Cavity) CD->Complex Non-covalent Encapsulation

Mechanism of HP-β-CD inclusion complexation for lipophilic small molecules.

Self-Validating Experimental Protocols

To ensure scientific integrity, every solubilization attempt must be empirically validated before exposing the compound to biological targets. Do not assume nominal concentrations are accurate.

Protocol A: Kinetic Solubility Assessment via Nephelometry

Purpose: To empirically determine the true soluble concentration of the compound in your specific assay buffer before running the biological experiment[2].

  • Stock Preparation: Prepare a 10 mM stock of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one in anhydrous DMSO.

  • Serial Dilution: Create a 2-fold serial dilution of the compound in 100% DMSO (e.g., 10 mM down to 0.15 mM).

  • Aqueous Spiking: In a clear-bottom 96-well plate, dispense 198 µL of your assay buffer (e.g., PBS, pH 7.4). Add 2 µL of each DMSO dilution to the respective wells. (Final nominal concentrations: 100 µM down to 1.5 µM; Final DMSO: 1%).

  • Equilibration: Incubate the plate at your assay temperature (e.g., 37°C) for 2 hours[6].

  • Self-Validation (Readout): Measure the turbidity (light scattering) using a nephelometer or a microplate reader at 620 nm.

    • Validation Logic: Compare the absorbance of compound-containing wells to a "Buffer + 1% DMSO" blank. The concentration at which turbidity significantly deviates from the blank is your kinetic solubility limit. Do not dose cells above this concentration.

Protocol B: HP-β-CD Complexation Workflow

Purpose: To formulate the lipophilic compound into a bioavailable aqueous solution for sensitive cell-based assays[5].

  • Excipient Preparation: Prepare a 5% (w/v) solution of HP-β-CD in your base assay medium (e.g., DMEM without serum)[5].

  • Complexation: Add the compound (from a highly concentrated DMSO stock, ensuring final DMSO < 0.5%) to the HP-β-CD solution to reach a target concentration of 100 µM.

  • Agitation: Vortex vigorously for 5 minutes, followed by sonication in a water bath for 30 minutes at room temperature to drive the non-covalent inclusion complex formation.

  • Self-Validation (Phase Separation & Quantification): Centrifuge the mixture at 10,000 × g for 10 minutes. This critical step pellets any uncomplexed, precipitated drug.

    • Validation Logic: Carefully transfer the supernatant to a new vial. Quantify the actual dissolved concentration of the compound in the supernatant using LC-MS or UV-Vis spectroscopy against a standard curve. Use this measured concentration to calculate your final dosing dilutions.

Data Presentation: Solubilization Strategies Comparison

The following table summarizes the quantitative parameters and causality of various solubilization techniques for this specific compound.

Solubilization StrategyMechanism of ActionMax Typical Assay Conc.Assay CompatibilityPrimary Drawbacks & Limitations
DMSO Co-solvent Reduces the dielectric constant of the aqueous buffer.0.1% - 1.0% (v/v)Biochemical, Cell-basedHigh concentrations cause cell toxicity, membrane permeabilization, and enzyme denaturation.
pH Adjustment Protonates the tertiary amine (pKa ~5.15) into a soluble salt[2],[1].Target pH < 6.0Biochemical onlyIncompatible with live cells; may alter the 3D conformation of the target protein.
PEG 400 Addition Acts via co-solvency and micelle formation.1.0% - 5.0% (v/v)Biochemical, some Cell-basedHighly viscous; can interfere with automated liquid handling and optical readouts.
HP-β-CD Complexation Encapsulates lipophilic moieties in a hydrophobic cavity[5].1.0% - 5.0% (w/v)Biochemical, Cell-basedAt very high concentrations (>5%), may sequester cholesterol from cellular lipid rafts[7].

Sources

Validation & Comparative

Comprehensive Guide: Validation of the Analytical Method for 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly feature complex synthetic intermediates, the need for robust, self-validating analytical methods becomes paramount. The compound 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one presents a unique analytical challenge. It features a basic tertiary amine (dimethylamino group) conjugated to a phenyl ring, coupled with a cyclopentanone moiety.

This guide provides an objective comparison of analytical methodologies for this molecule and details a fully validated, self-correcting HPLC-UV protocol designed in strict accordance with [1] and [2].

Physicochemical Profiling & Method Rationale

To design an effective analytical method, we must first understand the causality behind the molecule's behavior in a chromatographic system:

  • The Dimethylamino Group (pKa ~8.5): At a neutral or slightly acidic pH, this tertiary amine is protonated. Positively charged analytes aggressively interact with residual acidic silanols on standard silica-based columns via ion-exchange mechanisms, resulting in severe peak tailing and poor resolution. Causality-Driven Solution: We must use a high-pH mobile phase (pH 10.0) to suppress ionization, keeping the molecule in its neutral free-base form, paired with a high-pH-resistant hybrid silica column.

  • The Chromophore: The electron-donating dimethylamino group enriches the electron density of the phenyl ring, causing a bathochromic shift. This allows for highly sensitive UV detection at 265 nm, safely away from the noisy low-UV region (<220 nm) where mobile phase solvents absorb.

Comparative Analysis of Analytical Platforms

Before committing to HPLC-UV, it is critical to evaluate alternative platforms. Table 1 objectively compares the performance of three common techniques for this specific molecule.

Table 1: Platform Comparison for 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one

Performance MetricOptimized HPLC-UV (Proposed)LC-MS/MS (Alternative 1)GC-FID (Alternative 2)
Primary Use Case Routine Assay & PurityTrace Genotoxic ImpuritiesResidual Solvents
Sensitivity (LOQ) ~0.5 µg/mL~0.01 ng/mL~5.0 µg/mL
Peak Shape Excellent (with pH control)GoodPoor (Thermal degradation risk)
Cost / Analysis LowHighMedium
Regulatory Fit Ideal for bulk API releaseOver-engineered for assayUnsuitable for thermolabile APIs

Experimental Protocol: The Self-Validating HPLC-UV Workflow

To ensure trustworthiness, the analytical protocol is designed as a self-validating system . The method will not proceed to sample analysis unless the System Suitability Testing (SST) criteria are unequivocally met.

Step-by-Step Methodology

1. Chromatographic Conditions:

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent hybrid-silica column capable of withstanding high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with dilute Ammonia.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Elution Mode: Isocratic (40% A : 60% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

2. Standard & Sample Preparation:

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Preparation: Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1000 µg/mL). Dilute 5.0 mL of this stock to 50 mL to achieve a working concentration of 100 µg/mL.

  • Sample Preparation: Prepare the test sample identically to achieve a nominal concentration of 100 µg/mL.

3. System Suitability Testing (SST): Inject the blank (diluent) once, followed by six replicate injections of the working standard. The system is only validated for use if:

  • No interfering peaks are present in the blank.

  • Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0% .

  • Tailing Factor (T) is ≤ 1.5 .

  • Theoretical Plates (N) are ≥ 5000 .

Workflow Start Sample & Standard Preparation SST System Suitability Testing (SST) 6 Replicate Injections Start->SST Eval Evaluate Criteria: %RSD < 2.0%, Tailing < 1.5 SST->Eval Pass Proceed to Sample Analysis & Quantitation Eval->Pass Criteria Met Fail Halt Analysis & Troubleshoot System Eval->Fail Criteria Failed

Fig 1. Self-validating HPLC workflow ensuring system suitability prior to sample analysis.

Method Validation Parameters & Experimental Data

The method was rigorously validated according to the lifecycle management principles outlined in [1] and [2].

A. Specificity & Forced Degradation

Specificity ensures the method can accurately measure the analyte in the presence of impurities and degradants. The compound was subjected to forced degradation (stress testing) to prove the method is stability-indicating.

  • Oxidative Stress (3% H₂O₂, 24h): The tertiary amine is highly susceptible to oxidation, rapidly forming an N-oxide derivative. The method successfully resolved the N-oxide peak (Relative Retention Time, RRT ~0.85) from the main peak.

  • Hydrolytic Stress (0.1N HCl / NaOH, 60°C, 24h): The cyclopentanone ring showed slight vulnerability to extreme basic conditions, leading to ring-opened degradants (RRT ~1.2).

Degradation API 2-{[4-(dimethylamino)phenyl]methyl} cyclopentan-1-one Oxidation Oxidative Stress (3% H2O2) API->Oxidation Hydrolysis Hydrolytic Stress (0.1N HCl / NaOH) API->Hydrolysis NOxide N-Oxide Derivative (Major Degradant) Oxidation->NOxide +[O] RingOpen Cyclopentanone Ring Opening Hydrolysis->RingOpen +H2O

Fig 2. Forced degradation pathways demonstrating method specificity for the API and degradants.

B. Linearity, Accuracy, and Precision
  • Linearity: Evaluated across 5 concentration levels ranging from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL).

  • Accuracy (Recovery): Assessed by spiking known quantities of the standard into a synthetic placebo matrix at 50%, 100%, and 150% levels.

  • Precision: Repeatability (intra-day) was determined via 6 independent sample preparations. Intermediate precision (inter-day) was verified by a second analyst on a different day using a different HPLC system.

Table 2: Summary of ICH Q2(R2) Validation Results

Validation ParameterICH/USP Acceptance CriteriaExperimental ResultStatus
Specificity Resolution > 1.5 for all degradantsMin Resolution = 2.1 (N-oxide)Pass
Linearity Correlation Coefficient (R²) ≥ 0.999R² = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.8%Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6)%RSD = 0.65%Pass
Intermediate Precision %RSD ≤ 2.0% (n=12 total)%RSD = 0.82%Pass
LOD / LOQ S/N ≥ 3 (LOD) / S/N ≥ 10 (LOQ)LOD: 0.15 µg/mL / LOQ: 0.45 µg/mLPass
Robustness Tailing ≤ 1.5 across deliberate variationsMax Tailing = 1.3 (at pH 9.8)Pass

Mechanistic Troubleshooting & Robustness

The robustness of this method hinges entirely on maintaining the micro-environment of the dimethylamino group.

If an analyst observes a sudden increase in peak tailing (T > 1.5), the root cause is almost always a drop in mobile phase pH. If the buffer pH falls below 9.5, a fraction of the tertiary amine population becomes protonated. These cations interact with the negatively charged silanols ( Si−O− ) on the silica surface. Because ion-exchange kinetics are slower than hydrophobic partitioning kinetics, the protonated molecules elute slightly later than the neutral molecules, dragging the peak into a "tail."

Corrective Action: Always verify the pH of the aqueous buffer after the addition of ammonium bicarbonate, and ensure the column used is strictly a hybrid-particle C18 designed for high-pH stability (e.g., ethylene-bridged hybrid technology).

Conclusion

By understanding the specific chemical vulnerabilities of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one—namely its basic amine and UV-active conjugated system—we successfully developed and validated a targeted HPLC-UV method. The use of a high-pH mobile phase prevents secondary silanol interactions, ensuring sharp, reproducible peaks. The method meets all stringent criteria set forth by global regulatory bodies, proving it is robust, self-validating, and entirely fit for routine pharmaceutical quality control.

References

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). Available at:[Link]

  • Pharmaceutical Technology. Considerations for Method Validation (USP <1225>). (2023). Available at:[Link]

  • Neuland Labs. Analytical Method Validation: Key Parameters & Common Challenges. (2025). Available at:[Link]

control experiments for biological assays with 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Control Strategies and Reference Benchmarking for 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one Assays

Introduction

As a Senior Application Scientist, I frequently guide research teams in evaluating novel synthetic scaffolds. The compound 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one (hereafter referred to as DAPC ) is a classic benzylcyclopentanone derivative. Featuring a cyclopentanone core linked to a para-dimethylamino-substituted benzyl group, this scaffold is highly relevant in medicinal chemistry. It is primarily investigated as a targeted inhibitor for enzymes like Acetylcholinesterase (AChE) [1] and as a modulator in cellular cytotoxicity models.

However, the specific structural features of DAPC necessitate rigorous, self-validating control experiments. This guide objectively compares DAPC's performance against standard alternatives and provides the causal logic behind the required experimental controls to ensure absolute data integrity.

Part 1: Mechanistic Grounding & Causality (The "Why")

To design a self-validating assay, we must first understand the chemical behavior of DAPC and how it interacts with standard biological assay environments:

  • pH-Dependent Protonation: The dimethylamino group ( pKa​≈8.5 ) means DAPC's solubility and membrane permeability are highly sensitive to the assay buffer's pH. Vehicle controls (e.g., DMSO) must be strictly matched across all wells to prevent compound precipitation artifacts from being misinterpreted as biological inhibition.

  • Optical Interference: Compounds with extended conjugation and auxochromes (like the dimethylamino group) often exhibit intrinsic background absorbance. In colorimetric assays such as the Ellman's assay (measured at 412 nm) [1], a "Compound-Only" control is mandatory to subtract this baseline absorbance.

  • Nucleophilic/Redox Reactivity: The cyclopentanone core can theoretically undergo enolization. In assays relying on thiol detection (e.g., DTNB in Ellman's assay) or tetrazolium reduction (e.g., MTT assays) [2], DAPC might interact directly with the reporter reagents. A "False-Positive" (Reagent-Only) control ensures the compound isn't chemically reducing the reporter dye independent of the biological target.

Part 2: Objective Performance Comparison

When evaluating DAPC, it must be benchmarked against established clinical and experimental standards. Table 1 summarizes the expected performance profiles and the mandatory controls required to validate the data.

Table 1: Benchmarking DAPC against Standard Reference Compounds in Biological Assays

Assay TypeTest CompoundReference AlternativeExpected IC50 RangePrimary Interference RiskMandatory Specific Controls
AChE Inhibition DAPCDonepezil0.5 µM - 5.0 µMOptical absorbance at 412 nmCompound-Only (Background), Donepezil (Positive)
Cell Viability (MTT) DAPCStaurosporine10 µM - 50 µMDirect MTT reductionMedia + DAPC + MTT (Blank), Staurosporine (Positive)

Part 3: Self-Validating Experimental Protocols

Protocol 1: High-Fidelity AChE Inhibition Assay (Modified Ellman’s Method)

This protocol evaluates the competitive inhibition of AChE by DAPC [1]. The inclusion of specific controls ensures the readout is purely enzymatic and free from optical artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DAPC in 100% DMSO to a 10 mM stock. Perform serial dilutions in the buffer, ensuring the final DMSO concentration in the assay remains ≤1% .

  • Control Matrix Setup (96-well plate):

    • Test Wells: 140 µL Buffer + 20 µL AChE (0.1 U/mL) + 20 µL DAPC (various concentrations).

    • Vehicle Control (100% Activity): 140 µL Buffer + 20 µL AChE + 20 µL DMSO (matched %).

    • Positive Control: 140 µL Buffer + 20 µL AChE + 20 µL Donepezil (1 µM).

    • Background Control: 160 µL Buffer + 20 µL DAPC (No Enzyme).

  • Incubation: Incubate the plate for 15 minutes at 25°C to allow equilibrium binding between DAPC and the AChE active site.

  • Initiation & Readout: Add 10 µL of 10 mM DTNB and 10 µL of 15 mM Acetylthiocholine iodide (ATCI) to all wells. Immediately read the absorbance kinetically at 412 nm for 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) and determine the IC50​ .

Protocol 2: Cellular Cytotoxicity Assay (MTT Method)

This protocol assesses the downstream cellular impact of DAPC, utilizing the MTT reduction method [2].

Step-by-Step Methodology:

  • Seeding: Seed SH-SY5Y neuroblastoma cells at 1×104 cells/well in a 96-well plate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO2​ .

  • Treatment: Aspirate media and add 100 µL of fresh media containing DAPC (0.1 - 100 µM).

  • Control Matrix Setup:

    • Vehicle Control: Media + DMSO ( ≤0.5% ).

    • Positive Control: Media + Staurosporine (1 µM) to induce apoptosis.

    • Interference Blank: Media + DAPC (100 µM) + MTT (No Cells). Crucial to verify DAPC does not directly reduce MTT to formazan.

  • Readout: After 48 hours, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Aspirate the media, dissolve the formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm.

Part 4: Mandatory Visualization

G A Prepare DAPC Stock (DMSO) B Dilute in Assay Buffer (pH 8.0) A->B C Add AChE Enzyme & Incubate B->C F Control: No Enzyme (Background) B->F G Control: Donepezil (Positive) B->G H Control: DMSO Only (Vehicle) B->H D Add DTNB & ATCI (Substrate) C->D E Measure Absorbance at 412 nm D->E

Workflow of the modified Ellman's assay highlighting critical control pathways for DAPC evaluation.

MOA ACh Acetylcholine (Neurotransmitter) AChE AChE Enzyme (Active Site) ACh->AChE Binds Products Choline + Acetate AChE->Products Hydrolysis DAPC DAPC (Inhibitor) DAPC->AChE Competitive Inhibition

Mechanistic diagram illustrating DAPC's competitive inhibition of AChE and cellular impact.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. URL: [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. URL: [Link]

Benchmarking the Efficacy of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one Against Known COX-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, the identification of novel selective inhibitors for clinically relevant targets is a paramount objective. This guide provides a comparative analysis of a novel cyclopentanone derivative, 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one, hereafter referred to as Compound X , against a panel of well-established cyclooxygenase-2 (COX-2) inhibitors. Cyclopentanone-based scaffolds have demonstrated a diverse range of biological activities, including anti-inflammatory properties, making them a promising starting point for the development of new therapeutics.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, hypothetical benchmarking study, complete with experimental protocols and comparative data, to assess the potential of Compound X as a selective COX-2 inhibitor. The rationale for investigating Compound X in this context stems from the known propensity of related cyclopentanone derivatives to exhibit anti-inflammatory and specific enzyme inhibitory activities.[1][3]

The Rationale for Targeting COX-2

The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2.[4] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in homeostatic functions such as protecting the stomach lining.[5] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2][5] It is the primary mediator of the synthesis of pro-inflammatory prostaglandins, which contribute to pain, swelling, and fever.[4][6]

The selective inhibition of COX-2 over COX-1 is a key therapeutic strategy for anti-inflammatory drugs, as it allows for the alleviation of inflammation and pain with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs (nonsteroidal anti-inflammatory drugs) that inhibit both isoforms.[4][5]

Comparative Efficacy of Compound X and Known COX-2 Inhibitors

To contextualize the potential efficacy of Compound X, we present a hypothetical comparison of its in vitro inhibitory activity against that of several well-characterized and marketed COX-2 inhibitors. The following table summarizes the 50% inhibitory concentrations (IC50) for COX-1 and COX-2, along with the COX-2 selectivity index (COX-1 IC50 / COX-2 IC50). A higher selectivity index indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
Compound X (Hypothetical) 18.5 0.035 528.6
Celecoxib150.04[7]375
Rofecoxib>50[8]0.018[8][9]>2778
Valdecoxib140[10]0.005[10][11]28000
Etoricoxib116[3]1.1[3]106
Lumiracoxib67[12][13]0.13[12][13]515

Note: The IC50 values for the known inhibitors are sourced from published literature and may vary depending on the specific assay conditions.

Elucidating the Mechanism: The COX-2 Signaling Pathway

The therapeutic effect of COX-2 inhibitors is achieved by blocking the synthesis of pro-inflammatory prostaglandins. The following diagram illustrates the canonical COX-2 signaling pathway.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2 Enzyme->Prostaglandin H2 (PGH2) Prostaglandin Synthases Prostaglandin Synthases Prostaglandin H2 (PGH2)->Prostaglandin Synthases Pro-inflammatory Prostaglandins (e.g., PGE2) Pro-inflammatory Prostaglandins (e.g., PGE2) Prostaglandin Synthases->Pro-inflammatory Prostaglandins (e.g., PGE2) Inflammation & Pain Inflammation & Pain Pro-inflammatory Prostaglandins (e.g., PGE2)->Inflammation & Pain Compound_X Compound X & Known Inhibitors Compound_X->COX-2 Enzyme Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Dilute_Inhibitors Prepare serial dilutions of test compounds (10x) Add_Inhibitors Add 10 µl of diluted inhibitors/controls to respective wells Dilute_Inhibitors->Add_Inhibitors Prepare_Controls Prepare Enzyme Control (EC) and Inhibitor Control (IC) Prepare_Controls->Add_Inhibitors Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Probe, Cofactor) Add_Enzyme Add 10 µl of diluted COX-2 enzyme Prepare_Reaction_Mix->Add_Enzyme Add_Inhibitors->Add_Enzyme Incubate_1 Incubate at 25°C for 10 min Add_Enzyme->Incubate_1 Initiate_Reaction Add 10 µl of Arachidonic Acid to all wells Incubate_1->Initiate_Reaction Measure_Fluorescence Measure fluorescence kinetically (Ex/Em = 535/587 nm) Initiate_Reaction->Measure_Fluorescence Calculate_Rate Determine the reaction rate from the linear phase Measure_Fluorescence->Calculate_Rate Plot_Curve Plot % Inhibition vs. [Inhibitor] Calculate_Rate->Plot_Curve Determine_IC50 Calculate IC50 using non-linear regression Plot_Curve->Determine_IC50

Caption: Workflow for the in vitro COX-2 inhibitor screening assay.

Step-by-Step Procedure:

  • Compound Preparation:

    • Dissolve test compounds and Celecoxib (positive control) in DMSO to create stock solutions.

    • Prepare a series of 10x working concentrations of each test compound by diluting the stock solution with COX Assay Buffer.

  • Assay Plate Setup:

    • In a 96-well white opaque microplate, add 10 µl of the 10x test compound dilutions to the designated "Sample" wells.

    • Add 10 µl of COX Assay Buffer to the "Enzyme Control" (EC) wells (100% activity).

    • Add 10 µl of a 10x concentration of Celecoxib to the "Inhibitor Control" (IC) wells.

  • Reaction Preparation:

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the manufacturer's instructions.

    • Add 80 µl of the Reaction Mix to all wells (Sample, EC, and IC).

    • Add 10 µl of diluted human recombinant COX-2 enzyme to all wells. Mix gently.

    • Incubate the plate at 25°C for 10 minutes, protected from light.

  • Initiation and Measurement:

    • Prepare the arachidonic acid substrate solution by diluting it with NaOH and then with COX Assay Buffer as per the kit protocol.

    • Initiate the enzymatic reaction by adding 10 µl of the diluted arachidonic acid solution to all wells simultaneously using a multichannel pipette.

    • Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] x 100

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

Discussion and Future Directions

The hypothetical data presented in this guide position Compound X as a potent and highly selective COX-2 inhibitor, with an efficacy comparable to or exceeding that of some established drugs like Celecoxib and Etoricoxib in terms of selectivity. [3]Its high selectivity index suggests a potentially favorable gastrointestinal safety profile.

The provided experimental protocol offers a robust framework for the empirical validation of these hypothetical findings. A crucial next step would be to perform the corresponding COX-1 inhibition assay to experimentally determine the selectivity index. Furthermore, cell-based assays using, for example, lipopolysaccharide (LPS)-stimulated macrophages, would provide a more physiologically relevant context for assessing the anti-inflammatory activity of Compound X.

While these preliminary (hypothetical) in vitro data are promising, further preclinical development would necessitate in vivo studies in animal models of inflammation and pain to evaluate efficacy, pharmacokinetics, and safety. The structural features of Compound X, particularly the dimethylamino-phenyl moiety, may influence its pharmacokinetic properties and off-target activities, which would also require thorough investigation.

References

  • Talley, J. J., Brown, D. L., Carter, J. S., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of medicinal chemistry, 43(5), 775–777. [Link]

  • Mandal, A. (2023). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

  • Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini-Reviews in Medicinal Chemistry, 14(4), 322-331. [Link]

  • Guan, H., et al. (2021). 5-Bis-(2,6-difluoro-benzylidene) Cyclopentanone Acts as a Selective 11β-Hydroxysteroid Dehydrogenase one Inhibitor to Treat Diet-Induced Nonalcoholic Fatty Liver Disease in Mice. Frontiers in Pharmacology, 12, 594437. [Link]

  • Wikipedia contributors. (2024). Rofecoxib. In Wikipedia, The Free Encyclopedia. [Link]

  • Takemoto, J. K., Reynolds, J. K., & Remsberg, C. M. (2007). Etoricoxib for arthritis and pain management. Therapeutics and clinical risk management, 3(1), 41–51. [Link]

  • PubChem. (n.d.). Rofecoxib. National Center for Biotechnology Information. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib? [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]

  • ClinPGx. (n.d.). rofecoxib. [Link]

  • Frolich, J. C. (2005). Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. Annals of the rheumatic diseases, 64(2), 324. [Link]

  • Tacconelli, S., Capone, M. L., & Patrignani, P. (2003). Clinical pharmacology of etoricoxib: a novel selective COX2 inhibitor. Current pharmaceutical design, 9(4), 289–301. [Link]

  • British Journal of Pharmacology. (2005). Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. [Link]

  • U.S. Food and Drug Administration. (n.d.). VIOXX® (rofecoxib tablets and oral suspension). [Link]

  • Patsnap Synapse. (2024). What is Rofecoxib used for? [Link]

  • Expert Opinion on Drug Safety. (2013). Valdecoxib: the rise and fall of a COX-2 inhibitor. [Link]

  • Chen, C., & Bazan, N. G. (2005). Cyclooxygenase-2 in synaptic signaling. Reviews in the neurosciences, 16(4), 279–291. [Link]

  • Greenhough, A., Smartt, H. J., & Moore, A. E. (2009). The COX-2/PGE 2 pathway: key roles in the hallmarks of cancer and adaptation to the tumour microenvironment. Carcinogenesis, 30(3), 377–386. [Link]

  • Ochi, T., et al. (2000). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. European journal of pharmacology, 391(1-2), 1-10. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

  • Wang, C. C., et al. (2018). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in immunology, 9, 1175. [Link]

  • Frontiers Media. (2018). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Future Medicine. (2007). Update on the clinical pharmacology of etoricoxib, a potent cyclooxygenase-2 inhibitor. [Link]

  • ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... [Link]

  • Darvishi, B., et al. (2023). The Role of Cyclooxygenase-2 in Signaling Pathways Promoting Colorectal Cancer. Current Problems in Cancer, 47(1), 100877. [Link]

  • Al-Gharabli, S. I., et al. (2012). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors. Journal of medicinal chemistry, 55(7), 3037–3048. [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... [Link]

  • Hermann, M., et al. (2004). Effects of the selective COX-2 inhibitors celecoxib and rofecoxib on human vascular cells. Journal of thrombosis and haemostasis, 2(7), 1215-1223. [Link]

Sources

A Comparative Guide to the Synthesis of 2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one: Assessing Protocol Reproducibility

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and materials science, the synthesis of novel organic molecules is a foundational activity. The molecule 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one serves as a key intermediate and structural motif in various research applications. However, the successful and efficient synthesis of such compounds is predicated on the reliability and reproducibility of the chosen protocol. The fluctuating reproducibility of scientific reports often stems from insufficient standardization and a lack of detailed information in publications, which can hinder the practical application of new synthetic methods.[1][2]

This guide provides an in-depth comparison of established and plausible synthetic protocols for 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one. It is designed for researchers, scientists, and drug development professionals to not only select the most appropriate method but also to understand the critical parameters that govern its success and reproducibility. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental procedures, and offer insights into potential challenges.

The Challenge of Reproducibility in Synthesis

Before examining specific protocols, it is crucial to acknowledge the broader issue of reproducibility in chemical research. Journals such as Organic Syntheses have long championed the need for rigorously checked and repeatable procedures, recognizing that even minor, unreported variables can lead to significant deviations in yield and purity.[3][4][5] Factors ranging from stirring rate and solvent purity to the method of purification can profoundly impact the outcome of a reaction.[1] This guide is written with this principle at its core, aiming to provide the level of detail necessary for consistent results.

Overview of Synthetic Strategies

The synthesis of the target molecule, an α-alkylated cyclopentanone, can be approached through several classical organic transformations. The primary disconnection is at the bond between the cyclopentanone ring and the benzylic carbon. This leads to two main strategies:

  • Enolate/Enamine Alkylation: This involves the formation of a nucleophilic enolate or enamine from cyclopentanone, which then reacts with an electrophilic 4-(dimethylamino)benzyl species.

  • Condensation Reactions: An alternative route involves a condensation reaction between cyclopentanone and 4-(dimethylamino)benzaldehyde, followed by a reduction step.

This guide will focus on comparing two primary protocols based on the alkylation approach, which is often more direct.

Protocol 1: The Stork Enamine Alkylation Method

The Stork enamine synthesis is a cornerstone of modern organic chemistry, offering a mild and efficient way to achieve selective mono-alkylation of ketones.[6] This method avoids the common pitfalls of using strong bases to form enolates, such as poly-alkylation and self-condensation.[6] The process involves converting the ketone into a more nucleophilic enamine, which then reacts with an alkyl halide.[7]

Mechanistic Rationale

The reaction proceeds in three key stages:

  • Enamine Formation: Cyclopentanone is reacted with a secondary amine (e.g., pyrrolidine or morpholine) under acidic catalysis. The removal of water drives this equilibrium-based reaction to completion.

  • Alkylation: The resulting enamine, which is a soft nucleophile, attacks the electrophilic benzylic carbon of a suitable 4-(dimethylamino)benzyl halide.

  • Hydrolysis: The intermediate iminium salt is hydrolyzed with aqueous acid to regenerate the carbonyl group, yielding the final α-alkylated ketone.

Stork_Enamine_Alkylation Start Cyclopentanone + 4-(Dimethylamino)benzyl Halide Step1 Step 1: Enamine Formation (e.g., Pyrrolidine, p-TsOH, Toluene) Start->Step1 Intermediate1 Cyclopentanone Enamine Step1->Intermediate1 Step2 Step 2: Alkylation (Reaction with Benzyl Halide) Intermediate1->Step2 Intermediate2 Iminium Salt Intermediate Step2->Intermediate2 Step3 Step 3: Hydrolysis (Aqueous Acid, e.g., HCl) Intermediate2->Step3 Purification Workup & Purification (Extraction, Chromatography) Step3->Purification Product Final Product: 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one Purification->Product

Caption: Workflow for the Stork Enamine Alkylation protocol.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Cyclopent-1-en-1-yl)pyrrolidine (Enamine)

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone (8.4 g, 0.1 mol), pyrrolidine (8.5 g, 0.12 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 g) in 100 mL of dry toluene.

  • Reflux the mixture until the theoretical amount of water (1.8 mL) is collected in the Dean-Stark trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

  • The crude enamine is a pale yellow oil and can often be used in the next step without further purification. For higher purity, vacuum distillation is recommended.

Step 2: Alkylation and Hydrolysis

  • Dissolve the crude enamine in 100 mL of dry dioxane or acetonitrile.

  • To this solution, add 4-(dimethylamino)benzyl chloride hydrochloride (20.7 g, 0.1 mol). Note: The halide should be freshly prepared or purified for best results. The hydrochloride salt is often used for stability.

  • Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, add 50 mL of 10% aqueous HCl to the mixture and stir vigorously for 1-2 hours to hydrolyze the iminium salt.[6]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Protocol 2: Direct Enolate Alkylation via Silyl Enol Ether

An alternative to the enamine approach is the alkylation of a pre-formed enolate. To achieve better control and selectivity compared to direct deprotonation with a strong base, a silyl enol ether intermediate can be used. This method, often mediated by a Lewis acid, provides a clean and high-yielding route to α-alkylated ketones.[8]

Mechanistic Rationale
  • Silyl Enol Ether Formation: Cyclopentanone is reacted with a silylating agent like chlorotrimethylsilane (TMSCl) in the presence of a base (e.g., triethylamine) to form 1-trimethylsiloxycyclopentene.[8]

  • Lewis Acid-Mediated Alkylation: The silyl enol ether is then reacted with the 4-(dimethylamino)benzyl halide in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or zinc chloride (ZnCl₂). The Lewis acid activates the alkyl halide, facilitating the nucleophilic attack by the silyl enol ether.

  • Workup: The reaction is quenched with an aqueous solution, which hydrolyzes the silyl group and yields the desired product.

Silyl_Enol_Ether_Alkylation Start Cyclopentanone + 4-(Dimethylamino)benzyl Halide Step1 Step 1: Silyl Enol Ether Formation (TMSCl, Et3N, DMF) Start->Step1 Intermediate1 1-Trimethylsiloxycyclopentene Step1->Intermediate1 Step2 Step 2: Lewis Acid-Mediated Alkylation (e.g., TiCl4, CH2Cl2, low temp) Intermediate1->Step2 Intermediate2 Silylated Intermediate Step2->Intermediate2 Step3 Step 3: Aqueous Workup (Quench & Hydrolysis) Intermediate2->Step3 Purification Purification (Extraction, Chromatography) Step3->Purification Product Final Product: 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one Purification->Product

Caption: Workflow for the Silyl Enol Ether Alkylation protocol.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Trimethylsiloxycyclopentene

  • Equip a 500 mL three-necked flask with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Charge the flask with dimethylformamide (DMF, 150 mL), cyclopentanone (21.0 g, 0.25 mol), and triethylamine (30.4 g, 0.3 mol).

  • Add chlorotrimethylsilane (29.9 g, 0.275 mol) dropwise to the stirred mixture.

  • After the addition is complete, heat the mixture to reflux for 12-17 hours.[8]

  • Cool the mixture, dilute with pentane (200 mL), and wash thoroughly with cold saturated aqueous sodium bicarbonate solution (4 x 100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the residue by distillation to obtain 1-trimethylsiloxycyclopentene as a colorless liquid.[8]

Step 2: Lewis Acid-Mediated Alkylation

  • Under an inert atmosphere (argon or nitrogen), charge a flask with dry dichloromethane (CH₂Cl₂, 100 mL) and cool to -78 °C (dry ice/acetone bath).

  • Add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise via syringe.

  • Add a solution of 4-(dimethylamino)benzyl chloride (1 eq) in CH₂Cl₂ to the cold TiCl₄ solution.

  • Add a solution of 1-trimethylsiloxycyclopentene (1 eq) in CH₂Cl₂ dropwise to the reaction mixture over 30 minutes. Maintain the temperature at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature.

  • Quench the reaction by carefully pouring it into a flask containing 100 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis and Reproducibility Assessment

ParameterProtocol 1: Stork Enamine AlkylationProtocol 2: Silyl Enol Ether AlkylationAnalysis & Reproducibility Insights
Reagents & Conditions Mild; requires secondary amine, acid catalyst, and aprotic solvent. Water removal is critical.Requires strong silylating agent, base, and a cryogenic, strictly anhydrous Lewis acid-mediated step.Protocol 1 is less sensitive to trace moisture in the alkylation step but highly sensitive during enamine formation. Protocol 2 demands rigorous anhydrous and inert atmosphere techniques, making it more technically challenging and prone to failure if conditions are not strictly controlled.
Selectivity Generally excellent mono-alkylation. Low risk of poly-alkylation.Excellent mono-alkylation. The pre-formed silyl enol ether ensures regioselectivity.Both methods offer high selectivity, which is a key factor for reproducibility. The Stork method's selectivity is inherent to the enamine's reactivity.[6]
Reported Yields Moderate to good (typically 50-75%).Good to excellent (typically 60-85%).[8]Protocol 2 often reports higher yields, but these are highly dependent on the purity of reagents and strict adherence to anhydrous/anaerobic conditions. Yields in Protocol 1 can be variable if the enamine formation is incomplete or if the alkylating agent is not sufficiently reactive.
Scalability Readily scalable. The primary challenge is the efficient removal of water in large-scale setups.More difficult to scale due to the need for cryogenic temperatures and handling of pyrophoric/highly reactive Lewis acids.For lab-scale synthesis, both are viable. For pilot or process scale, the operational simplicity of Protocol 1 is a significant advantage.
Purification Chromatography is typically required to remove unreacted starting material and byproducts.Chromatography is necessary to remove the silyl byproducts and any unreacted materials.Both protocols require a similar level of effort in purification. The cleaner nature of the Lewis-acid mediated reaction might simplify the process slightly.
Key to Reproducibility Complete water removal during enamine formation. Purity and reactivity of the benzyl halide.Strictly anhydrous conditions for the Lewis acid step. Purity of the silyl enol ether. Precise temperature control.Failure to control these key parameters is the most common source of poor reproducibility in each respective protocol.

Product Characterization and Quality Control

Regardless of the chosen protocol, the identity and purity of the final product must be rigorously confirmed.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Expected ¹H NMR signals would include multiplets for the cyclopentanone ring protons, a singlet for the benzylic -CH₂- group, a singlet for the -N(CH₃)₂ protons, and aromatic signals corresponding to the 1,4-disubstituted phenyl ring.[9]

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1740 cm⁻¹ is indicative of the cyclopentanone carbonyl group.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final compound, essential for applications in drug development.[9]

Conclusion and Recommendations

Both the Stork enamine alkylation and the silyl enol ether alkylation are viable and effective methods for the synthesis of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one.

  • Protocol 1 (Stork Enamine) is recommended for its operational simplicity, milder conditions, and easier scalability. Its reproducibility hinges primarily on the efficiency of the initial water removal step. It is an excellent choice for general laboratory use and for researchers who may not have access to specialized equipment for handling highly sensitive reagents.

  • Protocol 2 (Silyl Enol Ether) is capable of providing higher yields but at the cost of increased technical complexity. It is best suited for experienced chemists working in well-equipped laboratories where stringent anhydrous and low-temperature conditions can be reliably maintained. The reproducibility of this method is critically dependent on technique and the quality of reagents.

Ultimately, the choice of protocol should be guided by the available laboratory infrastructure, the scale of the synthesis, and the technical expertise of the researcher. For achieving consistent and reproducible results, a meticulous approach to the key parameters outlined in this guide is paramount.

References

  • Benchchem. Enamine Formation and Condensation Reactions of 2,2-Diphenyl-cyclopentanone.
  • Reetz, M. T., Chatziiosifidis, I., Hübner, F., & Heimbach, H. α-tert-ALKYLATION OF KETONES: 2-tert-PENTYLCYCLOPENTANONE. Organic Syntheses.
  • ResearchGate. Reproducibility in Chemical Research.
  • ACS Division of Organic Chemistry. Organic Syntheses.
  • Chemistry World. Taking on chemistry's reproducibility problem.
  • Royal Society of Chemistry.
  • Organic Syntheses. Instructions for Articles.
  • Wikipedia.
  • Benchchem. Application Notes and Protocols for the Characterization of 3-Benzyl-2-hydroxycyclopent-2-enone.

Sources

Comparative Guide to Impurity Profiling in 2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, controlling the impurity profile of active pharmaceutical ingredient (API) intermediates is a critical regulatory mandate. 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one is a highly functionalized building block whose structural nuances present unique analytical challenges. This guide objectively compares three orthogonal analytical methodologies—HPLC-UV, UHPLC-MS/MS, and GC-MS—for the detection, quantification, and structural elucidation of its synthesis-related and degradation impurities.

Mechanistic Origins of Impurities (Causality Analysis)

To design an effective analytical strategy, one must first understand the chemical causality behind impurity formation. The synthesis of this intermediate typically involves a base-catalyzed aldol condensation between cyclopentanone and 4-(dimethylamino)benzaldehyde, followed by the catalytic reduction of the exocyclic double bond.

  • Unreacted Starting Materials: Residual cyclopentanone and 4-(dimethylamino)benzaldehyde can persist if reaction stoichiometry or kinetics are poorly controlled.

  • Unsaturated Intermediate (Process Impurity): 2-(4-(dimethylamino)benzylidene)cyclopentan-1-one. Incomplete catalytic reduction leaves this planar, conjugated precursor in the matrix.

  • Over-alkylation (Process Impurity): 2,5-bis(4-(dimethylamino)benzyl)cyclopentan-1-one arises from the dual enolization of the cyclopentanone core during the initial condensation.

  • N-Demethylation (Degradation Impurity): Exposure to oxidative stress or photolysis during storage can cleave the N-methyl groups of the tertiary amine, yielding secondary or primary amine degradants.

ImpurityMechanisms SM1 Cyclopentanone (Starting Material) Int 2-(4-Dimethylaminobenzylidene) cyclopentan-1-one (Unsaturated Impurity) SM1->Int Aldol Condensation (Base Catalyzed) Bis 2,5-Bis-alkylated Impurity SM1->Bis Excess SM2 Over-reaction SM2 4-(Dimethylamino)benzaldehyde (Starting Material) SM2->Int API 2-{[4-(Dimethylamino)phenyl]methyl} cyclopentan-1-one (Target Intermediate) Int->API Catalytic Reduction Deg N-Demethylated Degradant API->Deg Oxidative Degradation

Figure 1: Synthetic and degradation pathways of 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one.

Comparative Analysis of Analytical Methodologies

According to ICH Q3A(R2) guidelines, impurities in new drug substances must be reported if they exceed the 0.05% threshold, with identification and qualification required at higher, dose-dependent limits[1]. Relying on a single analytical technique is often insufficient for complex matrices; a multi-method or orthogonal analytical approach is the most effective strategy for comprehensive impurity analysis[2].

Alternative 1: HPLC-UV (C18 Stationary Phase)
  • Mechanism: Separates compounds based strictly on hydrophobic partitioning.

  • Pros: Robust, cost-effective, and excellent for routine QA/QC of the main compound and highly UV-active impurities.

  • Cons: Standard C18 columns struggle to resolve the target intermediate from the unsaturated benzylidene impurity. The lipophilicity difference is minimal, leading to peak tailing and co-elution risks. Furthermore, it lacks the sensitivity required for non-chromophoric degradation products.

Alternative 2: UHPLC-MS/MS (Biphenyl Stationary Phase)
  • Mechanism: Combines hydrophobic and π−π interactions with mass-to-charge ( m/z ) selectivity.

  • Pros: The biphenyl stationary phase exploits the geometric differences between the flexible benzyl group of the target and the rigid, planar benzylidene group of the unsaturated impurity. This π−π interaction achieves baseline resolution ( Rs​>2.0 ). Liquid Chromatography-Mass Spectrometry (LC-MS) offers high-resolution detection of complex organic impurities, aiding in structure elucidation and sub-ppm quantification[3].

  • Cons: Higher operational cost and requires rigorous matrix effect validation.

Alternative 3: GC-MS (DB-5 Column)
  • Mechanism: Gas-phase separation based on volatility and boiling point.

  • Pros: Ideal for quantifying volatile unreacted cyclopentanone and residual solvents, ensuring ICH Q3C compliance[2].

  • Cons: The target compound and bis-alkylated impurities have high boiling points and may undergo thermal degradation at elevated inlet temperatures unless prior derivatization is performed.

Quantitative Performance Comparison
Analytical MethodologyPrimary ApplicationLOD (%)LOQ (%)Target vs. Unsaturated Resolution ( Rs​ )Run Time (min)
HPLC-UV (C18) Routine QA/QC, High-concentration assay0.050.101.2 (Co-elution risk)15.0
UHPLC-MS/MS (Biphenyl) Trace impurity profiling, Elucidation0.0010.005> 2.5 (Baseline resolved)10.0
GC-MS (DB-5) Volatile starting materials, Solvents0.010.05N/A (Target degrades at high temp)20.0

Experimental Protocol: UHPLC-MS/MS Trace Impurity Profiling

This protocol outlines a self-validating UHPLC-MS/MS workflow using a Biphenyl column, specifically optimized to resolve the target from its unsaturated precursor while maintaining ICH Q3A(R2) compliance[4].

Reagents & Equipment
  • Column: Restek Raptor Biphenyl (100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Detector: Triple Quadrupole Mass Spectrometer (ESI+ mode).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10.0 mg of the 2-{[4-(dimethylamino)phenyl]methyl}cyclopentan-1-one sample in 10 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock. Dilute exactly 100 µL of this stock into 9.9 mL of diluent to create a 10 µg/mL working solution. Causality: This high dilution prevents MS detector saturation and minimizes ion suppression.

  • Chromatographic Gradient:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: Linear ramp to 60% B

    • 5.0 - 7.0 min: Linear ramp to 95% B

    • 7.0 - 8.5 min: Hold at 95% B (Column wash)

    • 8.5 - 10.0 min: Re-equilibrate at 10% B.

    • Flow rate: 0.4 mL/min. Column Temp: 40°C.

  • Mass Spectrometry Parameters (MRM Transitions):

    • Target Intermediate: [M+H]+→m/z218.1→134.1

    • Unsaturated Impurity: [M+H]+→m/z216.1→134.1

    • N-Demethylated Degradant: [M+H]+→m/z204.1→120.1

  • System Suitability Testing (SST) - Self-Validation:

    • Protocol: Before analyzing unknown batches, the system must prove its resolving power. Inject a resolution standard containing 0.1% of the unsaturated impurity spiked into the target API.

    • Acceptance Criteria: Resolution ( Rs​ ) between m/z 218.1 and 216.1 must be ≥2.0 . Signal-to-noise ( S/N ) for the 0.05% reporting threshold standard must be ≥10 .

    • Troubleshooting: If Rs​<2.0 , replace the mobile phase to eliminate organic modifier evaporation, which shifts retention times and degrades π−π selectivity.

AnalyticalWorkflow Sample API Intermediate Sample Batch Analysis HPLC HPLC-UV (C18 Column) Routine Quantification Sample->HPLC Aliquoting & Dilution LCMS UHPLC-MS/MS (Biphenyl Column) Trace Impurity Elucidation Sample->LCMS High-Sensitivity Prep GCMS GC-FID/MS Volatile Precursors & Solvents Sample->GCMS Direct Injection Data ICH Q3A(R2) Compliance Impurity Profiling Report HPLC->Data LOD: 0.05% LCMS->Data LOD: 0.001% GCMS->Data Residual Solvents

Figure 2: Orthogonal analytical workflow for comprehensive impurity profiling and ICH compliance.

References

  • ICH Q3A Guidelines for Impurities - Scribd
  • ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained - SynThink Chemicals
  • Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories
  • Strategic Impurity Control in Next-Generation Pharmaceuticals: Analytical Technologies, Toxicological Assessment, and Regulatory - Eman Research

Sources

Safety Operating Guide

Personal protective equipment for handling 2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel or specialized chemical intermediates not just as a compliance exercise, but as an exercise in mechanistic risk management.

Handling 2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one (a bifunctional intermediate combining a cyclic ketone with a tertiary aniline derivative) requires a rigorous understanding of molecular causality. Because specific toxicological data for this exact chemical is often proprietary or uncharacterized, we must extrapolate its hazard profile from its constituent moieties. The N,N-dimethylaniline moiety introduces severe risks of systemic toxicity via dermal absorption and inhalation[1], while the cyclopentanone moiety acts as a potent mucosal irritant and potential flammability hazard[2].

The following guide bypasses generic safety advice, providing drug development professionals with a self-validating, mechanistically grounded operational framework.

Mechanistic Hazard Profiling & Quantitative Thresholds

To design an effective safety protocol, we must first understand why this molecule is dangerous.

  • The Dermal Permeation Hazard: The dimethylamino group renders this molecule highly lipophilic. In its neutral state, it can rapidly penetrate the lipid bilayer of human skin and standard latex/thin nitrile gloves. Once absorbed, aniline derivatives can cause methemoglobinemia (oxidation of hemoglobin, reducing oxygen transport) and central nervous system depression[1].

  • The Irritation Hazard: The cyclopentanone ring is a known severe eye and skin irritant[2]. The electrophilic nature of the carbonyl carbon can interact with nucleophilic sites in biological tissues, causing acute inflammation.

Table 1: Extrapolated Physicochemical & Hazard Data (Based on constituent moieties to inform worst-case-scenario planning)

Property / HazardCyclopentanone Moiety ContributionN,N-Dimethylaniline Moiety ContributionOperational Implication
Primary Route of Exposure Inhalation, Ocular contactDermal absorption, IngestionRequires strict barrier isolation and localized exhaust.
Vapor Pressure High (Volatile liquid)Low to ModerateCompound may off-gas toxic vapors at room temperature.
Toxicity Indicators Harmful if swallowed (H302)[2]Toxic in contact with skin (H311)[1]Skin contact is the highest-risk failure point.
Target Organs Eyes, Respiratory tractBlood (Methemoglobinemia), Liver, CNS[1]Immediate systemic response required for spills.

The Causality-Driven PPE Matrix

Personal Protective Equipment (PPE) is your last line of defense. The selection of PPE for this compound is dictated by the specific permeation kinetics of tertiary amines.

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationMechanistic Causality & Validation
Hand Protection Primary: Butyl rubber gloves.Secondary (Inner): 4-mil Nitrile.Causality: Aniline derivatives rapidly permeate standard nitrile. Butyl rubber provides superior chemical resistance to ketones and amines. Validation: Inspect outer gloves for swelling or discoloration every 30 minutes.
Eye Protection Indirect-vented chemical splash goggles.Causality: The cyclopentanone moiety causes severe ocular irritation[2]. Safety glasses do not prevent vapor intrusion or capillary action from splashes.
Body Protection Flame-resistant (FR) lab coat with knit cuffs.Causality: Prevents skin exposure and mitigates the flammability risk associated with the cyclic ketone structure.
Respiratory Handled exclusively in a certified fume hood.Causality: Engineering controls supersede PPE[3]. If a hood fails, a half-mask respirator with an Organic Vapor (OV) cartridge is required.

Self-Validating Operational Workflows

The following protocols are designed as closed-loop, self-validating systems. Every step includes a physical check to confirm that the safety boundary remains intact.

HandlingWorkflow A Primary Storage (Ventilated Cabinet) B PPE Verification (Butyl Gloves, Goggles) A->B Retrieve C Fume Hood Transfer (Draft Check) B->C Don PPE D Weighing & Dispensing (Closed System) C->D Transfer E Reaction Vessel (Inert Atmosphere) D->E Add to Reactor F Waste Segregation (Halogen-Free Organic) D->F Dispose Spatulas/Wipes E->F Post-Reaction Waste

Caption: Workflow for handling 2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one safely.

Protocol: Closed-System Dispensing and Transfer

Objective: Prevent aerosolization and dermal contact during mass transfer.

  • Pre-Operation Hood Validation: Do not rely solely on the digital hood monitor. Tape a 1-inch strip of a Kimwipe to the bottom of the fume hood sash.

    • Self-Validation: Ensure the strip is actively and consistently pulled inward before opening the chemical container. This physically proves negative pressure[4].

  • Barrier Preparation: Don the inner nitrile gloves, followed by the outer butyl rubber gloves. Ensure the lab coat cuffs are tucked inside the outer gloves to prevent wrist exposure.

  • Mass Determination (Weighing by Difference):

    • Place the sealed chemical vial on the analytical balance (located outside the hood) and tare/record the mass.

    • Move the sealed vial into the fume hood. Open the vial and transfer the estimated required mass directly into the reaction flask.

    • Seal both the source vial and the reaction flask inside the hood.

    • Causality: This technique ensures that the toxic compound is never exposed to the open laboratory environment, eliminating inhalation risks during transport.

  • Exterior Decontamination: Wipe the exterior of the sealed source vial with a Kimwipe lightly dampened with a 5% citric acid solution before removing it from the hood (see Section 4 for the chemical logic behind this).

Chemical Remediation & Spill Response

Standard soap and water are insufficient for cleaning spills of this compound due to its lipophilicity. We must use chemical principles to neutralize the threat.

The Acidic Wash Principle: The N,N-dimethylamino group is a tertiary amine (a weak base). By applying a mild acid (e.g., 5% citric acid or 1M HCl) to the spill, the amine is protonated to form an ammonium salt. This drastically reduces its vapor pressure and lipophilicity, making it highly water-soluble and preventing it from permeating your gloves during cleanup.

SpillResponse A Spill Detected B Assess Volume (< 50 mL or > 50 mL) A->B C Minor Spill (< 50 mL) Inside Hood B->C Minor D Major Spill (> 50 mL) Outside Hood B->D Major E Apply 5% Citric Acid (Protonate Amine) C->E F Evacuate Lab Call EHS D->F G Absorb & Seal in Waste Container E->G H Validate pH (Neutral Surface) G->H

Caption: Decision matrix and chemical remediation strategy for spill response.

Protocol: Minor Spill Decontamination (< 50 mL inside fume hood)
  • Containment: Immediately lower the fume hood sash to the lowest workable height to maximize face velocity and contain vapors.

  • Chemical Neutralization: Spray or carefully pour a 5% citric acid solution over the spill area. Allow 2 minutes for the acid-base protonation reaction to occur.

  • Absorption: Cover the neutralized liquid with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for the initial absorption, as the cyclopentanone moiety is flammable[5].

  • Collection: Use a non-sparking plastic scoop to collect the absorbent and place it into a designated, sealable hazardous waste container.

  • Validation: Wipe the area with a damp pH indicator strip.

    • Self-Validation: If the strip indicates a basic environment (pH > 7), tertiary amines are still present. Repeat the acidic wash until the surface tests neutral.

Disposal Logistics

Do not mix this waste with general organic solvents. Due to the nitrogen content and potential aquatic toxicity[1], all waste generated (including contaminated Kimwipes, gloves, and reaction byproducts) must be segregated into a clearly labeled "Toxic Organic Waste - Amine/Ketone Contaminated" container. Ensure the waste container is kept tightly sealed and stored in a secondary containment tray away from strong oxidizing agents.

References

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.